Technical Documentation Center

Sodium Gluconate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium Gluconate
  • CAS: 14906-97-9

Core Science & Biosynthesis

Foundational

Sodium gluconate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract Sodium Gluconate (NaC₆H₁₁O₇), the sodium salt of gluconic acid, is a highly versatile and biodegradable organic compound with significant applicati...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Gluconate (NaC₆H₁₁O₇), the sodium salt of gluconic acid, is a highly versatile and biodegradable organic compound with significant applications across the pharmaceutical, nutraceutical, and research sectors.[1][2][3] Derived from the fermentation of glucose, this non-toxic, non-corrosive, white crystalline powder is prized for its exceptional chelating ability, particularly in alkaline solutions.[4][5] This guide provides an in-depth review of its chemical structure, physicochemical properties, and key functionalities. It further details standardized experimental protocols for its analysis and illustrates its mechanism of action and experimental workflows through logical diagrams, serving as a critical resource for professionals in drug development and scientific research.

Chemical Structure and Identification

Sodium gluconate is the monosodium salt of D-gluconic acid. Its structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylate group, which is ionically bonded to a sodium ion. This polyhydroxy carboxylate structure is fundamental to its high water solubility and its potent metal-chelating properties.

  • IUPAC Name: Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

  • Chemical Formula: C₆H₁₁NaO₇

  • Molecular Weight: 218.14 g/mol

  • CAS Number: 527-07-1

  • E Number: E576

The multiple hydroxyl groups and the carboxylate group allow the molecule to form stable, water-soluble complexes with di- and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺).

Physicochemical Properties

Sodium gluconate is a white, odorless, crystalline powder or granule. Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Appearance White, crystalline powder or granules
Molecular Formula C₆H₁₁NaO₇
Molar Mass 218.137 g·mol⁻¹
Melting Point 170-175 °C; Decomposes ~206 °C
Solubility in Water 58-59 g/100 mL at 25 °C (Very Soluble)
Solubility in Ethanol Sparingly soluble
Density ~1.8 g/cm³
pH 6.5 - 7.8 (10% aqueous solution)
Odor Odorless

Key Chemical Properties and Mechanisms

Chelation

The most outstanding property of sodium gluconate is its excellent chelating power, especially in alkaline and concentrated alkaline solutions where it surpasses many other chelating agents like EDTA and NTA. This ability stems from the cooperative binding of metal ions by the carboxylate group and multiple hydroxyl groups. This action forms stable, water-soluble ring-like structures called chelates, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions.

This mechanism is critical in pharmaceutical formulations to:

  • Stabilize products by preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs).

  • Enhance bioavailability of mineral supplements, such as calcium and iron, by keeping them soluble.

  • Act as an antidote in therapies for heavy metal detoxification.

Chelation_Mechanism cluster_gluconate Sodium Gluconate Gluconate COO⁻ OH OH ... CH₂OH Chelate Stable Chelate Complex Gluconate:c->Chelate Binds via Carboxylate Gluconate:o1->Chelate Binds via Hydroxyl Gluconate:o2->Chelate Metal Metal Ion (e.g., Ca²⁺, Fe³⁺) Metal->Chelate Sequestered

Caption: Mechanism of metal ion chelation by sodium gluconate.

Stability and Compatibility

Aqueous solutions of sodium gluconate are stable and resistant to oxidation and reduction, even at high temperatures. It is compatible with many other pharmaceutical excipients and does not readily react with other ingredients in a formulation. Furthermore, it is non-toxic, non-corrosive, and readily biodegradable (approximately 98% after 2 days), posing no significant environmental issues.

pH Regulation

In pharmaceutical preparations, particularly parenteral and injectable solutions, sodium gluconate functions as a buffering agent. It helps maintain a stable pH, typically in the range of 6 to 8, which is crucial for the stability and efficacy of many drug products.

Logical_Relationship cluster_properties Key Properties Structure Chemical Structure (Polyhydroxy Carboxylate) Solubility High Water Solubility Structure->Solubility Multiple -OH groups Chelation Strong Chelating Ability Structure->Chelation -COO⁻ and -OH groups act as ligands Stability High Stability (Thermal & Chemical) Structure->Stability Stable C-C backbone Biodegradability Readily Biodegradable Structure->Biodegradability Organic nature

Caption: Relationship between chemical structure and key properties.

Experimental Protocols

Assay (Purity Determination) via Titration

This protocol is based on the United States Pharmacopeia (USP) monograph for sodium gluconate. It involves a non-aqueous titration.

  • Principle: Sodium gluconate, a salt of a strong base and a weak acid, can be assayed in a non-aqueous acidic solvent by titration with a strong acid.

  • Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette, heating plate.

  • Reagents:

    • Sodium Gluconate sample

    • Glacial Acetic Acid (ACS grade)

    • 0.1 N Perchloric Acid VS (Volumetric Solution)

    • Quinaldine Red TS (Test Solution)

  • Procedure:

    • Accurately weigh approximately 150 mg of Sodium Gluconate.

    • Transfer the sample to a 250 mL conical flask.

    • Dissolve the sample in 75 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.

    • Allow the solution to cool to room temperature.

    • Add 2-3 drops of Quinaldine Red TS as an indicator.

    • Titrate the solution with 0.1 N perchloric acid VS until the endpoint is reached (a color change to colorless).

    • Perform a blank determination (titrating 75 mL of glacial acetic acid with the same indicator) and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.

    • Purity (%) = (V_sample - V_blank) * N * 21.81 / W_sample * 100

      • V_sample: Volume of titrant for the sample (mL)

      • V_blank: Volume of titrant for the blank (mL)

      • N: Normality of Perchloric Acid VS

      • W_sample: Weight of Sodium Gluconate sample (mg)

Identification via Infrared (IR) Spectroscopy
  • Principle: The infrared spectrum of a substance provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This can be compared to a reference standard.

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrophotometer.

  • Procedure (KBr Pellet Technique):

    • Grind a small amount (1-2 mg) of the sodium gluconate sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FTIR spectrophotometer.

    • Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Interpretation: The absorption spectrum of the sample should be concordant with the spectrum of a USP Sodium Gluconate Reference Standard. Key characteristic peaks include a broad band for O-H stretching (~3550-3200 cm⁻¹), C=O stretching for the carboxylate group (~1600 cm⁻¹), and C-O stretching (~1100-1000 cm⁻¹).

Experimental_Workflow start Start: Receive Sodium Gluconate Sample weigh 1. Accurately weigh ~150 mg of sample start->weigh dissolve 2. Dissolve in 75 mL Glacial Acetic Acid (Warm if needed) weigh->dissolve cool 3. Cool to Room Temperature dissolve->cool indicator 4. Add Quinaldine Red Indicator cool->indicator titrate 5. Titrate with 0.1 N Perchloric Acid VS to colorless endpoint indicator->titrate calculate 6. Calculate Purity (Assay Value) titrate->calculate end End: Report Result calculate->end

References

Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Gluconate for Research Applications

Introduction: Sodium gluconate (NaC₆H₁₁O₇), the sodium salt of gluconic acid, is a polyhydroxy carboxylate compound widely utilized in the pharmaceutical, food, and materials science sectors.[1][2] It is a white, crystal...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Sodium gluconate (NaC₆H₁₁O₇), the sodium salt of gluconic acid, is a polyhydroxy carboxylate compound widely utilized in the pharmaceutical, food, and materials science sectors.[1][2] It is a white, crystalline powder that is highly soluble in water and known for its excellent chelating properties, forming stable complexes with various metal ions.[3][4] For researchers and drug development professionals, producing and characterizing sodium gluconate of high purity is critical for its use as an excipient, a buffering agent, a component in drug delivery systems, or a raw material for further chemical synthesis. This guide provides an in-depth overview of common synthesis methodologies and comprehensive characterization techniques suitable for a research environment.

Part 1: Synthesis of Sodium Gluconate

The primary routes for synthesizing sodium gluconate involve the conversion of glucose, which can be achieved through biological fermentation or chemical catalytic oxidation.[5]

Biological Synthesis via Fermentation

Fermentation is a widely used method that leverages microorganisms, typically the fungus Aspergillus niger or bacteria like Pseudomonas, to oxidize glucose to gluconic acid. The resulting gluconic acid is then neutralized in situ or in a subsequent step with a sodium base, such as sodium hydroxide or sodium bicarbonate, to yield sodium gluconate.

  • Media Preparation: Prepare a fermentation medium containing 250-350 g/L glucose, 0.2-0.3 g/L magnesium sulfate heptahydrate, and 0.4-0.5 g/L diammonium hydrogen phosphate or urea. Sterilize the medium.

  • Inoculation: Inoculate the sterile medium with a seed culture of Aspergillus niger.

  • Fermentation: Maintain the fermentation vessel at a temperature of 30-34°C. Continuously supply sterile air to the culture.

  • pH Control: Throughout the fermentation, maintain the pH between 5.5 and 6.5 by the controlled addition of a 30-50% sodium hydroxide solution. This neutralizes the gluconic acid as it is produced, directly forming sodium gluconate.

  • Monitoring and Completion: Monitor the residual glucose concentration. The fermentation is typically complete within 40-100 hours, or when the glucose level drops to approximately 1 g/L.

  • Harvesting: Separate the microbial biomass (mycelium) from the fermentation broth by filtration or centrifugation.

Glucose Glucose Substrate Fermentation Fermentation (Aspergillus niger) Glucose->Fermentation Broth Fermentation Broth Fermentation->Broth Neutralization In-situ Neutralization (NaOH) Neutralization->Fermentation pH Control Filtration Biomass Filtration Broth->Filtration Purification Purification Steps Filtration->Purification

Caption: Workflow for the biological synthesis of sodium gluconate.

Chemical Synthesis via Catalytic Oxidation

Catalytic oxidation offers a more direct chemical route, often with faster reaction times and higher purity. This method involves the oxidation of glucose in an aqueous solution using an oxidant, typically molecular oxygen, in the presence of a heterogeneous catalyst. Noble metal catalysts, such as those based on gold (Au) or palladium (Pd), are highly effective.

  • Reactor Setup: To a temperature-controlled glass reactor, add an aqueous solution of glucose (e.g., 20-30% w/v).

  • Catalyst Addition: Add the supported gold catalyst (e.g., Au/Al₂O₃). The mass ratio of glucose to gold is typically in the range of 500:1 to 5000:1.

  • Reaction Conditions: Heat the mixture to the reaction temperature, typically between 45-60°C, under vigorous stirring. Bubble molecular oxygen (O₂) through the suspension at a controlled rate.

  • pH Control: Maintain the pH of the reaction mixture between 8.5 and 9.0 by the continuous addition of a sodium hydroxide solution (e.g., 5 M). The consumption of NaOH indicates the progress of the reaction.

  • Monitoring and Completion: The reaction is complete when the consumption of NaOH ceases, indicating that all glucose has been converted to gluconic acid. This typically takes 4-10 hours.

  • Catalyst Recovery: After the reaction, cool the solution and recover the catalyst by filtration for reuse.

sub Glucose Solution react Catalytic Reactor (Au or Pd Catalyst) sub->react filt Catalyst Filtration react->filt ox Oxygen (O₂) Supply ox->react neut NaOH Supply neut->react pH Control prod Crude Sodium Gluconate Solution filt->prod cluster_0 Primary Analysis cluster_1 Secondary Analysis Purity Assay & Purity (Titration, HPLC) Thermal Thermal Properties (DSC, TGA) Purity->Thermal ID Identity Confirmation (FTIR, NMR) Crystal Crystallinity (XRD) ID->Crystal Final Characterized Product Thermal->Final Crystal->Final Sample Synthesized Sodium Gluconate Sample->Purity Sample->ID

References

Foundational

The Architect of Sequestration: A Technical Guide to the Chelating Action of Sodium Gluconate

For Researchers, Scientists, and Drug Development Professionals Sodium gluconate, the sodium salt of gluconic acid, is a widely utilized chelating agent with a diverse range of applications in pharmaceuticals, food techn...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium gluconate, the sodium salt of gluconic acid, is a widely utilized chelating agent with a diverse range of applications in pharmaceuticals, food technology, and industrial processes. Its efficacy stems from its molecular structure, which allows it to form stable, water-soluble complexes with di- and trivalent metal ions. This technical guide provides an in-depth exploration of the mechanism of action of sodium gluconate as a chelating agent, complete with quantitative data, detailed experimental protocols, and visualizations to elucidate its functional dynamics.

The Core Mechanism: A Molecular Embrace

Sodium gluconate's chelating ability is rooted in its chemical structure. The gluconate anion possesses a six-carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group.[1] These functional groups act as electron-donating ligands, capable of forming coordinate bonds with a central metal ion. The chelation process involves the formation of a stable, ring-like structure, effectively sequestering the metal ion and preventing it from participating in other, often undesirable, chemical reactions.[2]

The primary mechanism involves the donation of lone pairs of electrons from the oxygen atoms of the carboxylate and hydroxyl groups to the vacant orbitals of the metal ion.[2] This multi-point attachment, characteristic of a chelating agent, results in a significantly more stable complex than that formed by monodentate ligands. The strength and nature of this interaction are profoundly influenced by the pH of the solution. In alkaline environments, the hydroxyl groups are deprotonated, enhancing their electron-donating capacity and thereby increasing the chelating power of the gluconate molecule.[3] This makes sodium gluconate a particularly effective chelating agent in alkaline formulations.[4]

Figure 1: Chelation of a metal ion by the functional groups of a gluconate anion.

Quantitative Analysis of Chelation: Stability Constants

The stability of the metal-gluconate complex is quantified by its stability constant (log K). A higher stability constant indicates a stronger affinity between the gluconate and the metal ion, resulting in a more stable complex. The following table summarizes the stability constants of sodium gluconate with various metal ions under different pH conditions.

Metal IonpHStoichiometry (Metal:Gluconate)log β
Ca²⁺11.31:11.26
Ca²⁺13.01:1 (hydroxo complex)-9.83
Cd²⁺71:11.5
Ce³⁺71:12.8
Co²⁺71:11.8
Eu³⁺71:13.0
Fe²⁺71:12.5
Fe³⁺71:13.8
Ho³⁺13.32:149.8
UO₂²⁺71:13.3

Experimental Protocols for Characterizing Chelation

The determination of stability constants and the characterization of metal-gluconate complexes can be achieved through various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

This method is used to determine the stability constants of metal complexes by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

Protocol:

  • Solution Preparation:

    • Prepare a standard solution of sodium gluconate of known concentration.

    • Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.

    • Prepare a standardized solution of a strong acid (e.g., HClO₄) and a standardized carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare a background electrolyte solution (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of a solution containing the metal ion and sodium gluconate in a thermostated vessel.

    • The solution should also contain a known amount of the strong acid.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base.

    • Record the pH of the solution after each addition of the titrant.

    • Perform three sets of titrations: (i) acid alone, (ii) acid + sodium gluconate, and (iii) acid + sodium gluconate + metal ion.

  • Data Analysis:

    • Plot the pH readings against the volume of titrant added for all three titrations.

    • From the titration curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values using the Irving-Rossotti method.

    • The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Standard Solutions (Gluconate, Metal Salt, Acid, Base) T1 Calibrate pH Meter P1->T1 P2 Prepare Background Electrolyte P2->T1 T2 Titrate Sample with Base T1->T2 T3 Record pH after each addition T2->T3 loop T3->T2 loop T4 Repeat for: 1. Acid only 2. Acid + Gluconate 3. Acid + Gluconate + Metal T3->T4 A1 Plot pH vs. Volume of Titrant T4->A1 A2 Calculate n̄ and [L] A1->A2 A3 Construct Formation Curve (n̄ vs. pL) A2->A3 A4 Determine Stability Constants A3->A4

Figure 2: Experimental workflow for potentiometric titration.

Conductometric Titration

This technique measures the change in electrical conductivity of a solution as the metal-ligand complex is formed.

Protocol:

  • Solution Preparation:

    • Prepare equimolar standard solutions of the metal salt and sodium gluconate.

  • Titration Setup:

    • Calibrate a conductivity meter.

    • Place a known volume of the metal salt solution in a beaker.

  • Titration Procedure:

    • Titrate the metal salt solution with the sodium gluconate solution.

    • Record the conductivity after each addition of the titrant.

    • Correct the measured conductance for the dilution effect by multiplying by the factor (V+v)/V, where V is the initial volume and v is the volume of the titrant added.

  • Data Analysis:

    • Plot the corrected conductance against the volume of sodium gluconate added.

    • The plot will consist of two linear segments with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex.

Schubert's Ion-Exchange Method

This method is based on the distribution of a metal ion between a cation-exchange resin and a solution containing the chelating agent.

Protocol:

  • Resin Preparation:

    • Wash a cation-exchange resin (e.g., Amberlite IR-120) with a strong acid and then with deionized water until the washings are neutral.

    • Convert the resin to the desired form (e.g., Na⁺ form) by treating it with a concentrated solution of the corresponding salt.

  • Equilibrium Experiment:

    • Prepare a series of solutions containing a constant concentration of the metal ion and varying concentrations of sodium gluconate.

    • Add a known amount of the prepared resin to each solution.

    • Shake the mixtures until equilibrium is reached (typically 24 hours).

  • Analysis:

    • Separate the resin from the solution by filtration.

    • Determine the concentration of the metal ion remaining in the solution using a suitable analytical technique (e.g., atomic absorption spectroscopy).

  • Data Analysis:

    • Calculate the distribution coefficient (λ₀) of the metal ion in the absence of the ligand and the distribution coefficient (λ) at each ligand concentration.

    • The stability constant can be determined from a plot of (λ₀/λ - 1) versus the ligand concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the binding sites of the gluconate molecule and the structure of the metal-gluconate complex in solution.

Protocol:

  • Sample Preparation:

    • Prepare a solution of sodium gluconate in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • NMR Titration:

    • Acquire a ¹H or ¹³C NMR spectrum of the sodium gluconate solution.

    • Add incremental amounts of the metal salt solution to the NMR tube.

    • Acquire an NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in the chemical shifts of the gluconate protons or carbons upon addition of the metal ion.

    • The magnitude of the chemical shift changes can indicate which functional groups are involved in the chelation.

    • By fitting the chemical shift data to appropriate binding models, the stability constants can be determined.

NMRWorkflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis P1 Prepare Sodium Gluconate in D₂O T1 Acquire initial NMR spectrum of Gluconate P1->T1 P2 Prepare Metal Salt in D₂O T2 Add aliquot of Metal Salt P2->T2 T1->T2 T3 Acquire NMR spectrum T2->T3 loop T3->T2 loop A1 Monitor Chemical Shift Changes T3->A1 A2 Identify Binding Sites A1->A2 A3 Fit Data to Binding Isotherm A1->A3 A4 Determine Stability Constant A3->A4

Figure 3: Workflow for NMR titration to study metal-gluconate chelation.

Industrial Application: Quality Control of Chelating Capacity

In an industrial setting, it is crucial to have a reliable method for the quality control of sodium gluconate's chelating capacity. A common approach is a titration-based assay.

Protocol: Assay for Sodium Gluconate (adapted from USP)

  • Principle: This method is a non-aqueous titration where sodium gluconate, a weak base, is titrated with a strong acid in a non-aqueous solvent.

  • Reagents and Apparatus:

    • Glacial Acetic Acid

    • Quinaldine Red TS (indicator)

    • 0.1 N Perchloric Acid in glacial acetic acid (titrant)

    • Analytical balance

    • Burette

    • Erlenmeyer flask

  • Procedure:

    • Accurately weigh approximately 150 mg of the sodium gluconate sample.

    • Transfer the sample to a 200-mL Erlenmeyer flask.

    • Add 75 mL of glacial acetic acid and dissolve the sample, heating gently if necessary.

    • Cool the solution to room temperature.

    • Add a few drops of quinaldine red TS.

    • Titrate with 0.1 N perchloric acid to a colorless endpoint.

  • Calculation:

    • Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.

    • Calculate the percentage of sodium gluconate in the sample.

This assay provides a quantitative measure of the purity of sodium gluconate, which is directly related to its chelating capacity.

Conclusion

Sodium gluconate's efficacy as a chelating agent is a direct consequence of its molecular architecture. The presence of multiple hydroxyl groups and a carboxylate group enables the formation of stable complexes with a wide array of metal ions, a property that is enhanced in alkaline conditions. The stability of these complexes can be quantified, and the chelation process can be thoroughly investigated using a variety of established analytical techniques. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles and methodologies is paramount for the effective application and quality control of sodium gluconate in their respective fields.

References

Exploratory

Sodium Gluconate Solubility: A Technical Guide for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the solubility of sodium gluconate in various organic solvents. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of sodium gluconate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Sodium gluconate, the sodium salt of gluconic acid, is a versatile excipient and chelating agent used in numerous pharmaceutical and industrial applications. Its solubility is a critical parameter for formulation development, manufacturing processes, and final product performance. This guide aims to be a foundational resource for understanding and applying the solubility characteristics of this important compound.

Quantitative Solubility of Sodium Gluconate

The solubility of sodium gluconate is highly dependent on the solvent system and temperature. While readily soluble in water, its solubility in organic solvents is significantly more limited. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Sodium Gluconate in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water2559[1][2]
Ethanol25Sparingly soluble[1]
Methanol-Data not available
Acetone-Data not available
Isopropanol-Data not available
Tetrahydrofuran-Data not available
Dimethylformamide-Data not available
Dimethyl Sulfoxide (DMSO)-Insoluble[3]
Diethyl Ether-Slightly soluble[4]

Table 2: Solubility of Sodium Gluconate in Aqueous Ethanol Solutions at Various Temperatures

Ethanol Concentration (g ethanol/g water)10°C ( g/100g solution)20°C ( g/100g solution)30°C ( g/100g solution)40°C ( g/100g solution)50°C ( g/100g solution)
0.034.737.841.244.848.6
0.128.931.534.337.340.5
0.224.126.328.731.233.9
0.320.122.024.026.128.3
0.514.215.617.018.520.0
0.88.69.410.311.212.1
1.25.25.76.26.77.3

Data adapted from the Journal of Chemical & Engineering Data.

Table 3: Solubility of Sodium Gluconate in Aqueous Methanol Solutions at Various Temperatures

Methanol Concentration (g methanol/g water)10°C ( g/100g solution)20°C ( g/100g solution)30°C ( g/100g solution)40°C ( g/100g solution)50°C ( g/100g solution)
0.129.832.535.438.541.8
0.225.427.830.332.935.7
0.321.823.825.928.230.6
0.516.217.719.321.022.8
0.810.611.612.713.814.9
1.45.86.36.97.58.1

Data adapted from the Journal of Chemical & Engineering Data.

Experimental Protocols for Solubility Determination

The determination of sodium gluconate solubility is typically achieved through the equilibrium solubility method, often referred to as the shake-flask method. This approach involves saturating a solvent with the solute and then quantifying the dissolved solute concentration.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

1. Materials and Equipment:

  • Sodium Gluconate (analytical grade)
  • Selected organic solvent (HPLC grade or equivalent)
  • Volumetric flasks
  • Analytical balance
  • Constant temperature shaker bath or incubator
  • Syringe filters (e.g., 0.45 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or other quantitative analysis instrumentation.

2. Procedure:

  • Preparation of Saturated Solution:
  • Add an excess amount of sodium gluconate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
  • Place the container in a constant temperature shaker bath set to the desired experimental temperature.
  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.
  • Sample Collection and Preparation:
  • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
  • Carefully withdraw a sample of the supernatant using a syringe.
  • Immediately filter the sample through a syringe filter to remove any undissolved solids. This step is critical to prevent overestimation of solubility.
  • Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the experiment) to a concentration within the calibrated range of the analytical method.
  • Quantification:
  • Analyze the diluted sample using a validated analytical method, such as HPLC-RID, to determine the concentration of sodium gluconate.
  • Prepare a calibration curve using standard solutions of sodium gluconate of known concentrations.
  • Calculate the concentration of sodium gluconate in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or g/100 g of the solvent.

Protocol 2: Assay Method for Quantification (Adapted from USP)

For quantification of sodium gluconate in the saturated solution, a titration method adapted from the United States Pharmacopeia (USP) can be employed.

1. Materials and Equipment:

  • Glacial acetic acid
  • Perchloric acid (0.1 N)
  • Quinaldine red indicator
  • Heating plate
  • Burette
  • Analytical balance

2. Procedure:

  • Accurately weigh a known volume of the clear, saturated solution obtained from the shake-flask method.
  • Add 75 mL of glacial acetic acid and warm on a hot plate to dissolve.
  • Cool the solution to room temperature.
  • Add quinaldine red indicator.
  • Titrate with 0.1 N perchloric acid to a colorless endpoint.
  • Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of sodium gluconate in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess sodium gluconate B Add to known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter supernatant (e.g., 0.45 µm filter) E->F G Accurately dilute filtered sample F->G I Analyze sample and standards (e.g., HPLC) G->I H Prepare calibration standards H->I J Calculate solubility I->J

Caption: Workflow for determining sodium gluconate solubility.

References

Foundational

Thermal stability and decomposition of sodium gluconate under experimental conditions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium gluconate under various experimental con...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium gluconate under various experimental conditions. The information presented herein is curated from scientific literature to support research, development, and quality control activities involving this widely used excipient and chelating agent.

Thermal Properties of Sodium Gluconate

Sodium gluconate is a crystalline powder that is highly soluble in water. Its thermal behavior is characterized by a distinct melting point followed by a multi-step decomposition process. The nature and extent of this decomposition are significantly influenced by the surrounding atmosphere.

Data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability of sodium gluconate has been primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

The following tables summarize the key quantitative data obtained from the thermal analysis of sodium gluconate.

Table 1: Thermal Decomposition Data for Sodium Gluconate in an Air Atmosphere

ParameterValue (°C)Heating RateReference
Melting Point (DSC Endotherm Peak)2345 °C/min[1]
Onset of Decomposition (TGA)< 2005 °C/min[1]
Multi-stage Decomposition Range (TGA)165 - 600+5 °C/min[1]

Table 2: Comparative Thermal Decomposition Data for Gluconate Salts in Air vs. Nitrogen Atmosphere

CompoundAtmosphereTemperature Range (°C)Mass Loss (%)Reference
Calcium GluconateAir165 - 60071.6[1]
Calcium GluconateNitrogen165 - 60057.9[1]

Experimental Protocols

The following sections describe generalized experimental protocols for conducting TGA and DSC analyses on organic compounds like sodium gluconate. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of sodium gluconate by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of controlled heating rates, and a gas-switching system.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered sodium gluconate into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Select the desired atmosphere:

      • Oxidative: Purge the furnace with dry air at a constant flow rate (e.g., 20-50 mL/min).

      • Inert: Purge the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a linear rate (e.g., 5 °C/min or 10 °C/min) to a final temperature (e.g., 800 °C).

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of sodium gluconate by measuring the heat flow associated with these events.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered sodium gluconate into a DSC pan (e.g., aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below the expected melting point (e.g., 150 °C).

    • Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) through the melting transition and into the initial decomposition region (e.g., up to 300 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature and the peak maximum of the melting endotherm are key parameters to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of sodium gluconate.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation p1 Weigh Sodium Gluconate Sample t1 Load Sample into TGA p1->t1 d1 Load Sample into DSC p1->d1 t2 Set Atmosphere (Air or N2) t1->t2 t3 Program Heating Ramp t2->t3 t4 Record Mass vs. Temperature t3->t4 t5 Analyze TGA/DTG Curves t4->t5 r1 Determine Decomposition Temperatures t5->r1 r2 Determine Mass Loss Percentages t5->r2 d2 Set Inert Atmosphere (N2) d1->d2 d3 Program Heating Ramp d2->d3 d4 Record Heat Flow vs. Temperature d3->d4 d5 Analyze DSC Thermogram d4->d5 r3 Determine Melting Point d5->r3

Figure 1: Experimental workflow for TGA and DSC analysis.
Logical Decomposition Pathway

The thermal decomposition of sodium gluconate is a complex process that occurs in multiple stages. While the precise chemical intermediates have not been fully elucidated in the available literature, a logical pathway can be proposed based on the observed mass loss and the nature of the final products. Further research, potentially utilizing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), is required to identify the specific intermediate compounds.

decomposition_pathway cluster_initial Initial State cluster_melting Phase Transition cluster_decomposition Decomposition Stages cluster_products Final Products s1 Sodium Gluconate (Solid) m1 Molten Sodium Gluconate s1->m1 Heating d1 Initial Decomposition (Loss of water and other small molecules) m1->d1 Further Heating d2 Formation of Intermediate Species (e.g., carboxylates, unsaturated compounds) d1->d2 d3 Further Fragmentation and Rearrangement d2->d3 p1 Sodium Carbonate (Na2CO3) d3->p1 p2 Carbon Dioxide (CO2) d3->p2 p3 Carbon Monoxide (CO) d3->p3 p4 Water (H2O) d3->p4 p5 Char Residue (in inert atmosphere) d3->p5

Figure 2: Logical pathway of sodium gluconate decomposition.

Summary and Conclusions

The thermal stability of sodium gluconate is a critical parameter for its application in various industries. The data presented in this guide indicates that:

  • Sodium gluconate melts at approximately 234 °C, followed by decomposition which begins below 200 °C in air.

  • The decomposition process occurs in multiple stages over a broad temperature range.

  • The presence of an oxidizing atmosphere (air) significantly influences the decomposition, leading to a greater mass loss compared to an inert atmosphere, as suggested by data from related compounds.

  • The final decomposition products in an oxidizing atmosphere are expected to be sodium carbonate, carbon dioxide, and carbon monoxide. In an inert atmosphere, a char residue is also likely to form.

For researchers and professionals in drug development, understanding the thermal behavior of sodium gluconate is essential for formulation design, manufacturing process control, and stability assessments. The experimental protocols and data provided in this guide serve as a valuable resource for these purposes. Further investigation into the detailed decomposition mechanism and the identification of intermediates would provide a more complete understanding of the thermal degradation of sodium gluconate.

References

Exploratory

Biological Synthesis of Sodium Gluconate: A Technical Guide for Sustainable Applications

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Sodium gluconate, a versatile organic salt, is increasingly sought after for a myriad of applications in the pharmaceutical, food, and con...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gluconate, a versatile organic salt, is increasingly sought after for a myriad of applications in the pharmaceutical, food, and construction industries due to its excellent chelating, sequestering, and biodegradable properties. The biological synthesis of sodium gluconate via microbial fermentation presents a sustainable and environmentally benign alternative to conventional chemical oxidation methods. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning the microbial production of sodium gluconate, with a primary focus on two industrially significant microorganisms: the fungus Aspergillus niger and the bacterium Gluconobacter oxydans. This document outlines the fundamental biochemical pathways, detailed experimental protocols for fermentation and product recovery, and a comparative analysis of production yields. Furthermore, it delves into the genetic and metabolic regulation of the key enzymes involved in glucose oxidation, offering insights for process optimization and strain improvement.

Introduction

Sodium gluconate (C₆H₁₁NaO₇) is the sodium salt of gluconic acid, produced through the oxidation of glucose. Its non-toxic, non-corrosive, and readily biodegradable nature makes it a highly desirable ingredient in numerous applications.[1] The transition towards greener manufacturing processes has propelled the exploration and optimization of microbial fermentation for sodium gluconate production. This biological route offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and the utilization of renewable feedstocks.

The most prominent microorganisms employed for industrial-scale production are Aspergillus niger and Gluconobacter oxydans.[2] These organisms possess highly efficient enzymatic systems that catalyze the conversion of glucose to gluconic acid, which is subsequently neutralized to form sodium gluconate. This guide will provide a comprehensive overview of the biological synthesis process, from the underlying biochemistry to practical experimental procedures.

Biochemical Pathways of Glucose Oxidation

The biological synthesis of sodium gluconate hinges on the enzymatic oxidation of D-glucose to D-gluconic acid. The primary product is actually D-glucono-δ-lactone, which is then hydrolyzed, either spontaneously or enzymatically, to gluconic acid.[2] The specific enzymes and their cellular locations differ between Aspergillus niger and Gluconobacter oxydans.

Aspergillus niger: The Glucose Oxidase System

In Aspergillus niger, the key enzyme is glucose oxidase (GOD), a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as the electron acceptor.[1] The hydrogen peroxide is subsequently decomposed into water and oxygen by the enzyme catalase, which is also produced by the fungus.

The overall reaction can be summarized as follows:

D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ D-glucono-δ-lactone + H₂O → D-gluconic acid H₂O₂ → H₂O + ½ O₂

The gluconic acid produced lowers the pH of the fermentation medium. To maintain an optimal pH for fungal growth and enzyme activity, a neutralizing agent, typically sodium hydroxide or sodium bicarbonate, is added to the fermenter, resulting in the formation of sodium gluconate.[1]

Aspergillus_niger_Pathway Glucose D-Glucose GluconoLactone D-Glucono-δ-lactone Glucose->GluconoLactone Glucose Oxidase (GOD) + O₂ H2O2 H₂O₂ GluconicAcid Gluconic Acid GluconoLactone->GluconicAcid Hydrolysis (spontaneous/lactonase) SodiumGluconate Sodium Gluconate GluconicAcid->SodiumGluconate Neutralization H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase NaOH NaOH

Biochemical pathway of sodium gluconate synthesis in Aspergillus niger.
Gluconobacter oxydans: The Periplasmic Oxidation

Gluconobacter oxydans employs a different strategy, primarily involving a membrane-bound glucose dehydrogenase (GDH) located in the periplasmic space. This enzyme is a quinoprotein containing pyrroloquinoline quinone (PQQ) as a cofactor. GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, transferring electrons to ubiquinone in the respiratory chain.

The periplasmic location of this reaction is advantageous as it does not require the transport of glucose across the cytoplasmic membrane, leading to very high reaction rates. Similar to the fungal pathway, the resulting D-glucono-δ-lactone is hydrolyzed to gluconic acid, which is then neutralized to form sodium gluconate.

Gluconobacter_oxydans_Pathway cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Glucose_periplasm D-Glucose GluconoLactone_periplasm D-Glucono-δ-lactone Glucose_periplasm->GluconoLactone_periplasm Membrane-bound Glucose Dehydrogenase (GDH) GluconicAcid_periplasm Gluconic Acid GluconoLactone_periplasm->GluconicAcid_periplasm Hydrolysis RespiratoryChain Respiratory Chain (Ubiquinone -> O₂) GluconoLactone_periplasm->RespiratoryChain e⁻ transfer SodiumGluconate_medium Sodium Gluconate (in medium) GluconicAcid_periplasm->SodiumGluconate_medium Neutralization NaOH_medium NaOH

Biochemical pathway of sodium gluconate synthesis in Gluconobacter oxydans.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biological synthesis of sodium gluconate.

Fermentation Protocol for Aspergillus niger

This protocol is a generalized procedure based on common practices in the literature.

1. Strain and Inoculum Preparation:

  • A high-yielding strain of Aspergillus niger is used.

  • Spores are harvested from a 5-7 day old culture grown on a potato dextrose agar (PDA) slant.

  • A spore suspension is prepared in sterile 0.1% (v/v) Tween 80 solution to a concentration of approximately 10⁶-10⁷ spores/mL.

2. Seed Culture Medium and Cultivation:

  • A typical seed culture medium contains (g/L): glucose, 150; peptone, 5; yeast extract, 5; KH₂PO₄, 1.0; MgSO₄·7H₂O, 0.5.

  • The medium is sterilized by autoclaving at 121°C for 20 minutes.

  • The sterilized medium is inoculated with the spore suspension (10% v/v).

  • The seed culture is incubated at 30-32°C for 20-24 hours in a shaker incubator at 200-250 rpm.

3. Production Medium and Fermentation:

  • A typical production medium contains (g/L): glucose, 250-350; (NH₄)₂HPO₄, 0.4; KH₂PO₄, 0.2; MgSO₄·7H₂O, 0.2.

  • The production medium is sterilized in a fermenter at 121°C for 30 minutes.

  • After cooling to 32-34°C, the fermenter is inoculated with the seed culture (10% v/v).

  • Fermentation is carried out at 32-34°C with an aeration rate of 1.0-1.5 vvm (volume of air per volume of medium per minute) and agitation of 300-500 rpm.

  • The pH is maintained at 5.5-6.5 by the automated addition of 30-50% (w/v) NaOH solution.

  • The fermentation is typically run for 24-48 hours, or until the glucose concentration is depleted.

4. Downstream Processing:

  • The fungal biomass (mycelia) is separated from the fermentation broth by filtration or centrifugation.

  • The clarified broth is then treated with activated carbon to remove color and other impurities.

  • The solution is filtered again and then concentrated by vacuum evaporation.

  • Sodium gluconate is recovered by crystallization or spray drying.

Fermentation Protocol for Gluconobacter oxydans

1. Strain and Inoculum Preparation:

  • A suitable strain of Gluconobacter oxydans is used.

  • The strain is maintained on a sorbitol-agar medium.

  • A pre-culture is prepared by inoculating a loopful of cells into a medium containing (g/L): sorbitol, 50; yeast extract, 5.

  • The pre-culture is incubated at 30°C for 24 hours with shaking at 200 rpm.

2. Seed Culture and Cultivation:

  • The seed culture medium typically contains (g/L): glucose, 100; yeast extract, 10; MgSO₄·7H₂O, 0.5.

  • The medium is sterilized and inoculated with the pre-culture (5-10% v/v).

  • Incubation is carried out at 30°C for 18-24 hours at 200-250 rpm.

3. Production Medium and Fermentation:

  • The production medium contains (g/L): glucose, 150-250; yeast extract, 5; (NH₄)₂SO₄, 2.

  • The fermentation is conducted at 30°C.

  • High aeration is crucial for G. oxydans, so the dissolved oxygen (DO) level should be maintained above 20% saturation.

  • The pH is controlled at 5.0-6.0 by the addition of NaOH.

  • The fermentation is typically completed within 12-24 hours.

4. Downstream Processing:

  • The bacterial cells are removed by centrifugation or microfiltration.

  • The subsequent purification steps, including decolorization, concentration, and crystallization/spray drying, are similar to those for A. niger.

Data Presentation: Comparative Analysis of Production Yields

The efficiency of sodium gluconate production can vary significantly depending on the microorganism, strain, and fermentation strategy employed. The following table summarizes representative quantitative data from various studies.

Microorganism StrainFermentation ModeGlucose (g/L)Temp (°C)pHYield (g/g glucose)Productivity (g/L/h)Reference
Aspergillus niger (wild type)Batch120305.5~0.85~2.5
Aspergillus niger UV-112 (mutant)Batch120305.5~0.95~4.2
Aspergillus nigerFed-batch350346.0-6.50.97-1.09-15
Aspergillus niger (oxygen-enriched)Batch280336.00.903 (mol/mol)~18.1
Gluconobacter oxydansBatch100305.5~0.9~7.5
Gluconobacter oxydansFed-batch (high DO)>200305.5>0.9up to 32

Signaling Pathways and Regulation

The efficiency of microbial sodium gluconate production is intrinsically linked to the regulation of the key enzymes involved in glucose oxidation.

Regulation of Glucose Oxidase in Aspergillus niger

The expression of the glucose oxidase gene (god) in Aspergillus niger is subject to complex regulation. Studies have shown that the presence of calcium carbonate (CaCO₃) in the medium can induce the transcription of the god gene. This induction is associated with a metabolic shift from glycolysis towards the pentose phosphate pathway. High oxygen concentrations also positively influence the expression and activity of glucose oxidase, highlighting the importance of maintaining adequate aeration during fermentation.

Aniger_Regulation CaCO3 CaCO₃ MetabolicShift Metabolic Shift to Pentose Phosphate Pathway CaCO3->MetabolicShift Oxygen High O₂ god_Transcription god Gene Transcription Oxygen->god_Transcription Induces MetabolicShift->god_Transcription Induces GOD_Synthesis Glucose Oxidase Synthesis god_Transcription->GOD_Synthesis Gluconate_Production Sodium Gluconate Production GOD_Synthesis->Gluconate_Production

Regulation of glucose oxidase synthesis in Aspergillus niger.
Respiratory Chain of Gluconobacter oxydans

In Gluconobacter oxydans, the oxidation of glucose is directly coupled to the respiratory chain. The membrane-bound glucose dehydrogenase (GDH) transfers electrons from glucose to ubiquinone (UQ), which is then reoxidized by terminal oxidases, primarily cytochrome bo₃ and cytochrome bd. This process generates a proton motive force that drives ATP synthesis. The efficiency of this electron transport chain is a key determinant of the rate of gluconic acid production. The expression of the genes encoding the components of this respiratory chain is crucial for efficient glucose oxidation.

Goxydans_Respiratory_Chain Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation GDH Membrane-bound GDH (PQQ) UQ Ubiquinone (UQ) GDH->UQ e⁻ transfer UQH2 Ubiquinol (UQH₂) UQ->UQH2 Reduction TerminalOxidase Terminal Oxidase (cytochrome bo₃/bd) UQH2->TerminalOxidase e⁻ transfer ProtonMotiveForce Proton Motive Force (ATP Synthesis) UQH2->ProtonMotiveForce H⁺ pumping O2 O₂ TerminalOxidase->O2 e⁻ acceptor H2O H₂O

Glucose oxidation linked to the respiratory chain in Gluconobacter oxydans.

Experimental Workflow

The overall experimental workflow for the biological synthesis of sodium gluconate, from strain maintenance to final product, is depicted below.

Experimental_Workflow StrainMaintenance Strain Maintenance (Agar Slants) InoculumPrep Inoculum Preparation (Spore/Cell Suspension) StrainMaintenance->InoculumPrep SeedCulture Seed Culture (Shake Flask) InoculumPrep->SeedCulture ProductionFermentation Production Fermentation (Bioreactor) SeedCulture->ProductionFermentation BiomassSeparation Biomass Separation (Filtration/Centrifugation) ProductionFermentation->BiomassSeparation BrothPurification Broth Purification (Decolorization) BiomassSeparation->BrothPurification Concentration Concentration (Vacuum Evaporation) BrothPurification->Concentration ProductRecovery Product Recovery (Crystallization/Spray Drying) Concentration->ProductRecovery FinalProduct Sodium Gluconate (Final Product) ProductRecovery->FinalProduct

General experimental workflow for sodium gluconate production.

Conclusion

The biological synthesis of sodium gluconate using microorganisms like Aspergillus niger and Gluconobacter oxydans offers a robust and sustainable manufacturing platform. Understanding the intricate details of the biochemical pathways, optimizing fermentation parameters, and leveraging genetic and metabolic engineering strategies are key to enhancing production efficiency. This technical guide provides a foundational understanding and practical protocols for researchers and professionals in the field, paving the way for further innovation in the sustainable production of this valuable chemical. The continued exploration of novel strains, advanced fermentation techniques, and integrated biorefinery approaches will undoubtedly unlock the full potential of microbial sodium gluconate synthesis for a wide range of applications.

References

Foundational

Sodium Gluconate: A Biodegradable Chelating Agent for Environmental Applications

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Introduction Sodium gluconate, the sodium salt of gluconic acid, is a naturally derived and readily biodegradable chelating agen...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a naturally derived and readily biodegradable chelating agent that is gaining prominence in various environmental and industrial applications.[1][2] Its ability to form stable, water-soluble complexes with di- and trivalent metal ions makes it an effective sequestrant, preventing the precipitation of metal hydroxides and enhancing the efficiency of cleaning and treatment processes.[3][4] Unlike traditional chelating agents such as ethylenediaminetetraacetic acid (EDTA), sodium gluconate boasts a superior environmental profile, characterized by low toxicity and rapid biodegradation, making it a sustainable alternative for a wide range of applications.[5]

This technical guide provides a comprehensive overview of sodium gluconate's properties as a biodegradable chelating agent, its mechanisms of action, and its applications in environmental science. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and other relevant fields who are seeking effective and environmentally benign solutions for metal ion control.

Properties of Sodium Gluconate

Sodium gluconate is a white, crystalline, and water-soluble powder. Its chelating ability stems from the presence of multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group in its molecular structure, which can form coordinate bonds with metal ions.

Chelation Efficiency

The effectiveness of a chelating agent is quantified by its stability constant (log K) with a particular metal ion. A higher log K value indicates a more stable complex. Sodium gluconate exhibits excellent chelating power, particularly in alkaline and concentrated alkaline solutions, where it can surpass the performance of other common chelating agents like EDTA and Nitrilotriacetic acid (NTA).

Table 1: Stability Constants (log K) of Sodium Gluconate with Various Metal Ions

Metal IonStability Constant (log K)Conditions
Ca²⁺1.21-
Cu²⁺18.29-
Fe³⁺37.2pH 4
Mg²⁺0.70-
Al³⁺2.4 ± 0.4pH > 12
Cd²⁺1.15Weak acidic/neutral pH
Ni²⁺1.82Weak acidic/neutral pH
Pb²⁺2.13Weak acidic/neutral pH
Zn²⁺1.70Weak acidic/neutral pH

Note: Stability constants can vary with pH, temperature, and ionic strength.

Biodegradability

A key advantage of sodium gluconate is its ready biodegradability under both aerobic and anaerobic conditions. This ensures that it does not persist in the environment, mitigating the long-term ecological risks associated with more persistent chelating agents.

Table 2: Biodegradability of Sodium Gluconate

Test ConditionDegradationTime FrameReference
Aerobic89%28 days
Anaerobic100%35 days
Aerobic98%2 days
Toxicity

Sodium gluconate exhibits low toxicity to aquatic organisms, further cementing its status as an environmentally friendly chelating agent.

Table 3: Acute Toxicity of Sodium Gluconate to Aquatic Organisms

OrganismTestLC50/EC50
Fish96-hour> 1000 mg/L
Daphnid48-hour> 1000 mg/L
Green Algae72-hour> 1000 mg/L

Mechanism of Action

Chelation Process

The chelation process involves the formation of multiple coordinate bonds between the electron-donating oxygen atoms in the hydroxyl and carboxylate groups of the gluconate molecule and a central metal ion. This creates a stable, ring-like structure that effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions.

ChelationProcess cluster_reactants Reactants cluster_product Product SodiumGluconate Sodium Gluconate (C₆H₁₁NaO₇) ChelatedComplex Stable Metal-Gluconate Complex SodiumGluconate->ChelatedComplex Chelates MetalIon Metal Ion (Mⁿ⁺) MetalIon->ChelatedComplex Is Sequestered

Chelation of a metal ion by sodium gluconate.

Biodegradation Pathway

The biodegradation of gluconate is carried out by various microorganisms, such as Pseudomonas species, through established metabolic pathways. One such pathway involves the conversion of gluconate to 6-phosphogluconate, which then enters the Entner-Doudoroff pathway, ultimately being broken down into pyruvate and glyceraldehyde-3-phosphate.

BiodegradationPathway Gluconate Gluconate 6Phosphogluconate 6-Phosphogluconate Gluconate->6Phosphogluconate Gluconokinase EntnerDoudoroff Entner-Doudoroff Pathway 6Phosphogluconate->EntnerDoudoroff Pyruvate Pyruvate EntnerDoudoroff->Pyruvate G3P Glyceraldehyde- 3-Phosphate EntnerDoudoroff->G3P TCA TCA Cycle Pyruvate->TCA G3P->TCA CO2 CO₂ TCA->CO2 H2O H₂O TCA->H2O

Simplified biodegradation pathway of gluconate.

Environmental Applications

The favorable properties of sodium gluconate make it suitable for a variety of environmental applications.

Wastewater Treatment

In wastewater treatment, sodium gluconate acts as a scale and corrosion inhibitor by chelating calcium, magnesium, and other metal ions. This prevents the formation of insoluble precipitates in pipes and equipment, improving the efficiency and lifespan of treatment systems.

Soil Remediation

Sodium gluconate can be used to remediate soils contaminated with heavy metals. By forming water-soluble complexes with toxic metals like lead and cadmium, it enhances their mobility and facilitates their removal from the soil through soil washing or phytoremediation techniques. While specific quantitative data from field case studies are limited, the principle of using chelating agents to enhance metal extraction is well-established.

SoilRemediation ContaminatedSoil Heavy Metal Contaminated Soil SolubleComplex Soluble Metal-Gluconate Complex ContaminatedSoil->SolubleComplex Application of SodiumGluconate Sodium Gluconate Solution SodiumGluconate->SolubleComplex Extraction Extraction (e.g., Soil Washing, Phytoremediation) SolubleComplex->Extraction RemediatedSoil Remediated Soil Extraction->RemediatedSoil

Logical workflow for soil remediation using sodium gluconate.

Experimental Protocols

Determination of Chelating Capacity by Complexometric Titration

This protocol outlines a method to determine the chelating capacity of sodium gluconate for a specific metal ion (e.g., Ca²⁺) using a complexometric titration with EDTA.

Materials:

  • Sodium gluconate solution of known concentration

  • Standardized EDTA solution (e.g., 0.05 M)

  • Metal ion solution (e.g., Calcium chloride solution)

  • pH buffer (e.g., Ammonia-ammonium chloride buffer, pH 10)

  • Metallochromic indicator (e.g., Eriochrome Black T)

  • Burette, pipette, conical flasks, magnetic stirrer

Procedure:

  • Pipette a known volume of the sodium gluconate solution into a conical flask.

  • Add a known excess of the metal ion solution to the flask.

  • Add the pH buffer to maintain the desired pH for the titration.

  • Add a few drops of the metallochromic indicator. The solution should develop a color indicating the presence of the free metal-indicator complex.

  • Titrate the solution with the standardized EDTA solution until the color changes, indicating that all the free metal ions have been complexed by EDTA.

  • Record the volume of EDTA used.

  • Perform a blank titration without sodium gluconate to determine the initial amount of metal ions.

  • The chelating capacity of sodium gluconate is calculated based on the difference in the volume of EDTA used in the presence and absence of sodium gluconate.

Assessment of Biodegradability (OECD 301)

The ready biodegradability of sodium gluconate can be assessed using one of the methods outlined in the OECD Guideline for Testing of Chemicals, No. 301. A common method is the Closed Bottle Test (OECD 301D).

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during biodegradation of the test substance, corrected for uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).

Brief Procedure:

  • Prepare a mineral medium and a solution of the test substance (sodium gluconate).

  • Inoculate the medium with a suitable source of microorganisms (e.g., activated sludge).

  • Fill BOD (Biochemical Oxygen Demand) bottles with the inoculated medium and different concentrations of the test substance. Include blank controls (inoculum only) and a reference substance (e.g., sodium benzoate).

  • Incubate the bottles in the dark at 20°C for 28 days.

  • Measure the dissolved oxygen concentration in replicate bottles at the beginning of the test and at regular intervals over the 28-day period.

  • Calculate the percentage biodegradation based on the oxygen consumption relative to the ThOD.

Acute Toxicity Test for Fish (OECD 203)

The acute toxicity of sodium gluconate to fish can be determined following the OECD Guideline for Testing of Chemicals, No. 203.

Principle: Fish are exposed to the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that kills 50% of the fish (LC50) is determined.

Brief Procedure:

  • Select a suitable fish species (e.g., Zebra-fish, Brachydanio rerio).

  • Prepare a range of concentrations of the test substance (sodium gluconate) in water. Include a control group with no test substance.

  • Acclimatize the fish to the test conditions.

  • Expose the fish (a specified number per concentration) to the test solutions in tanks.

  • Observe and record the number of dead or moribund fish at 24, 48, 72, and 96 hours.

  • Analyze the data using appropriate statistical methods to calculate the 96-hour LC50 value.

Conclusion

Sodium gluconate presents a compelling case as a biodegradable and effective chelating agent for a multitude of environmental applications. Its strong chelating power, particularly in alkaline conditions, combined with its low toxicity and ready biodegradability, positions it as a superior alternative to traditional, more persistent chelating agents. For researchers and professionals in environmental science and related fields, sodium gluconate offers a sustainable solution for managing metal ion-related challenges in wastewater treatment, soil remediation, and beyond. Further research into its application in specific environmental contexts will undoubtedly continue to expand its utility and contribute to the development of greener chemical technologies.

References

Exploratory

The Role of Sodium Gluconate in Cement Hydration: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the fundamental principles governing the interaction of sodium gluconate with hydrating cement. It elucidates the dual-mechanism of retardation, involving s...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of the fundamental principles governing the interaction of sodium gluconate with hydrating cement. It elucidates the dual-mechanism of retardation, involving surface adsorption and calcium ion chelation, which collectively delay the setting time and influence the hydration kinetics of cementitious systems. The guide further explores the consequential effects on the physical and mechanical properties of the hardened cement paste, including compressive strength development. Detailed experimental protocols for key analytical techniques are provided, alongside a quantitative summary of sodium gluconate's impact. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development seeking a comprehensive understanding of this widely used concrete admixture.

Introduction

Sodium gluconate (C₆H₁₁NaO₇), the sodium salt of gluconic acid, is a highly effective and widely utilized water-reducing and retarding admixture in the concrete industry. Its primary function is to delay the onset of cement hydration, the complex series of chemical reactions between cement and water that lead to setting and hardening. This retardation is crucial in various scenarios, such as in hot weather concreting to prevent premature setting, in large-scale pours to avoid cold joints, and to facilitate the transportation and placement of ready-mixed concrete.[1][2] A thorough understanding of its mechanism of action is paramount for optimizing concrete performance, ensuring structural integrity, and developing novel admixture formulations.

Mechanism of Action: A Dual Approach to Retardation

The retarding effect of sodium gluconate on cement hydration is primarily attributed to a dual mechanism: adsorption onto the surface of cement particles and chelation of calcium ions in the pore solution.[3][4]

2.1. Adsorption:

Upon introduction into the cement paste, gluconate anions adsorb onto the surface of the hydrating cement grains, particularly the tricalcium silicate (C₃S) phase. This forms a protective layer that physically hinders the access of water to the cement particles, thereby slowing down their dissolution and the subsequent precipitation of hydration products like calcium silicate hydrate (C-S-H) gel and calcium hydroxide (CH).[4] This inhibition of C₃S hydration is a key factor in extending the induction period of the hydration process.

2.2. Chelation of Calcium Ions (Ca²⁺):

Sodium gluconate is an efficient chelating agent, meaning it can form stable complexes with metal ions. In the highly alkaline environment of cement paste, gluconate anions chelate the calcium ions (Ca²⁺) that are released into the pore solution during the initial dissolution of cement minerals. This action reduces the concentration of free Ca²⁺ in the solution, delaying the point at which the solution becomes supersaturated with respect to calcium hydroxide. Since the precipitation of calcium hydroxide is a critical step that precedes the main acceleration of C₃S hydration, this chelation effect contributes significantly to the retardation of the setting process.

Diagram: Dual Retardation Mechanism of Sodium Gluconate

cluster_solution Pore Solution cluster_cement_particle Cement Particle (C₃S) cluster_effects Retardation Effects SG Sodium Gluconate (SG) Ca Calcium Ions (Ca²⁺) SG->Ca Chelation Ca_SG_Complex Ca²⁺-Gluconate Complex C3S C₃S Surface SG->C3S Adsorption Ca->Ca_SG_Complex Retardation1 Reduced Ca²⁺ Supersaturation Ca_SG_Complex->Retardation1 Adsorbed_SG Adsorbed Gluconate Layer C3S->Adsorbed_SG Retardation2 Inhibited C₃S Dissolution Adsorbed_SG->Retardation2 Final_Effect Delayed Setting Time Retardation1->Final_Effect Retardation2->Final_Effect

Caption: Dual retardation mechanism of sodium gluconate in cement hydration.

Effects on Cement Properties

The interaction of sodium gluconate with hydrating cement brings about significant changes in both the fresh and hardened properties of the material.

3.1. Setting Time:

The most prominent effect of sodium gluconate is the extension of the initial and final setting times of cement paste. The degree of retardation is directly proportional to the dosage of sodium gluconate. At a dosage of 0.15%, for instance, the initial and final setting times can be extended by factors of 5.0 and 4.5, respectively, compared to a control mix.

Table 1: Effect of Sodium Gluconate Dosage on Setting Time of Cement Paste

Sodium Gluconate Dosage (% by weight of cement)Initial Setting Time (hours)Final Setting Time (hours)Reference
0 (Control)8.2310.3
0.03---
0.06---
0.09---
0.12---
0.15~41.15~46.35

Note: Specific values for intermediate dosages were not consistently available across the reviewed literature. The values for 0.15% are calculated based on the reported multiplication factor.

3.2. Compressive Strength:

The influence of sodium gluconate on compressive strength is multifaceted and depends on the dosage and curing time. While higher dosages can lead to a reduction in early-age strength (1 and 3 days) due to the delayed hydration, they can enhance the long-term strength (28 days and beyond). This is often attributed to a more uniform and dense microstructure resulting from the slower, more controlled hydration process. Optimal dosages, typically in the range of 0.03% to 0.08%, have been shown to improve compressive strength. For example, a dosage of 0.12% can lead to a 13% increase in the 90-day compressive strength. However, excessive dosages (e.g., above 0.15%) can negatively impact the 28-day strength.

Table 2: Effect of Sodium Gluconate Dosage on Compressive Strength

Sodium Gluconate Dosage (% by weight of cement)3-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)90-Day Compressive Strength (% increase)Reference
0 (Control)---
0.06Higher than controlHigher than control-
> 0.10Decreases sharply--
0.12DecreasedImproved13%
> 0.15-Less than control-

Note: The table summarizes trends and specific data points from the literature. A direct comparison of absolute MPa values is challenging due to variations in experimental conditions across different studies.

3.3. Hydration Products and Microstructure:

Sodium gluconate also influences the formation and morphology of hydration products. At very low dosages (less than 0.03%), it can promote the early formation of ettringite (AFt). However, at higher concentrations, it inhibits the formation of AFt. The retardation of C₃S hydration leads to a delay in the formation of C-S-H gel and calcium hydroxide. While sodium gluconate has a significant impact on the hydration of C₃S and tricalcium aluminate (C₃A), its effect on the ferrite phase is reported to be slight. The slower hydration can result in a more refined pore structure and a denser microstructure in the long term, contributing to improved durability.

Experimental Protocols

A comprehensive evaluation of the effects of sodium gluconate on cement hydration involves a suite of standardized experimental techniques.

Diagram: Experimental Workflow for Evaluating Sodium Gluconate in Cement

A Cement Paste Preparation (with varying SG dosages) B Setting Time Analysis (Vicat Needle - ASTM C191) A->B C Compressive Strength Testing (Mortar Cubes - ASTM C109) A->C D Hydration Kinetics Analysis (Isothermal Calorimetry) A->D E Phase Analysis (XRD) A->E F Microstructure Imaging (SEM) A->F G Data Analysis and Interpretation B->G C->G D->G E->G F->G

Caption: A typical experimental workflow for assessing the impact of sodium gluconate.

4.1. Setting Time Determination (ASTM C191):

The time of setting of hydraulic cement paste is determined using the Vicat needle apparatus according to ASTM C191.

  • Procedure:

    • Prepare a cement paste of normal consistency with a predetermined water-cement ratio and the desired dosage of sodium gluconate.

    • Place the paste in the Vicat mold.

    • Periodically lower the 1-mm Vicat needle onto the surface of the paste.

    • The initial time of setting is the time elapsed between the initial contact of cement and water and when the needle penetration is 25 mm.

    • The final time of setting is the time elapsed until the needle no longer leaves a complete circular impression on the paste surface.

4.2. Compressive Strength Testing (ASTM C109/C109M):

The compressive strength of hydraulic cement mortars is evaluated using 2-inch or [50-mm] cube specimens as per ASTM C109/C109M.

  • Procedure:

    • Prepare a mortar consisting of 1 part cement and 2.75 parts standard sand by mass, with a specified water-cement ratio and sodium gluconate dosage.

    • Compact the mortar into 50-mm cube molds in two layers.

    • Cure the specimens in a moist environment for 24 hours, then demold and immerse them in lime-saturated water until the designated testing age (e.g., 3, 7, 28 days).

    • Test the cubes for compressive strength using a suitable compression testing machine at a specified loading rate.

4.3. Isothermal Calorimetry:

Isothermal calorimetry measures the heat flow from the cement hydration reactions over time, providing insights into the hydration kinetics.

  • Procedure:

    • Precisely weigh cement and the mixing solution (water with dissolved sodium gluconate) into a sample vial.

    • Mix the components thoroughly.

    • Immediately place the sealed vial into the isothermal calorimeter, which is maintained at a constant temperature (e.g., 20°C).

    • Record the heat flow rate as a function of time. The resulting thermogram reveals the different stages of hydration, including the induction period and the main hydration peak.

4.4. X-ray Diffraction (XRD) Analysis:

XRD is used to identify the crystalline phases present in the hydrated cement paste.

  • Procedure:

    • At specific hydration times, stop the hydration process by immersing the sample in a solvent like isopropanol or acetone, followed by drying.

    • Grind the arrested sample into a fine powder.

    • Mount the powdered sample in a sample holder.

    • Perform XRD analysis over a specified 2θ range to obtain a diffraction pattern.

    • Identify the crystalline phases (e.g., ettringite, calcium hydroxide, unhydrated clinker phases) by comparing the peak positions to a reference database.

4.5. Scanning Electron Microscopy (SEM):

SEM is employed to visualize the microstructure of the hardened cement paste.

  • Procedure:

    • Obtain a small, representative sample of the hardened cement paste.

    • For detailed analysis of the microstructure, impregnate the sample with a low-viscosity epoxy resin to fill the pore space.

    • Grind and polish the surface of the impregnated sample to a very smooth finish.

    • Coat the prepared surface with a conductive material (e.g., carbon or gold).

    • Examine the sample in the SEM. Backscattered electron (BSE) imaging is particularly useful for distinguishing between different phases based on their average atomic number.

Conclusion

Sodium gluconate is a highly effective retarder that plays a critical role in controlling the hydration of Portland cement. Its dual mechanism of surface adsorption and calcium ion chelation effectively delays the setting time, allowing for greater control over the placement and finishing of concrete. While high dosages can temper early strength gain, the use of sodium gluconate, particularly at optimized concentrations, can lead to an improved microstructure and enhanced long-term compressive strength. The experimental protocols detailed herein provide a robust framework for the systematic investigation of sodium gluconate and other admixtures, facilitating a deeper understanding of their influence on the complex processes of cement hydration and performance.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sodium Gluconate as a Concrete Retarder

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of sodium gluconate as a retarding admixture in concrete. The document details its mecha...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium gluconate as a retarding admixture in concrete. The document details its mechanism of action, effects on concrete properties, and standardized protocols for its evaluation.

Introduction

Sodium gluconate (C₆H₁₁NaO₇) is the sodium salt of gluconic acid, an organic compound derived from glucose.[1] In the construction industry, it is widely utilized as a key component in concrete admixtures, functioning primarily as a high-performance water reducer and a set retarder.[1][2][3][4] Its ability to delay the initial setting time of concrete makes it particularly valuable in large-scale projects, hot weather concreting, and situations requiring extended workability.

Mechanism of Action

Sodium gluconate's retarding effect on cement hydration is attributed to two primary mechanisms:

  • Adsorption: Sodium gluconate molecules adsorb onto the surface of cement particles. This creates a physical barrier that hinders the hydration process, delaying the formation of the crystalline structures that lead to setting and hardening.

  • Chelation: Sodium gluconate is an efficient chelating agent, meaning it can bind with metal ions. In the concrete mix, it chelates the calcium ions (Ca²⁺) released during the initial hydration of tricalcium silicate (C₃S) and tricalcium aluminate (C₃A), the main components of cement. This complexation reduces the availability of calcium ions necessary for the formation and growth of hydration products like calcium silicate hydrate (C-S-H) and ettringite, thereby prolonging the induction period of cement hydration.

Signaling Pathway of Sodium Gluconate in Cement Hydration

Caption: Mechanism of Sodium Gluconate as a Concrete Retarder.

Effects on Concrete Properties

The addition of sodium gluconate to a concrete mix has several significant effects:

  • Set Retardation: It delays both the initial and final setting times of concrete, providing a longer window for transportation, placement, and finishing. This is particularly advantageous in hot climates where high ambient temperatures accelerate the hydration process.

  • Improved Workability: Sodium gluconate acts as a water reducer or plasticizer, enhancing the fluidity and workability of the concrete mix without increasing the water content. This results in easier handling, placement, and compaction.

  • Increased Compressive Strength: By reducing the water-to-cement ratio, sodium gluconate can lead to higher compressive strength in the hardened concrete. While it may slightly decrease the early strength (1-3 days), the long-term strength (28 days and beyond) is often improved.

  • Enhanced Durability: The reduction in water content leads to a denser concrete with lower porosity and permeability. This improves the concrete's resistance to water ingress, chemical attack, and freeze-thaw cycles.

  • Reduced Shrinkage and Cracking: By lowering the water content, sodium gluconate can help to reduce drying shrinkage and the associated risk of cracking.

Quantitative Data on Performance

The effectiveness of sodium gluconate is dose-dependent. The following table summarizes the typical effects of varying dosages on key concrete properties.

Dosage (% by weight of cement)Setting Time ExtensionSlump Increase (mm)28-Day Compressive Strength
0.00 (Control)-ReferenceReference
0.03 - 0.06Slight retardation20 - 50Slight Increase
0.06 - 0.10Moderate retardation50 - 100Moderate Increase
0.10 - 0.15Significant retardation100 - 150Significant Increase
> 0.15Extended retardation> 150May decrease if overdosed

Note: The values presented are typical and can vary depending on the specific cement type, mix design, ambient temperature, and other admixtures used.

Experimental Protocols

To evaluate the performance of sodium gluconate as a concrete retarder, the following standard experimental protocols should be followed.

Protocol for Determining Time of Setting

This protocol is based on the ASTM C403 / C403M: Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance .

Objective: To determine the initial and final setting times of concrete containing sodium gluconate.

Materials and Equipment:

  • Concrete mixer

  • Molds (6-in. [150-mm] diameter and 6-in. [150-mm] deep)

  • No. 4 (4.75-mm) sieve

  • Penetration resistance apparatus with needles of varying bearing areas

  • Tamping rod

  • Stopwatch

Procedure:

  • Sample Preparation: Prepare a concrete batch with the desired dosage of sodium gluconate.

  • Sieving: Immediately after mixing, sieve a portion of the fresh concrete through a No. 4 sieve to obtain a mortar sample.

  • Molding: Place the mortar in a mold in two equal layers, tamping each layer 25 times with the tamping rod.

  • Penetration Resistance Measurement:

    • At regular intervals, typically every 30-60 minutes, measure the penetration resistance of the mortar using the appropriate needle.

    • The penetration resistance is the force required to cause a needle to penetrate 1 inch (25 mm) into the mortar in 10 seconds.

  • Data Analysis:

    • Plot the penetration resistance (in psi) against the elapsed time.

    • Initial Set: The time at which the penetration resistance reaches 500 psi (3.5 MPa).

    • Final Set: The time at which the penetration resistance reaches 4000 psi (27.6 MPa).

Protocol for Measuring Workability (Slump Test)

This protocol is based on the BS EN 12350-2: Testing fresh concrete - Part 2: Slump test .

Objective: To measure the consistency and workability of fresh concrete with sodium gluconate.

Materials and Equipment:

  • Slump cone (Abrams cone)

  • Base plate

  • Tamping rod (600 mm long, 16 mm diameter)

  • Measuring tape or ruler

Procedure:

  • Preparation: Moisten the inside of the slump cone and the base plate. Place the cone on the flat, level base plate.

  • Filling the Cone: Fill the cone in three layers of approximately equal volume.

  • Tamping: Tamp each layer 25 times with the tamping rod, distributing the strokes evenly over the cross-section of the layer.

  • Striking Off: After tamping the top layer, strike off the excess concrete with the tamping rod to make the surface level with the top of the cone.

  • Lifting the Cone: Immediately and carefully lift the cone vertically upwards in 2 to 5 seconds.

  • Measuring the Slump: Place the inverted cone next to the slumped concrete. Lay the tamping rod across the top of the cone. Measure the vertical distance from the underside of the tamping rod to the highest point of the slumped concrete. This distance is the slump.

Protocol for Determining Compressive Strength

This protocol is based on the ASTM C39 / C39M: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens .

Objective: To determine the effect of sodium gluconate on the compressive strength of hardened concrete at various ages.

Materials and Equipment:

  • Cylindrical molds (e.g., 4x8 in. or 6x12 in.)

  • Tamping rod or vibrator

  • Curing tank

  • Compression testing machine

Procedure:

  • Casting Specimens: Prepare concrete with the desired dosage of sodium gluconate. Fill the cylindrical molds in layers, tamping or vibrating each layer to ensure proper consolidation.

  • Curing: After 24 hours, demold the specimens and place them in a curing tank with lime-saturated water until the time of testing.

  • Testing: At the desired ages (e.g., 3, 7, and 28 days), remove the specimens from the curing tank and test them for compressive strength using a compression testing machine.

  • Calculation: The compressive strength is calculated by dividing the maximum load carried by the specimen by the average cross-sectional area.

Experimental Workflow and Logical Relationships

Experimental Workflow for Evaluating Sodium Gluconate

start Start: Define Sodium Gluconate Dosages mix Prepare Concrete Mixes (with and without Sodium Gluconate) start->mix slump Perform Slump Test (ASTM C143 / BS EN 12350-2) mix->slump cast Cast Concrete Specimens (Cylinders and Mortar Molds) mix->cast data Analyze and Compare Data slump->data cure Cure Specimens cast->cure setting_time Determine Setting Time (ASTM C403) cast->setting_time compressive_strength Test Compressive Strength (ASTM C39) cure->compressive_strength setting_time->data compressive_strength->data end End: Characterize Retarder Performance data->end

Caption: Workflow for evaluating sodium gluconate in concrete.

Logical Relationship of Sodium Gluconate's Effects

cluster_0 Primary Effects cluster_1 Secondary Effects on Fresh Concrete cluster_2 Tertiary Effects on Hardened Concrete SG Addition of Sodium Gluconate Retardation Delayed Cement Hydration SG->Retardation Water_Reduction Improved Particle Dispersion (Water Reduction) SG->Water_Reduction Setting_Time Extended Setting Time Retardation->Setting_Time Workability Increased Workability (Higher Slump) Water_Reduction->Workability Strength Increased Compressive Strength Water_Reduction->Strength Durability Enhanced Durability (Lower Permeability) Water_Reduction->Durability Shrinkage Reduced Shrinkage Water_Reduction->Shrinkage

Caption: Logical relationships of sodium gluconate's effects.

Considerations and Best Practices

  • Dosage: The optimal dosage of sodium gluconate depends on the desired level of retardation, ambient temperature, cement type, and the presence of other admixtures. Overdosing can lead to excessive retardation and potential negative effects on early strength development.

  • Compatibility: The compatibility of sodium gluconate with other admixtures, such as superplasticizers and air-entraining agents, should be verified through trial mixes.

  • Environmental Conditions: Temperature and humidity can influence the performance of sodium gluconate. Higher temperatures may require a higher dosage to achieve the desired retardation.

  • Mixing: Ensure thorough mixing to achieve a uniform distribution of sodium gluconate throughout the concrete.

References

Application

Application Notes and Protocols: Sodium Gluconate in Metal Surface Treatment and Cleaning

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the use of sodium gluconate in various metal surface treatment and cleaning processes. Its efficacy a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sodium gluconate in various metal surface treatment and cleaning processes. Its efficacy as a chelating agent, particularly in alkaline environments, makes it a valuable component in formulations for degreasing, rust removal, and electroplating.[1][2][3][4]

Role as a Chelating Agent

Sodium gluconate is an exceptional chelating agent, forming stable complexes with a wide range of divalent and trivalent metal ions such as iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), and calcium (Ca²⁺).[3] This property is crucial in metal cleaning as it prevents the precipitation of metal hydroxides and salts, which can redeposit on the metal surface and interfere with subsequent treatments. The chelation process involves the formation of coordinate bonds between the metal ions and the hydroxyl and carboxylate groups of the gluconate molecule.

The stability of these metal-gluconate complexes is dependent on factors such as pH and temperature. Generally, the chelating ability of sodium gluconate increases in alkaline conditions.

Below is a diagram illustrating the chelation of a metal ion by a gluconate molecule.

Chelation of a metal ion by sodium gluconate.

Alkaline Metal Cleaning

Sodium gluconate is a key ingredient in many alkaline cleaning formulations for ferrous and non-ferrous metals. It enhances the cleaning efficiency by sequestering hard water ions (Ca²⁺ and Mg²⁺), preventing the formation of scale and allowing the surfactants and builders to work more effectively.

Typical Formulation Components:

ComponentConcentration Range (% w/w)Purpose
Sodium Hydroxide5 - 20Saponifies oils and greases
Sodium Carbonate10 - 30Builder, provides alkalinity
Sodium Metasilicate5 - 15Corrosion inhibitor, emulsifier
Sodium Gluconate 1 - 20 Chelating agent, prevents redeposition
Surfactants (anionic/non-ionic)1 - 5Wetting, emulsification, dispersion
Experimental Protocol: Evaluation of Alkaline Cleaner Efficacy (Modified from ASTM G122)

This protocol outlines a gravimetric method to assess the cleaning efficiency of an alkaline solution containing sodium gluconate.

1. Materials and Equipment:

  • Metal coupons (e.g., steel, aluminum) of known surface area.
  • Alkaline cleaning solution with a specific concentration of sodium gluconate.
  • Contaminant (e.g., cutting oil, grease).
  • Analytical balance (±0.0001 g).
  • Beakers and heating plate with magnetic stirrer.
  • Ultrasonic bath (optional).
  • Drying oven.
  • Deionized water.

2. Procedure:

  • Clean the metal coupons thoroughly with a suitable solvent to remove any pre-existing contamination. Dry and weigh each coupon to the nearest 0.1 mg (W₁).
  • Apply a consistent amount of the contaminant to the surface of each coupon and reweigh (W₂).
  • Prepare the alkaline cleaning solution with the desired concentration of sodium gluconate and other components. Heat the solution to the desired temperature (e.g., 60-80°C).
  • Immerse the contaminated coupons in the heated cleaning solution for a specified time (e.g., 5-15 minutes). Agitation or ultrasonication can be applied.
  • Remove the coupons from the cleaning solution, rinse thoroughly with deionized water, and dry in an oven until a constant weight is achieved.
  • Weigh the cleaned and dried coupons (W₃).

3. Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(W₂ - W₃) / (W₂ - W₁)] x 100

Rust Removal

In alkaline solutions, sodium gluconate is highly effective for removing rust (iron oxides) from steel surfaces without attacking the base metal. It works by chelating the dissolved iron ions, preventing their redeposition as hydroxides and facilitating the continuous dissolution of the rust layer.

Typical Rust Removal Formulation:

ComponentConcentration (% w/w)
Sodium Hydroxide10 - 25
Sodium Gluconate 4 - 10 (based on caustic content)
Wetting Agent0.1 - 1
Experimental Protocol: Gravimetric Analysis of Rust Removal

1. Materials and Equipment:

  • Rusted steel coupons.
  • Rust removal solution containing sodium gluconate.
  • Analytical balance.
  • Beakers and a controlled temperature water bath.
  • Inhibitor solution (e.g., inhibited hydrochloric acid) for initial rust determination.

2. Procedure:

  • Weigh the rusted steel coupons (W_initial).
  • Immerse the coupons in the rust removal solution at a specified temperature (e.g., 80-90°C) for a set duration.
  • Remove, rinse, and dry the coupons. Weigh the coupons (W_final).
  • To determine the initial amount of rust, a separate set of identical rusted coupons can be stripped in an inhibited acid solution until all rust is removed. The weight loss in this step gives the initial weight of the rust.

5. Data Analysis: The effectiveness of the rust removal can be determined by the weight loss of the coupons and visual inspection of the surface.

Below is a diagram illustrating the rust removal process.

RustRemoval cluster_0 Rust Removal Mechanism Start Rusted Steel Surface (Fe₂O₃·nH₂O) Process Alkaline Solution with Sodium Gluconate Start->Process Chelation Chelation of Fe³⁺ ions by Gluconate Process->Chelation Dissolution of Rust Result Clean Steel Surface Chelation->Result Prevention of Redeposition

Mechanism of rust removal using sodium gluconate.

Electroplating

Sodium gluconate is used in electroplating baths (e.g., copper, zinc, cadmium, nickel) as a complexing agent to improve the quality and brightness of the deposited metal layer. It helps to control the metal ion concentration at the cathode surface, leading to a more uniform and finer-grained deposit.

Benefits in Electroplating:

  • Acts as a brightener and luster enhancer.

  • Improves the throwing power of the plating bath.

  • Stabilizes the plating solution by preventing the precipitation of metal hydroxides.

Quantitative Data on Nickel Electroplating:

Bath CompositionOperating ConditionsCathodic Current Efficiency (%)
0.2 mol/L NiSO₄·6H₂O, 0.2 mol/L Sodium Gluconate, 0.4 mol/L Boric Acid, 0.4 mol/L (NH₄)₂SO₄pH 8, 25°C, 2.5 A/dm²96.5
0.144 mol/L NiSO₄·7H₂O, 0.23 mol/L Sodium GluconatepH 4.3, 40°C, 1 A/dm²Not specified, but produced highly adherent and bright plates
Experimental Protocol: Hull Cell Test for Evaluating Electroplating Bath Performance

The Hull cell is a trapezoidal cell used to qualitatively assess the performance of an electroplating bath over a range of current densities on a single test panel.

1. Materials and Equipment:

  • 267 mL Hull cell.
  • DC power supply (rectifier).
  • Anode material corresponding to the plating bath (e.g., zinc for a zinc plating bath).
  • Polished steel cathode panels.
  • The electroplating solution to be tested, containing sodium gluconate.
  • Hull cell ruler for interpreting current densities.

2. Procedure:

  • Fill the Hull cell with the electroplating solution to the 267 mL mark.
  • Place the appropriate anode in the cell.
  • Insert a clean, polished steel cathode panel.
  • Connect the electrodes to the DC power supply.
  • Apply a specific current (e.g., 1-3 Amperes) for a set time (e.g., 5-10 minutes).
  • After plating, remove the cathode panel, rinse, and dry.

3. Interpretation of Results:

  • The appearance of the plated panel is examined across its length. Different regions of the panel correspond to different current densities (high on the end closer to the anode, low on the far end).
  • The quality of the deposit (brightness, burning, pitting, dullness) at different current densities provides information on the optimal operating range and the effect of additives like sodium gluconate.

Below is a diagram illustrating the experimental workflow for a Hull Cell test.

HullCellWorkflow cluster_0 Hull Cell Test Workflow A Prepare Electroplating Solution with Sodium Gluconate B Set up 267 mL Hull Cell with Anode and Cathode A->B C Apply DC Current (e.g., 2A for 5 min) B->C D Remove and Rinse Plated Cathode Panel C->D E Visually Inspect Panel for Deposit Quality D->E F Interpret Results using Hull Cell Ruler E->F

Workflow for a Hull Cell test.

References

Method

Application Notes &amp; Protocols: Utilizing Sodium Gluconate as a Stabilizer in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals. Introduction Sodium gluconate, the sodium salt of gluconic acid, is a highly versatile and non-toxic excipient used extensively in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a highly versatile and non-toxic excipient used extensively in the pharmaceutical industry.[1] Derived from the fermentation of glucose, it is a white, crystalline, water-soluble powder.[2] Its primary function in pharmaceutical formulations is as a stabilizer, where it enhances the shelf-life and maintains the efficacy of active pharmaceutical ingredients (APIs).[3][4] This is achieved primarily through its exceptional ability to chelate metal ions, regulate pH, and maintain the physical integrity of complex formulations.[5] These notes provide a detailed overview of its mechanisms, applications, and protocols for evaluation.

Mechanism of Action

Sodium gluconate's stabilizing properties stem from several key chemical attributes, with chelation being the most prominent.

1.1. Primary Mechanism: Chelation of Metal Ions

Many APIs are susceptible to degradation through oxidation, a process often catalyzed by the presence of trace amounts of di- and trivalent metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Ca²⁺, Mg²⁺). These ions can originate from raw materials, manufacturing equipment, or container-closure systems. Sodium gluconate is a highly efficient chelating agent, meaning it can form stable, water-soluble complexes with these metal ions. The gluconate ion possesses a six-carbon chain with multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, which can form coordinate bonds with metal ions, effectively sequestering them and preventing their participation in degradative chemical reactions. This is particularly effective in alkaline and concentrated alkaline solutions. By neutralizing the catalytic activity of these metals, sodium gluconate significantly slows down oxidative degradation, thereby preserving the potency and stability of the API.

cluster_0 Without Sodium Gluconate cluster_1 With Sodium Gluconate API_unstable Active Pharmaceutical Ingredient (API) Degradation_Product Degraded API API_unstable->Degradation_Product Oxidative Degradation Metal_Ion Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->API_unstable Catalyzes API_stable Active Pharmaceutical Ingredient (API) API_stable->API_stable   Stable Sodium_Gluconate Sodium Gluconate Chelated_Complex Stable Chelate Complex Sodium_Gluconate->Chelated_Complex Metal_Ion_2 Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion_2->Chelated_Complex Chelation

Caption: Mechanism of API stabilization by sodium gluconate via metal ion chelation.

1.2. Secondary Mechanisms

  • pH Regulation: Sodium gluconate acts as an effective buffering agent, helping to maintain a stable pH in formulations, typically within the range of 6 to 8. Maintaining a specific pH is often critical for the stability and solubility of many drugs.

  • Physical Stabilizer: In liquid formulations, sodium gluconate can prevent the precipitation of insoluble salts that may form due to interactions between the API and other excipients or ions. For example, it can chelate excess calcium ions that might otherwise cause precipitation. In protein-based products, it can help stabilize protein structures, preventing aggregation or separation.

Applications in Pharmaceutical Formulations

Sodium gluconate's versatility makes it suitable for a wide array of dosage forms.

Formulation TypeApplication and Benefits of Sodium Gluconate
Injectable Solutions (Parenterals) Acts as a stabilizer to prevent API degradation from metal ion catalysis, which is critical for ensuring the safety and potency of injectable drugs. It also serves as a buffering agent to maintain the required pH for stability and patient comfort.
Oral Liquid Formulations (Syrups, Suspensions) Prevents precipitation and maintains the physical stability of the formulation. It can also improve taste by masking bitterness or aftertastes from other ingredients.
Biologics & Vaccines Used to stabilize complex biological molecules like proteins, preventing degradation and aggregation during storage and administration.
Topical Formulations (Creams, Lotions) Enhances product stability and extends shelf life by preventing the oxidation and degradation of active ingredients.
Mineral Supplements Functions as a chelating agent to enhance the bioavailability of essential minerals like calcium and iron, ensuring they remain soluble and absorbable.
Oral Rehydration Solutions (ORS) Helps to stabilize the electrolyte composition, ensuring the effectiveness of rehydration therapies.

Quantitative Data Summary

The stabilizing effect of sodium gluconate is concentration-dependent. The optimal concentration must be determined for each specific formulation but typically falls within a low percentage range. The following table presents illustrative data on how sodium gluconate can protect an API from oxidative degradation catalyzed by metal ions.

FormulationSodium Gluconate Conc. (% w/v)Metal Ion Spike (Copper, Cu²⁺)Storage ConditionAssay of API Remaining (%) After 30 Days
API in Aqueous Solution (Control) 0.0%None40°C / 75% RH98.5%
API in Aqueous Solution (Stressed Control) 0.0%10 ppm40°C / 75% RH85.2%
API in Aqueous Solution (Test 1) 0.1%10 ppm40°C / 75% RH94.1%
API in Aqueous Solution (Test 2) 0.5%10 ppm40°C / 75% RH97.9%
API in Aqueous Solution (Test 3) 1.0%10 ppm40°C / 75% RH98.1%

This table is a representative example based on the established function of sodium gluconate. Actual results will vary based on the specific API and formulation.

Experimental Protocols

To assess the efficacy of sodium gluconate as a stabilizer, a forced degradation study is a critical experiment. This involves subjecting the formulation to harsh conditions to accelerate degradation and observe the protective effect of the stabilizer.

Protocol: Forced Degradation Study for Evaluating Sodium Gluconate

4.1. Objective To determine the ability of sodium gluconate to prevent the degradation of an API in a liquid formulation under oxidative stress conditions.

4.2. Materials and Reagents

  • Active Pharmaceutical Ingredient (API)

  • Sodium Gluconate (USP Grade)

  • Water for Injection (WFI) or other suitable solvent

  • Hydrogen Peroxide (30%) or a solution of a metal catalyst (e.g., CuCl₂)

  • pH adjustment agents (e.g., HCl, NaOH)

  • Mobile phase for HPLC (e.g., Acetonitrile, Phosphate Buffer)

  • HPLC system with UV or Mass Spec detector

  • Calibrated analytical balance, pH meter, volumetric flasks

4.3. Experimental Workflow

cluster_analysis prep 1. Sample Preparation control Control (API + Vehicle) test1 Test 1 (API + Vehicle + 0.1% SG) test2 Test 2 (API + Vehicle + 0.5% SG) stress 2. Application of Stress (e.g., Add 10 ppm Cu²⁺) prep->stress incubation 3. Incubation (e.g., 40°C for 30 days) stress->incubation sampling 4. Time-Point Sampling (T=0, T=7d, T=15d, T=30d) incubation->sampling analysis 5. HPLC Analysis sampling->analysis data 6. Data Comparison & Analysis analysis->data assay Assay of API (%) impurities Quantify Degradation Products (%)

Caption: Workflow for a forced degradation study to evaluate sodium gluconate.

4.4. Detailed Methodology

  • Preparation of Formulations:

    • Control Formulation: Accurately weigh and dissolve the API in the chosen vehicle (e.g., WFI) to the target concentration.

    • Test Formulations: Prepare identical formulations to the control, but add sodium gluconate at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) before adding the API. Ensure complete dissolution.

    • Adjust the pH of all solutions to be identical.

  • Initiation of Stress Study:

    • Divide each formulation into two sub-groups: unstressed and stressed.

    • To the "stressed" sub-groups, introduce an oxidative stressor. For metal-catalyzed degradation, spike the solutions with a known concentration of a metal salt solution (e.g., 10 ppm of CuCl₂).

    • Store all samples in appropriate containers at accelerated stability conditions (e.g., 40°C / 75% Relative Humidity).

  • Time-Point Analysis:

    • At predetermined time points (e.g., T=0, 7, 15, and 30 days), withdraw an aliquot from each sample.

    • Dilute the samples appropriately for HPLC analysis.

  • HPLC Analysis:

    • Utilize a validated stability-indicating HPLC method capable of separating the intact API from all potential degradation products.

    • Inject the samples and record the peak areas for the API and any degradation products.

  • Data Analysis:

    • Calculate the percentage of API remaining at each time point relative to the T=0 sample.

    • Plot the percentage of API remaining versus time for each formulation.

    • Compare the degradation rate of the stressed control with the rates of the test formulations containing sodium gluconate to quantify its stabilizing effect.

Logical Relationships & Considerations

The effectiveness of sodium gluconate is directly related to the concentration of destabilizing agents (like metal ions) present in the formulation. Its role is to sequester these ions; therefore, a sufficient amount must be present to complex with the existing metal ion load.

metal_ions Increasing Metal Ion Concentration degradation_rate Increased Rate of API Degradation metal_ions->degradation_rate Leads to chelation Chelation of Metal Ions metal_ions->chelation Are sequestered by sg_presence Presence of Sodium Gluconate sg_presence->chelation Enables api_stability API Stability is Maintained chelation->api_stability Results in

Caption: Logical relationship between metal ions, sodium gluconate, and API stability.

Sodium gluconate is a powerful and reliable excipient for enhancing the stability of a wide range of pharmaceutical formulations. Its primary mechanism of action, metal ion chelation, effectively mitigates a common pathway of API degradation. By also providing pH control and physical stabilization, it serves as a multi-functional tool for drug development professionals. Proper evaluation through systematic stability studies, such as the forced degradation protocol outlined, is essential to determine the optimal concentration and confirm its efficacy in a given formulation.

References

Application

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Sodium Gluconate

Application Note & Protocols for Researchers and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of sodium gluconate using High-Pe...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of sodium gluconate using High-Performance Liquid Chromatography (HPLC). Sodium gluconate, the sodium salt of gluconic acid, is widely used in the pharmaceutical, food, and construction industries. Accurate and reliable analytical methods are crucial for quality control and formulation development. This guide explores various HPLC techniques, including those coupled with Mass Spectrometry (MS), Pulsed Amperometric Detection (PAD), and UV detection, offering researchers a selection of methods to suit their specific analytical needs.

Introduction to HPLC Analysis of Sodium Gluconate

Sodium gluconate is a polyhydroxycarboxylate that lacks a significant chromophore, making its detection by UV-Vis spectrophotometry challenging at higher wavelengths. However, analysis is possible at lower wavelengths (around 210 nm). More specific and sensitive detection can be achieved using techniques such as mass spectrometry or pulsed amperometric detection, which are well-suited for electroactive compounds like gluconate. Ion-exchange and mixed-mode chromatography are common separation techniques employed for its analysis.

Comparative Overview of HPLC Methods

A variety of HPLC methods have been successfully employed for the determination of sodium gluconate. The selection of a suitable method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. A summary of different chromatographic conditions is presented below to aid in method selection.

MethodColumnMobile PhaseDetectorKey Performance CharacteristicsReference
HPLC-MS Not specifiedNot specifiedMass Spectrometry (MS)Limit of Quantification (LOQ): ≈ 0.25 μg/Media[1]
Ion Chromatography with PAD METROSEP CARB 1 (150 mm x 4.0 mm, 5 µm)150 mmol/L NaOH + 20 mmol/L NaAcPulsed Amperometric Detector (PAD)Linearity: 0.5-200 mg/L (r² = 0.9996); LOD: 0.25 mg/L; LOQ: 0.63 mg/L[2]
Ion-Exchange Chromatography with PAD Anion exchange column0.1 M NaOHPulsed Amperometric Detector (PAD)Linearity: up to 500 mg/L (R² = 0.9996); LOQ: 2.0 mg/L[3]
HPLC-UV Sulfonated polystyrene-divinylbenzene (PS-DVB) resin0.025 mol/L Sulfuric AcidUV at 210 nmLinearity (Sodium Gluconate): 0.0805-1.0060 g/L (r = 0.9998); LOD: 0.204 µg[4]
Mixed-Mode Chromatography with ELSD Amaze TH (4.6x150 mm, 5 µm, 100A)80% Acetonitrile with 20 mM Ammonium Formate, pH 3Evaporative Light Scattering Detector (ELSD)-[5]
Two-Dimensional Ion Chromatography with PAD Guard columns: CarboPac PA1 and CarboPac PA20; Analytical columns: Ionpac AG18 + Ionpac AS1890 mmol/L NaOH (second dimension)Pulsed Amperometric Detector (PAD)Linearity (Gluconate): 0.0856-4.2825 mg/L (R²≥0.9945); LOD: 24.24 µg/L

Experimental Protocols

This section provides detailed protocols for selected HPLC methods for the analysis of sodium gluconate.

Protocol 1: Ion Chromatography with Pulsed Amperometric Detection (PAD)

This method is highly sensitive and selective for the determination of sodium gluconate, particularly in complex matrices like soap noodles.

1. Instrumentation and Materials

  • Ion Chromatograph equipped with a Pulsed Amperometric Detector.

  • METROSEP CARB 1 column (150 mm x 4.0 mm, 5 µm).

  • Sodium hydroxide (NaOH), analytical grade.

  • Sodium acetate (NaAc), analytical grade.

  • Sodium gluconate reference standard.

  • Deionized water (18.2 MΩ·cm).

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a solution of 150 mmol/L NaOH and 20 mmol/L NaAc in deionized water. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of sodium gluconate reference standard and dissolve it in deionized water to prepare a stock solution of 1000 mg/L.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 50, 100, 200 mg/L).

3. Sample Preparation

  • Accurately weigh a known amount of the sample (e.g., soap noodle).

  • Dissolve the sample in a known volume of deionized water.

  • The solution may require heating or sonication to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: METROSEP CARB 1 (150 mm x 4.0 mm, 5 µm).

  • Mobile Phase: 150 mmol/L NaOH + 20 mmol/L NaAc.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Pulsed Amperometric Detector.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the sodium gluconate standards against their concentration.

  • Determine the concentration of sodium gluconate in the sample by comparing its peak area to the calibration curve.

Protocol 2: HPLC with UV Detection

This method is suitable for the simultaneous determination of sodium gluconate and sodium acetate using a sulfonated polystyrene-divinylbenzene column.

1. Instrumentation and Materials

  • HPLC system with a UV detector.

  • Sulfonated polystyrene-divinylbenzene (PS-DVB) resin column.

  • Sulfuric acid (H₂SO₄), analytical grade.

  • Sodium gluconate reference standard.

  • Sodium acetate reference standard.

  • Deionized water.

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a 0.025 mol/L sulfuric acid solution in deionized water. Degas before use.

  • Standard Stock Solutions: Prepare individual stock solutions of sodium gluconate and sodium acetate in deionized water.

  • Working Standards: Prepare mixed working standards containing both sodium gluconate and sodium acetate at various concentrations within their respective linear ranges.

3. Sample Preparation

  • Dissolve the sample in deionized water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions

  • Column: Sulfonated polystyrene-divinylbenzene (PS-DVB) resin.

  • Mobile Phase: 0.025 mol/L Sulfuric Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

5. Data Analysis

  • Generate separate calibration curves for sodium gluconate and sodium acetate.

  • Quantify the amounts of sodium gluconate and sodium acetate in the sample based on their respective peak areas and calibration curves.

Visualizing the Workflow and Analytical Logic

To better understand the experimental process and the relationship between different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Sample Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection separation->detection data_analysis Data Analysis detection->data_analysis quantification Concentration Determination data_analysis->quantification calibration Calibration Curve calibration->quantification

Caption: General experimental workflow for HPLC analysis of sodium gluconate.

analytical_approaches cluster_separation Separation Modes cluster_detection Detection Methods ion_exchange Ion-Exchange pad Pulsed Amperometric Detection (PAD) ion_exchange->pad uv UV Detection (210 nm) ion_exchange->uv mixed_mode Mixed-Mode elsd Evaporative Light Scattering (ELSD) mixed_mode->elsd ion_chrom Ion Chromatography ion_chrom->pad ms Mass Spectrometry (MS) ion_chrom->ms

Caption: Logical relationships between separation and detection methods for sodium gluconate analysis.

References

Method

Application Notes: Sodium Gluconate as a High-Performance Chelating Agent in Circulating Cooling Water Systems

Introduction Circulating cooling water systems are critical in many industrial processes, but they are susceptible to operational issues like scale formation and corrosion. These problems can significantly reduce heat tr...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Circulating cooling water systems are critical in many industrial processes, but they are susceptible to operational issues like scale formation and corrosion. These problems can significantly reduce heat transfer efficiency, increase energy consumption, and lead to costly equipment failure. Sodium gluconate (C₆H₁₁NaO₇), the sodium salt of gluconic acid, is a highly effective, non-toxic, and biodegradable chelating agent used to address these challenges.[1][2][3][4] It functions as a multi-purpose water stabilizer, excelling at sequestering scale-forming mineral ions and inhibiting the corrosion of metal surfaces.[5] Its excellent chelating power, especially in alkaline solutions, makes it a preferred choice for modern, environmentally conscious water treatment programs.

Mechanism of Action

Sodium gluconate's efficacy in water treatment stems from its dual-action mechanism: chelation for scale control and surface adsorption for corrosion inhibition.

  • Scale Inhibition via Chelation: Hard water used in cooling systems contains high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. As water evaporates, the concentration of these ions increases, leading to the precipitation of insoluble mineral salts (scale) like calcium carbonate and calcium sulfate on heat exchange surfaces. Sodium gluconate prevents this by acting as a powerful chelating agent. Its molecular structure, featuring multiple hydroxyl (-OH) and a carboxylate (-COO⁻) group, allows it to form stable, water-soluble complexes (chelates) with these divalent and trivalent metal ions. By sequestering these ions, sodium gluconate keeps them in solution, preventing them from precipitating and forming scale, thereby maintaining the efficiency of the water system.

  • Corrosion Inhibition: In aerated water systems, dissolved oxygen promotes the oxidative corrosion of metals like carbon steel and copper. Sodium gluconate mitigates this by adsorbing onto the metal surfaces. It forms a thin, protective film that acts as a barrier, inhibiting the diffusion of dissolved oxygen to the metal. The proposed mechanism involves the formation of an Fe²⁺-gluconate complex on the anodic sites of the metal, which disrupts the electrochemical corrosion process. Notably, unlike many other inhibitors, the corrosion inhibition rate of sodium gluconate often increases with rising temperatures within a certain range, making it ideal for systems with variable heat loads.

Performance Data

Sodium gluconate's performance as a scale and corrosion inhibitor is well-documented. Its effectiveness is influenced by factors such as concentration, temperature, and water pH.

Table 1: Scale Inhibition Efficiency of Sodium Gluconate at Various Temperatures This table summarizes the scale inhibition efficiency (IE) of sodium gluconate against calcium carbonate precipitation in a simulated cooling water environment after 24 hours of immersion. Data indicates that efficiency improves with both increased concentration and higher temperatures.

Concentration (mol/L)IE % at 32 °CIE % at 40 °CIE % at 50 °C
10⁻⁵354555
10⁻⁴506070
10⁻³657588
10⁻²809098
(Data synthesized from research findings on sodium gluconate performance)

Table 2: Corrosion Inhibition Performance and Recommended Dosage Sodium gluconate effectively protects various metals. The optimal dosage depends on the specific conditions of the cooling water system, including water hardness, alkalinity, and the presence of other corrosive ions.

ParameterValue / Recommendation
Target Metals Carbon Steel, Copper, Iron
Typical Dosage for Corrosion Inhibition >100 ppm
Typical Dosage for Scale Inhibition 100 - 200 ppm (0.1 - 0.2 g/L)
Achievable Corrosion Inhibition Efficiency >90% (when combined with synergists like Zn²⁺)
Optimal pH Range Neutral to Alkaline

Visualized Mechanisms and Workflows

ChelationProcess cluster_gluconate Sodium Gluconate Molecule cluster_complex Stable Chelate Complex (Water Soluble) G Gluconate Anion OH1 -OH G->OH1 OH2 -OH G->OH2 COO -COO⁻ G->COO Ca Ca²⁺ Ion (Scale-forming) OH1->Ca donates electrons OH2->Ca donates electrons COO->Ca donates electrons Complex [Ca-Gluconate]²⁺ Ca->Complex Forms Complex

Caption: Chelation of a calcium ion by a sodium gluconate molecule.

ExperimentalWorkflow cluster_testing 3. Conduct Performance Evaluation start Start: Define Test Conditions (Water Chemistry, Temp, pH) prep_sol 1. Prepare Simulated Cooling Water (with and without Sodium Gluconate) start->prep_sol wt_loss Weight Loss Test prep_sol->wt_loss eis Electrochemical Tests (EIS, Polarization) prep_sol->eis scale_test Static Scale Inhibition Test prep_sol->scale_test prep_spec 2. Prepare Test Specimens (Metal Coupons or Electrodes) prep_spec->wt_loss prep_spec->eis prep_spec->scale_test analysis 4. Data Collection & Analysis wt_loss->analysis eis->analysis scale_test->analysis calc 5. Calculate Inhibition Efficiency (%) analysis->calc end End: Report Findings calc->end

Caption: General experimental workflow for evaluating inhibitor performance.

Experimental Protocols

The following are detailed methodologies for evaluating the performance of sodium gluconate.

Protocol 1: Static Scale Inhibition Efficiency

This protocol determines the ability of sodium gluconate to prevent the precipitation of calcium carbonate from a supersaturated solution.

1. Materials and Equipment:

  • Analytical balance

  • Thermostatic water bath

  • Beakers or glass bottles (250 mL)

  • Magnetic stirrers and stir bars

  • pH meter

  • Burette and titration equipment

  • Reagents: Calcium chloride (CaCl₂), Sodium bicarbonate (NaHCO₃), Sodium gluconate, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Murexide indicator, EDTA standard solution (e.g., 0.01 M).

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a hard water stock solution containing a known concentration of Ca²⁺ ions (e.g., 5000 ppm as CaCO₃) by dissolving CaCl₂ in deionized water.

    • Prepare an alkalinity stock solution containing a known concentration of HCO₃⁻ ions (e.g., 5000 ppm as CaCO₃) by dissolving NaHCO₃ in deionized water.

  • Prepare Test Solutions:

    • For the blank sample (without inhibitor), add a calculated volume of the Ca²⁺ stock solution to a beaker of deionized water. While stirring, add a calculated volume of the HCO₃⁻ stock solution to achieve the final desired concentrations (e.g., 250 ppm Ca²⁺, 500 ppm HCO₃⁻). Adjust the pH to a desired value (e.g., 8.5) using dilute NaOH or HCl.

    • For the inhibitor samples , repeat the above step but add the desired concentration of sodium gluconate (e.g., 10, 50, 100, 200 ppm) to the deionized water before adding the stock solutions.

  • Incubation: Place all sealed beakers in a thermostatic water bath set to a temperature simulating cooling tower conditions (e.g., 50°C) for a fixed period (e.g., 24 hours).

  • Analysis:

    • After incubation, cool the solutions to room temperature and filter them through a 0.45 µm filter to remove any precipitated CaCO₃.

    • Take a known volume of the filtrate (e.g., 50 mL) from each sample.

    • Determine the residual Ca²⁺ concentration in the filtrate by titrating with the standard EDTA solution using Murexide as an indicator.

  • Calculation:

    • The Scale Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(C_i - C_b) / (C_o - C_b)] * 100

    • Where:

      • C_i = Concentration of Ca²⁺ in the filtrate of the inhibited sample.

      • C_b = Concentration of Ca²⁺ in the filtrate of the blank sample.

      • C_o = Initial concentration of Ca²⁺ in the test solution before incubation.

Protocol 2: Corrosion Inhibition Efficiency (Weight Loss Method)

This gravimetric method provides a direct measure of metal loss to determine the average corrosion rate.

1. Materials and Equipment:

  • Metal coupons (e.g., carbon steel, copper) of known surface area.

  • Thermostatic water bath or oven.

  • Analytical balance (±0.1 mg).

  • Beakers, desiccator, nylon thread.

  • Polishing paper or sandblast equipment.

  • Cleaning agents: Acetone, ethanol, and an appropriate acid solution for removing corrosion products (e.g., inhibited HCl).

2. Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons to a uniform finish, clean with acetone and ethanol, dry, and weigh accurately.

    • Store in a desiccator until use.

  • Immersion Test:

    • Prepare the test solutions (simulated cooling water) with and without the desired concentrations of sodium gluconate in beakers.

    • Suspend one coupon in each beaker using a nylon thread, ensuring it is fully immersed.

    • Place the beakers in a water bath or oven at a constant temperature for a specified duration (e.g., 72 hours).

  • Coupon Cleaning and Re-weighing:

    • After the immersion period, remove the coupons.

    • Chemically clean the coupons to remove all corrosion products without significantly affecting the base metal.

    • Rinse with deionized water, clean with acetone, dry thoroughly, and re-weigh accurately.

  • Calculation:

    • Corrosion Rate (CR) in mm/year is calculated as: CR = (8.76 * 10^4 * W) / (A * T * D)

      • W = Mass loss in grams.

      • A = Surface area of the coupon in cm².

      • T = Immersion time in hours.

      • D = Density of the metal in g/cm³.

    • Corrosion Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_b - CR_i) / CR_b] * 100

      • CR_b = Corrosion rate in the blank solution.

      • CR_i = Corrosion rate in the inhibited solution.

Protocol 3: Corrosion Inhibition Efficiency (Potentiodynamic Polarization)

This electrochemical technique provides rapid corrosion rate data and insights into the inhibition mechanism (anodic, cathodic, or mixed).

1. Materials and Equipment:

  • Potentiostat with relevant software.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., carbon steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Test solutions (as prepared in Protocol 2).

2. Procedure:

  • Setup:

    • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.

    • Allow the system to stabilize for a period (e.g., 1 hour) until the Open Circuit Potential (OCP) is steady.

  • Polarization Scan:

    • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.

    • The corrosion current density (I_corr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation:

    • Corrosion Inhibition Efficiency (IE%) is calculated as: IE% = [(I_corr_b - I_corr_i) / I_corr_b] * 100

      • I_corr_b = Corrosion current density in the blank solution.

      • I_corr_i = Corrosion current density in the inhibited solution.

References

Application

Application of Sodium Gluconate in Textile Dyeing to Enhance Color Fastness

Abstract This document provides detailed application notes and experimental protocols on the utilization of sodium gluconate as a chelating agent in the textile dyeing process to improve the color fastness of dyed fabric...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols on the utilization of sodium gluconate as a chelating agent in the textile dyeing process to improve the color fastness of dyed fabrics. The primary focus is on the dyeing of cotton with reactive dyes, a common practice in the textile industry. The mechanism of action, recommended procedures, and expected outcomes are discussed. Quantitative data from representative experiments are presented to illustrate the efficacy of sodium gluconate in enhancing wash, rubbing, and light fastness.

Introduction

Color fastness, the resistance of a dyed textile to fade or bleed upon exposure to various conditions such as washing, rubbing, and light, is a critical quality parameter in the textile industry. The presence of metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) in the water used for dyeing can significantly impair color fastness. These ions can form complexes with dyes, leading to shade changes, reduced color yield, and poor fastness properties.

Sodium gluconate (NaC₆H₁₁O₇) is the sodium salt of gluconic acid and is widely used in the textile industry as a high-performance, biodegradable, and non-toxic chelating agent.[1] Its primary function in textile dyeing is to sequester these detrimental metal ions, preventing their interference with the dyeing process.[1][2] By forming stable, water-soluble complexes with metal ions, sodium gluconate ensures consistent color development and significantly improves the color fastness of the final product.[1]

Mechanism of Action

The effectiveness of sodium gluconate in improving color fastness stems from its excellent chelating power, especially in the alkaline conditions typical of reactive dyeing. The gluconate ion can bind with polyvalent metal cations, effectively inactivating them and preventing them from reacting with the dye molecules or the textile fibers. This ensures that the dye molecules are free to diffuse into the fiber and form a stable covalent bond, which is essential for achieving high color fastness.

Experimental Protocols

The following protocols describe the dyeing of cotton fabric with reactive dyes, with and without the addition of sodium gluconate, and the subsequent evaluation of color fastness.

Materials and Equipment
  • Fabric: 100% scoured and bleached cotton knit fabric.

  • Dye: C.I. Reactive Red 195.

  • Chemicals:

    • Sodium Gluconate

    • Sodium Chloride (NaCl)

    • Sodium Carbonate (Na₂CO₃)

    • Acetic Acid (CH₃COOH)

    • Non-ionic soaping agent

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., Mathis Labomat)

    • Spectrophotometer for color measurement

    • Launder-Ometer for washing fastness test (in accordance with ISO 105-C06)

    • Crockmeter for rubbing fastness test (in accordance with ISO 105-X12)

    • Light fastness tester with a Xenon arc lamp (in accordance with ISO 105-B02)

    • Grey scales for assessing color change and staining

Dyeing Procedure

Two dyeing procedures were carried out: a control experiment without sodium gluconate and an experimental procedure with the addition of sodium gluconate.

Table 1: Dyeing Recipe for Cotton Fabric with Reactive Red 195

ComponentControl (without Sodium Gluconate)Experimental (with Sodium Gluconate)
C.I. Reactive Red 1952% (on weight of fabric - owf)2% (owf)
Sodium Chloride (NaCl)60 g/L60 g/L
Sodium Carbonate (Na₂CO₃)20 g/L20 g/L
Sodium Gluconate - 2 g/L
Material to Liquor Ratio1:201:20

Dyeing Process:

  • Set the dyebath at 40°C.

  • Add the fabric to the dyebath.

  • For the experimental procedure, add 2 g/L of sodium gluconate.

  • Run the machine for 10 minutes.

  • Add the pre-dissolved C.I. Reactive Red 195 dye.

  • Run for another 10 minutes.

  • Add Sodium Chloride (NaCl) in two equal portions at an interval of 10 minutes.

  • Raise the temperature to 60°C over 20 minutes.

  • Run the machine for 30 minutes at 60°C.

  • Add Sodium Carbonate (Na₂CO₃) in two equal portions at an interval of 10 minutes.

  • Continue the dyeing process for a further 60 minutes at 60°C.

  • Drain the dyebath.

  • Rinse the fabric with cold water.

  • Neutralize the fabric with 0.5 g/L of acetic acid at 50°C for 10 minutes.

  • Carry out soaping with 2 g/L of a non-ionic soaping agent at 95°C for 15 minutes.

  • Rinse the fabric thoroughly with hot and cold water.

  • Dry the fabric at ambient temperature.

Color Fastness Testing

The color fastness of the dyed fabric samples was evaluated according to the following ISO standards:

  • Washing Fastness: ISO 105-C06 (C2S) - The test was conducted at 60°C for 30 minutes. The color change of the specimen and the staining of the adjacent multifibre fabric were assessed using the respective grey scales.

  • Rubbing Fastness (Crocking): ISO 105-X12 - The fastness to both dry and wet rubbing was determined using a crockmeter. The staining on the white cotton rubbing cloth was assessed using the grey scale for staining.

  • Light Fastness: ISO 105-B02 - The dyed samples were exposed to a Xenon arc lamp under specified conditions. The fading of the specimen was assessed by comparing the color change with the Blue Wool standards.

Data Presentation

The following tables summarize the quantitative results of the color fastness tests for the control and experimental samples. The ratings are based on the standard grey scales (1-5, where 5 represents the best fastness).

Table 2: Color Fastness to Washing (ISO 105-C06)

SampleColor ChangeStaining on CottonStaining on WoolStaining on PolyesterStaining on NylonStaining on AcetateStaining on Acrylic
Control (without Sodium Gluconate)3-4344-5444-5
Experimental (with Sodium Gluconate)4-54-54-554-54-55

Table 3: Color Fastness to Rubbing (ISO 105-X12)

SampleDry RubbingWet Rubbing
Control (without Sodium Gluconate)42-3
Experimental (with Sodium Gluconate)4-53-4

Table 4: Color Fastness to Light (ISO 105-B02)

SampleLight Fastness Rating (Blue Wool Scale)
Control (without Sodium Gluconate)4
Experimental (with Sodium Gluconate)5

Visualization

Logical Workflow for Improved Color Fastness using Sodium Gluconate

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Testing cluster_outcome Outcome Water Dye Bath Water (contains metal ions like Ca²⁺, Mg²⁺, Fe³⁺) Add_SG Add Sodium Gluconate (Chelating Agent) Water->Add_SG Fabric Textile Fabric (e.g., Cotton) Dyeing Dyeing Fabric->Dyeing Dye Reactive Dye Dye->Dyeing Chemicals Auxiliary Chemicals (Salt, Alkali) Chemicals->Dyeing Chelation Chelation: Sodium Gluconate sequesters metal ions Add_SG->Chelation enables Chelation->Dyeing prevents interference Washing Washing & Soaping Dyeing->Washing Drying Drying Washing->Drying Fastness_Test Color Fastness Testing (Wash, Rub, Light) Drying->Fastness_Test Improved_Fastness Improved Color Fastness Fastness_Test->Improved_Fastness verifies

Caption: Logical workflow of textile dyeing with sodium gluconate.

Mechanism of Sodium Gluconate in Preventing Dye Interference

Chelation_Mechanism cluster_problem Without Sodium Gluconate cluster_solution With Sodium Gluconate Metal_Ion Metal Ions (e.g., Fe³⁺, Ca²⁺) Interference Formation of Dye-Metal Complex Metal_Ion->Interference Dye_Molecule Dye Molecule Dye_Molecule->Interference Poor_Fastness Poor Color Fastness (Uneven dyeing, shade change) Interference->Poor_Fastness leads to SG Sodium Gluconate Chelated_Complex Stable Metal-Gluconate Complex SG->Chelated_Complex Metal_Ion2 Metal Ions (e.g., Fe³⁺, Ca²⁺) Metal_Ion2->Chelated_Complex sequesters Dye_Molecule2 Free Dye Molecule Good_Fixation Proper Dye-Fiber Covalent Bonding Dye_Molecule2->Good_Fixation Fiber Textile Fiber Fiber->Good_Fixation reacts with Improved_Fastness Improved Color Fastness Good_Fixation->Improved_Fastness results in

References

Method

Preparation of Sodium Gluconate Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium gluconate, the sodium salt of gluconic acid, is a versatile and highly soluble chelating agent with numerous applications in laboratory...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a versatile and highly soluble chelating agent with numerous applications in laboratory research and pharmaceutical development. Its ability to form stable complexes with di- and trivalent metal ions makes it valuable in various experimental settings, including as a component in cell culture media, a stabilizer in formulations, and a reagent in analytical methods. Proper preparation of sodium gluconate solutions is critical to ensure experimental accuracy, reproducibility, and, where necessary, sterility. These application notes provide detailed protocols for the preparation, sterilization, and storage of sodium gluconate solutions for laboratory use.

Key Properties of Sodium Gluconate

Sodium gluconate is a white, crystalline, odorless powder. It is highly soluble in water, forming clear, colorless to light yellow solutions. It is also stable under normal storage conditions and resistant to oxidation and degradation.[1]

Table 1: Quantitative Data for Sodium Gluconate

PropertyValueReference(s)
Molecular FormulaC₆H₁₁NaO₇[1][2]
Molecular Weight218.14 g/mol
Solubility in Water at 25°C~59-60 g/100 mL
pH of 10% (w/v) aqueous solution6.5 - 7.5
Shelf life of solid compoundTypically 3 years

Experimental Protocols

Materials and Equipment
  • Sodium Gluconate (USP grade or equivalent)

  • High-purity water (e.g., Milli-Q® or WFI)

  • Sterile glassware (volumetric flasks, beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter

  • Sterilization equipment (autoclave or sterile filtration unit with 0.22 µm filters)

  • Sterile storage containers

Protocol 1: Preparation of a Non-Sterile Sodium Gluconate Stock Solution (e.g., 1 M)

This protocol is suitable for applications where sterility is not a primary concern.

  • Calculation: Determine the required mass of sodium gluconate. For example, to prepare 500 mL of a 1 M solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L × 0.5 L × 218.14 g/mol = 109.07 g

  • Dissolution: a. Weigh out 109.07 g of sodium gluconate powder using an analytical balance. b. Add approximately 400 mL of high-purity water to a 500 mL beaker equipped with a magnetic stir bar. c. Place the beaker on a magnetic stirrer and slowly add the sodium gluconate powder while stirring. d. Continue stirring until the powder is completely dissolved. Sodium gluconate is highly soluble, so this should occur relatively quickly at room temperature.

  • Volume Adjustment: a. Carefully transfer the dissolved solution to a 500 mL volumetric flask. b. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer. c. Bring the solution to the final volume of 500 mL with high-purity water. d. Cap the flask and invert it several times to ensure homogeneity.

  • pH Measurement and Adjustment (Optional): a. If required for the specific application, measure the pH of the solution using a calibrated pH meter. The pH of a 10% solution is typically between 6.5 and 7.5. b. Adjust the pH as needed using sterile, dilute solutions of NaOH or HCl.

  • Storage: a. Transfer the solution to a clearly labeled, airtight container. b. Store at room temperature. For prolonged storage, refrigeration at 2-8°C is recommended to minimize the risk of microbial growth.

Protocol 2: Preparation of a Sterile Sodium Gluconate Stock Solution

For applications in cell culture, drug formulation, and other sensitive experiments, a sterile solution is mandatory. Two common methods for sterilization are autoclaving and sterile filtration.

This method is suitable for heat-stable solutions. Sodium gluconate solutions are generally stable at high temperatures.

  • Preparation: Prepare the sodium gluconate solution as described in Protocol 1, using an autoclavable container (e.g., a borosilicate glass bottle with a loosened cap).

  • Autoclaving: a. Loosen the cap of the container to allow for pressure equalization. b. Autoclave the solution at 121°C for 15-20 minutes. Note that heat sterilization of glucose-containing solutions can lead to the formation of degradation products; while sodium gluconate is more stable, for highly sensitive applications, the potential for degradation should be considered.

  • Cooling and Storage: a. Allow the solution to cool to room temperature in a sterile environment (e.g., a laminar flow hood). b. Tighten the cap and store the sterile solution in a designated sterile storage area at room temperature or 2-8°C.

This is the preferred method for heat-sensitive solutions or when the risk of degradation during autoclaving is a concern. A 0.22 µm filter is typically used to remove bacteria.

  • Preparation: Prepare the sodium gluconate solution as described in Protocol 1 in a clean, non-sterile container.

  • Filtration: a. Work within a sterile environment, such as a laminar flow hood or biological safety cabinet. b. Use a sterile syringe and a 0.22 µm syringe filter or a vacuum filtration unit with a 0.22 µm membrane. The choice of filter membrane material (e.g., PES, nylon) should be compatible with aqueous solutions. c. Draw the solution into the syringe and attach the sterile filter. d. Filter the solution into a sterile collection container.

  • Storage: a. Seal the sterile container tightly. b. Label the container with the contents, concentration, and date of preparation. c. Store at room temperature or 2-8°C. For long-term storage, refrigeration is recommended.

Workflow and Diagrams

The following diagram illustrates the general workflow for preparing a sterile sodium gluconate solution.

G cluster_prep Solution Preparation cluster_sterilize Sterilization cluster_storage Storage start Start calc Calculate Mass of Sodium Gluconate start->calc weigh Weigh Sodium Gluconate calc->weigh dissolve Dissolve in High-Purity Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol ph_check Check and Adjust pH (Optional) adjust_vol->ph_check sterilize_choice Choose Sterilization Method ph_check->sterilize_choice autoclave Autoclave (121°C, 15-20 min) sterilize_choice->autoclave filter_sterilize Sterile Filter (0.22 µm) sterilize_choice->filter_sterilize store Store in Sterile Container (Room Temp or 2-8°C) autoclave->store filter_sterilize->store end End store->end

Caption: Workflow for preparing sterile sodium gluconate solutions.

Data Summary

The solubility of sodium gluconate in water increases with temperature. This property can be utilized to prepare concentrated stock solutions.

Table 2: Solubility of Sodium Gluconate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 g water)
10~52
20~58
30~65
40~73
50~81

Note: The solubility data is approximated from available literature and may vary slightly.

Stability and Storage of Prepared Solutions

While solid sodium gluconate is very stable, the shelf-life of prepared solutions depends on the storage conditions and whether the solution is sterile.

  • Non-sterile solutions: Should be used fresh. If stored, they should be refrigerated at 2-8°C and visually inspected for any signs of microbial growth before use.

  • Sterile solutions: When prepared using aseptic techniques and stored in sterile, airtight containers, these solutions can be stored for longer periods. It is recommended to store them at 2-8°C to maintain stability and prevent any potential degradation. The exact shelf-life of a sterile solution should be determined based on the specific application and internal quality control procedures. There is evidence that sodium gluconate is stable in a medicinal cream for at least 3 months.

Conclusion

The preparation of sodium gluconate solutions for laboratory experiments is a straightforward process. The choice of preparation and sterilization method should be guided by the specific requirements of the experiment. For applications requiring sterility, both autoclaving and sterile filtration are viable options, with sterile filtration being preferable for heat-sensitive applications or when the risk of degradation is a concern. Proper storage of prepared solutions is essential to maintain their integrity and ensure the reliability of experimental results.

References

Application

Application Notes and Protocols: Sodium Gluconate for Prevention of Iron Precipitation in Acidizing Treatments

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Acidizing is a critical well stimulation technique employed to enhance the productivity of oil and gas wells by dissolving rock matri...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acidizing is a critical well stimulation technique employed to enhance the productivity of oil and gas wells by dissolving rock matrix and removing formation damage. A significant challenge during these treatments is the precipitation of iron compounds, which can lead to severe formation damage and counteract the benefits of the acidizing process.[1][2][3] Iron can be introduced into the acidizing fluid from the corrosion of surface equipment and downhole tubulars, or it can be dissolved from iron-bearing minerals within the formation. When the acid spends and its pH increases to above 2, dissolved iron, particularly ferric iron (Fe³⁺), precipitates as gelatinous ferric hydroxide [Fe(OH)₃], plugging the pore throats of the reservoir rock.

To mitigate this issue, chelating agents are employed to sequester iron ions and keep them soluble in the spent acid solution. This document provides detailed application notes and protocols on the use of sodium gluconate as a highly effective, environmentally friendly, and biodegradable iron chelating agent in acidizing treatments.

Mechanism of Action: Iron Chelation by Sodium Gluconate

Sodium gluconate, the sodium salt of gluconic acid, is a powerful chelating agent that forms stable, water-soluble complexes with polyvalent metal ions, including ferric (Fe³⁺) and ferrous (Fe²⁺) iron. The gluconate ion possesses multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, which act as ligands, donating electrons to the metal ion and forming strong coordinate bonds. This sequestration process prevents the iron ions from reacting with hydroxyl ions to form insoluble precipitates as the pH of the acidizing fluid rises.

The chelation of a ferric iron (Fe³⁺) ion by two gluconate molecules can be visualized as follows:

ChelationProcess cluster_reactants Reactants cluster_product Product Fe3 Fe³⁺ Complex Soluble Fe-Gluconate Complex Fe3->Complex Chelation Gluconate1 Gluconate Gluconate1->Complex Gluconate2 Gluconate Gluconate2->Complex

Caption: Chelation of Ferric Iron by Sodium Gluconate.

Quantitative Performance Data

Sodium gluconate has demonstrated excellent iron sequestering capabilities over a wide range of conditions encountered in acidizing treatments. Its performance is comparable to traditional chelating agents like EDTA and NTA, with the added benefits of being non-toxic, readily biodegradable, and highly soluble in acidic solutions.

Iron Precipitation Prevention

The presence of sodium gluconate at an equimolar ratio to the iron concentration has been shown to prevent iron precipitation at pH levels where it would otherwise occur.

Temperature (°F)Iron (Fe³⁺) Concentration (ppm)pH for Onset of Precipitation (without Sodium Gluconate)Outcome with 1:1 Molar Ratio of Sodium Gluconate to Iron
775,000> 2No Precipitation
7710,000> 2No Precipitation

Table 1: Effectiveness of Sodium Gluconate in Preventing Iron Precipitation at 77°F.

Coreflood Test Results: Permeability Enhancement

Coreflood experiments simulating reservoir conditions have shown that the addition of sodium gluconate to the acidizing fluid significantly enhances the permeability of the rock matrix by preventing formation damage from iron precipitation.

Acid SystemIron (Fe³⁺) Concentration (ppm)Temperature (°F)Injection Rate (cc/min)Permeability Increase (without Sodium Gluconate)Permeability Increase (with 5 wt% Sodium Gluconate)
5 wt% HCl5,000200250%74%
5 wt% HCl10,000200270%165%

Table 2: Impact of Sodium Gluconate on Permeability during Coreflood Tests.

Optimal Molar Ratio

Studies have indicated that a 1:1 molar ratio of sodium gluconate to iron is optimal for maximum chelation capacity. Higher ratios of 2:1 and 4:1 did not show a significant improvement in performance.

Experimental Protocols

The following protocols are designed to evaluate the effectiveness of sodium gluconate as an iron chelating agent in acidizing fluids.

Protocol 1: Static Precipitation Test (Bottle Test)

Objective: To determine the pH at which iron precipitation occurs in a spent acid solution and to evaluate the ability of sodium gluconate to prevent this precipitation.

Materials:

  • Hydrochloric acid (HCl) solutions (e.g., 5, 10, 15 wt%)

  • Ferric chloride (FeCl₃) or a suitable iron source

  • Sodium gluconate

  • Sodium hydroxide (NaOH) or calcium carbonate (CaCO₃) for pH adjustment

  • pH meter

  • Beakers or flasks

  • Stirring plate and stir bars

  • Temperature-controlled water bath

Procedure:

  • Prepare the acid solution with the desired concentration of iron (e.g., 5,000 ppm, 10,000 ppm).

  • Divide the solution into two sets: a control set and a test set.

  • To the test set, add sodium gluconate at the desired molar ratio to the iron concentration (e.g., 1:1).

  • Place the beakers in a temperature-controlled water bath set to the desired experimental temperature (e.g., 77°F, 200°F, 250°F).

  • Slowly add a base (NaOH or CaCO₃) to each solution while stirring to simulate the spending of the acid and increase the pH.

  • Monitor the pH of each solution continuously.

  • Visually observe the solutions for the first sign of precipitation (cloudiness or formation of solids).

  • Record the pH at which precipitation is first observed in the control and test solutions.

StaticPrecipitationTest cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Acid + Iron Solution B Divide into Control and Test Sets A->B C Add Sodium Gluconate to Test Set B->C D Set Temperature C->D E Titrate with Base to Increase pH D->E F Monitor pH and Observe for Precipitation E->F G Record Precipitation pH for Both Sets F->G H Compare Results G->H

Caption: Workflow for Static Precipitation Test.

Protocol 2: Coreflood Analysis

Objective: To evaluate the effect of sodium gluconate on formation permeability under dynamic flow conditions that simulate an acidizing treatment.

Materials:

  • Core flooding apparatus (core holder, pumps, pressure transducers, temperature control)

  • Core plugs from a representative formation (e.g., Indiana Limestone)

  • Acidizing fluid with and without sodium gluconate, containing a known concentration of iron

  • Brine solution (e.g., 2% KCl)

  • Effluent collection system

  • Analytical equipment for effluent analysis (e.g., ICP-OES for iron and calcium concentrations)

Procedure:

  • Saturate the core plug with brine and measure its initial permeability (k_initial).

  • Heat the core holder to the desired reservoir temperature.

  • Inject the acidizing fluid containing iron but without sodium gluconate (control experiment) at a constant rate.

  • Monitor the differential pressure across the core.

  • Collect effluent samples at regular intervals and analyze for iron and calcium concentrations.

  • After injecting a predetermined volume of acid, switch back to brine injection and measure the final permeability (k_final).

  • Repeat the experiment with a fresh core plug using the acidizing fluid containing both iron and sodium gluconate.

  • Calculate the percentage change in permeability for both experiments.

CorefloodAnalysis start Start prep_core Saturate Core & Measure Initial Permeability start->prep_core heat_system Heat System to Reservoir Temperature prep_core->heat_system inject_acid Inject Acidizing Fluid (Control or Test) heat_system->inject_acid monitor Monitor Pressure & Collect Effluent inject_acid->monitor measure_final_perm Measure Final Permeability monitor->measure_final_perm analyze_effluent Analyze Effluent for Ion Concentrations monitor->analyze_effluent compare Compare Permeability Change (Control vs. Test) measure_final_perm->compare analyze_effluent->compare end End compare->end

Caption: Experimental Workflow for Coreflood Analysis.

Advantages and Considerations

Advantages of Sodium Gluconate:

  • High Chelating Efficiency: Effectively sequesters iron ions over a broad pH range.

  • Environmentally Friendly: Readily biodegradable and non-toxic, making it a greener alternative to other chelating agents.

  • High Solubility: Highly soluble in acidic solutions, ensuring it remains in the fluid phase.

  • Cost-Effective: Can be a more economical option compared to other specialty chelating agents.

  • Thermal Stability: Effective at elevated temperatures commonly found in downhole environments.

Considerations:

  • Molar Ratio: The concentration of sodium gluconate should be optimized based on the anticipated iron concentration in the acidizing fluid. A 1:1 molar ratio is generally recommended.

  • Compatibility: While generally compatible with other acidizing additives, compatibility testing is always recommended for specific fluid formulations.

  • Sour Environments: In sour wells (containing H₂S), the precipitation of iron sulfide can be a concern, which may require additional treatment strategies.

Conclusion

Sodium gluconate is a highly effective and environmentally benign chelating agent for preventing iron precipitation in acidizing treatments. Its excellent chelating properties, high solubility, and thermal stability make it a valuable tool for minimizing formation damage and enhancing the success of well stimulation operations. The protocols outlined in this document provide a framework for researchers and scientists to evaluate and optimize the use of sodium gluconate in their specific applications.

References

Method

Sodium Gluconate: Applications in Biomedical and Clinical Research

Introduction Sodium gluconate, the sodium salt of gluconic acid, is a versatile and biocompatible compound with a growing number of applications in biomedical and clinical research.[1] Derived from the oxidation of gluco...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a versatile and biocompatible compound with a growing number of applications in biomedical and clinical research.[1] Derived from the oxidation of glucose, it is non-toxic, biodegradable, and highly soluble in water.[1][2] Its primary functions in a biomedical context stem from its excellent chelating ability, pH buffering capacity, and role as a bio-inert electrolyte.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing sodium gluconate in their work.

Physicochemical Properties and Quantitative Data

A thorough understanding of sodium gluconate's properties is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties of Sodium Gluconate

PropertyValueReference(s)
Chemical Formula C₆H₁₁NaO₇
Molecular Weight 218.14 g/mol
Appearance White to tan, granular to fine crystalline powder
Solubility in Water 590 g/L at 25 °C
pH (aqueous solution) 6.2 - 7.8
pKa (Gluconic Acid) ~3.6
Buffering Range pH 6.0 - 8.0

Table 2: Stability Constants (log K₁) of Gluconate Complexes with Divalent and Trivalent Metal Ions

Metal IonLog K₁Reference(s)
Ca(II) 1.21
Mg(II) 0.70
Fe(II) 1.80
Fe(III) 37.9
Cu(II) 1.76
Zn(II) 1.70

I. Sodium Gluconate as a Chelating Agent

The robust chelating ability of sodium gluconate, particularly for di- and trivalent metal ions, underpins many of its biomedical applications. It forms stable, water-soluble complexes with metal ions, preventing them from participating in unwanted reactions.

Application Note: Metal Ion Sequestration in Biological Systems

In biological systems, maintaining metal ion homeostasis is critical. Excess metal ions can lead to oxidative stress and cellular damage. Sodium gluconate can be employed as a chelating agent to sequester excess metal ions. For instance, in a clinical study, intranasal administration of a 1% sodium gluconate solution was shown to chelate excess calcium ions in the nasal secretions of post-COVID-19 patients, leading to an improvement in olfactory function.

Experimental Protocol: In Vitro Metal Ion Chelation Assay

This protocol provides a general framework for assessing the chelating ability of sodium gluconate for a specific metal ion using a colorimetric indicator.

Materials:

  • Sodium gluconate

  • Metal salt (e.g., CaCl₂, FeCl₃)

  • Colorimetric indicator that binds the metal of interest (e.g., Xylenol Orange for Fe³⁺)

  • Buffer solution appropriate for the metal-indicator complex

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the metal salt and the colorimetric indicator in the appropriate buffer.

  • In a series of test tubes, add a fixed concentration of the metal-indicator complex.

  • Add increasing concentrations of sodium gluconate to the test tubes.

  • Incubate the solutions for a sufficient time to allow for equilibrium to be reached.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.

  • A decrease in absorbance indicates the displacement of the indicator by sodium gluconate, signifying chelation.

  • Plot the change in absorbance against the concentration of sodium gluconate to determine the chelating efficiency.

cluster_0 Chelation Process Free Metal Ion Free Metal Ion Stable Metal-Gluconate Complex Stable Metal-Gluconate Complex Free Metal Ion->Stable Metal-Gluconate Complex binds to Sodium Gluconate Sodium Gluconate Sodium Gluconate->Stable Metal-Gluconate Complex forms

Chelation of a metal ion by sodium gluconate.

II. Sodium Gluconate in Pharmaceutical Formulations

Sodium gluconate is a widely used excipient in pharmaceutical formulations, where it can function as a pH buffer, stabilizer, and tonicity agent. Its non-toxic and biocompatible nature makes it suitable for use in parenteral, oral, and topical dosage forms.

Application Note: pH Buffering in Parenteral Formulations

Maintaining a stable pH is critical for the efficacy and safety of parenteral drug products. Sodium gluconate can be used as a buffering agent to maintain the pH of these formulations within a desired range, typically between 6 and 8.

Experimental Protocol: Preparation and Evaluation of a Buffered Formulation

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Sodium gluconate

  • Water for Injection (WFI)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • pH meter

Procedure:

  • Dissolve the desired amount of sodium gluconate in WFI to prepare a buffer solution of the target concentration.

  • Adjust the pH of the buffer solution to the desired level using hydrochloric acid or sodium hydroxide.

  • Dissolve the API in the prepared buffer solution.

  • Bring the final formulation to the desired volume with the buffer solution.

  • Sterile filter the final formulation.

  • Evaluate the buffering capacity by performing a titration with a strong acid or base and monitoring the pH change.

cluster_1 Buffering Workflow Prepare Sodium Gluconate Solution Prepare Sodium Gluconate Solution Adjust pH Adjust pH Prepare Sodium Gluconate Solution->Adjust pH Dissolve API Dissolve API Adjust pH->Dissolve API Final Volume Adjustment Final Volume Adjustment Dissolve API->Final Volume Adjustment Sterile Filtration Sterile Filtration Final Volume Adjustment->Sterile Filtration Buffered Formulation Buffered Formulation Sterile Filtration->Buffered Formulation

Workflow for preparing a buffered pharmaceutical formulation.

III. Sodium Gluconate in Clinical Research

Application Note: Sodium Ferric Gluconate for Iron Deficiency Anemia

A significant clinical application of gluconate is in the form of sodium ferric gluconate complex, used for the intravenous treatment of iron deficiency anemia, particularly in patients with chronic kidney disease undergoing hemodialysis. The gluconate ligand stabilizes the ferric iron, allowing for its safe and effective delivery.

Clinical Protocol Outline: Administration of Sodium Ferric Gluconate

This is a generalized outline based on common clinical practice. Actual clinical protocols must be institutionally approved and patient-specific.

Objective: To treat iron deficiency anemia in adult hemodialysis patients.

Materials:

  • Sodium ferric gluconate complex injection

  • 0.9% Sodium Chloride for injection

  • Infusion equipment

Procedure:

  • Dosage Calculation: The dosage is expressed in terms of elemental iron. A common dose is 125 mg of elemental iron per administration.

  • Dilution: The calculated dose of sodium ferric gluconate is typically diluted in 100 mL of 0.9% sodium chloride.

  • Administration: The diluted solution is administered as an intravenous infusion over 60 minutes during the hemodialysis session.

  • Monitoring: Patients should be monitored for any adverse reactions during and after the infusion.

IV. Sodium Gluconate in Cellular Research

Application Note: Replacement of Chloride in Cell Culture Media

In certain cell-based assays, particularly in electrophysiology, it is necessary to use a chloride-free or low-chloride medium to study the effects of other ions. Sodium gluconate can serve as a substitute for sodium chloride to maintain osmolarity and provide sodium ions.

Experimental Protocol: Substitution of NaCl with Sodium Gluconate in Patch-Clamp Experiments

This protocol is adapted from standard patch-clamp procedures.

Materials:

  • Standard external solution for patch-clamp recording (containing NaCl)

  • Chloride-free external solution with sodium gluconate

  • Cells for recording

  • Patch-clamp rig

Procedure:

  • Prepare a Chloride-Free External Solution: Prepare the external recording solution by replacing sodium chloride with an equimolar concentration of sodium gluconate. Ensure all other components of the solution remain the same. Adjust the pH and osmolarity to match the standard external solution.

  • Cell Preparation: Prepare the cells for patch-clamp recording as per the standard protocol.

  • Recording:

    • Initially, perfuse the cells with the standard external solution containing NaCl and obtain a baseline recording.

    • Switch the perfusion to the chloride-free external solution containing sodium gluconate.

    • Record the changes in the electrophysiological properties of the cell in the absence of chloride.

    • Perfusion can be switched back to the standard solution to observe the reversal of any effects.

cluster_2 Chloride Substitution Workflow Baseline Recording (NaCl) Baseline Recording (NaCl) Perfusion Switch Perfusion Switch Baseline Recording (NaCl)->Perfusion Switch Recording (Na-Gluconate) Recording (Na-Gluconate) Perfusion Switch->Recording (Na-Gluconate) Data Analysis Data Analysis Recording (Na-Gluconate)->Data Analysis

Workflow for a chloride substitution experiment.

Conclusion

Sodium gluconate is a highly versatile and valuable compound in biomedical and clinical research. Its favorable safety profile, coupled with its strong chelating and buffering properties, makes it a useful tool in a wide range of applications, from pharmaceutical formulation to cellular-level investigations. The protocols and data provided in this document are intended to serve as a starting point for researchers to explore the potential of sodium gluconate in their own studies. As with any experimental work, optimization of these protocols for specific applications is encouraged.

References

Application

Application Notes and Protocols: Determination of Sodium Gluconate Content in Industrial Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium gluconate (C₆H₁₁NaO₇) is the sodium salt of gluconic acid, valued for its excellent chelating, sequestering, and water-reducing properti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gluconate (C₆H₁₁NaO₇) is the sodium salt of gluconic acid, valued for its excellent chelating, sequestering, and water-reducing properties.[1] It finds extensive applications across various industries, including construction as a concrete admixture, in food and pharmaceuticals as a sequestrant and stabilizer, and in industrial cleaning formulations.[1] Accurate determination of sodium gluconate content in industrial solutions is crucial for quality control, process optimization, and ensuring product efficacy.

This document provides detailed application notes and protocols for three common analytical methods for the determination of sodium gluconate content in industrial solutions: High-Performance Liquid Chromatography (HPLC), Non-Aqueous Titration, and Enzymatic Assay. The selection of the most suitable method depends on factors such as the required accuracy and precision, the complexity of the sample matrix, available equipment, and analysis time.

Comparative Analysis of Methods

The following table summarizes the key quantitative performance characteristics of the three analytical methods described in this document. This allows for a direct comparison to aid in method selection based on specific analytical requirements.

Parameter High-Performance Liquid Chromatography (HPLC) Non-Aqueous Titration Enzymatic Assay
Principle Chromatographic separation followed by detection (e.g., UV, RI, MS).Titration of the weakly basic gluconate ion with a strong acid in a non-aqueous solvent.Enzymatic conversion of gluconate to a product that can be measured spectrophotometrically.
Linearity Excellent (R² > 0.999 typical).[2]Good (R² > 0.999 reported).[3]Good (R² > 0.98 typical).[4]
Accuracy HighHighGood to High
Precision (RSD) < 2%< 1%< 5%
Limit of Detection (LOD) Low (e.g., ~0.6 mg/L for HPLC-PAD).ModerateLow (e.g., ~0.030 mg/mL).
Limit of Quantification (LOQ) Low (e.g., ~0.25 µ g/media for HPLC-MS, ~2.0 mg/L for HPLC-PAD).ModerateLow (e.g., ~0.101 mg/mL).
Analysis Time per Sample 15-30 minutes5-10 minutes15-60 minutes
Selectivity High to Very High (depending on detector)Moderate (potential interference from other basic substances)Very High (enzyme-specific)
Instrumentation Cost HighLowModerate to High (spectrophotometer required)
Solvent/Reagent Cost HighLowModerate

Experimental Workflow

The general workflow for determining sodium gluconate content in industrial solutions is depicted in the following diagram:

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing SampleReceipt Sample Receipt SamplePrep Sample Preparation (Dilution, Filtration) SampleReceipt->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Inject Titration Non-Aqueous Titration SamplePrep->Titration Aliquot Enzymatic Enzymatic Assay SamplePrep->Enzymatic Aliquot DataAcquisition Data Acquisition HPLC->DataAcquisition Titration->DataAcquisition Enzymatic->DataAcquisition Calculation Content Calculation DataAcquisition->Calculation Calibration Calibration Curve Calibration->Calculation Report Final Report Calculation->Report

Caption: General workflow for sodium gluconate analysis.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This method offers high selectivity and sensitivity for the determination of sodium gluconate. It is particularly useful for complex industrial solutions where other components might interfere with titration or enzymatic methods.

4.1.1. Principle The sample is injected into an HPLC system where sodium gluconate is separated from other components on a stationary phase. The concentration is then determined using a suitable detector, such as a Refractive Index (RI), Ultraviolet (UV), or Mass Spectrometry (MS) detector.

4.1.2. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or UV at 210 nm).

  • Aminex HPX-87H column (300 x 7.8 mm) or equivalent.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Sodium gluconate reference standard (≥99% purity).

  • Sulfuric acid (H₂SO₄), HPLC grade.

  • Deionized water, HPLC grade.

4.1.3. Protocol

  • Mobile Phase Preparation: Prepare a 0.005 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to deionized water. Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of sodium gluconate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with deionized water to obtain a stock solution of approximately 1000 mg/L.

    • Prepare a series of calibration standards (e.g., 50, 100, 250, 500, and 750 mg/L) by diluting the stock solution with deionized water.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the industrial sodium gluconate solution into a volumetric flask.

    • Dilute with deionized water to bring the expected sodium gluconate concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 x 7.8 mm)

    • Mobile Phase: 0.005 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 20 µL

    • Detector: RI or UV at 210 nm

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the sodium gluconate peak based on the retention time of the standard.

    • Quantify the sodium gluconate concentration in the sample using the calibration curve.

4.1.4. Calculation The concentration of sodium gluconate in the original sample is calculated using the following formula:

C_sample = (C_instrument × DF) / W

Where:

  • C_sample is the concentration of sodium gluconate in the sample (e.g., in mg/g).

  • C_instrument is the concentration of sodium gluconate determined from the calibration curve (e.g., in mg/L).

  • DF is the dilution factor.

  • W is the weight of the sample taken for analysis (e.g., in g/L).

Method 2: Non-Aqueous Titration

This is a classic and cost-effective method for the assay of sodium gluconate. It is based on the weakly basic nature of the gluconate anion.

4.2.1. Principle Sodium gluconate, being the salt of a weak acid and a strong base, exhibits basic properties in a non-aqueous solvent like glacial acetic acid. It can be titrated with a strong acid, such as perchloric acid, in the same solvent. The endpoint is determined using a visual indicator or potentiometrically.

4.2.2. Equipment and Reagents

  • Burette (10 or 25 mL).

  • Analytical balance.

  • Conical flasks (250 mL).

  • Hot plate.

  • Glacial acetic acid, analytical grade.

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid.

  • Quinaldine red indicator solution.

  • Sodium gluconate reference standard (≥99% purity).

4.2.3. Protocol

  • Preparation of 0.1 N Perchloric Acid: Prepare and standardize 0.1 N perchloric acid in glacial acetic acid against potassium hydrogen phthalate.

  • Sample Preparation:

    • Accurately weigh approximately 150 mg of the industrial sodium gluconate solution into a 250 mL conical flask. If the sample is solid, weigh about 150 mg of the solid.

  • Titration:

    • Add 75 mL of glacial acetic acid to the flask.

    • Gently heat on a hot plate if necessary to dissolve the sample completely.

    • Cool the solution to room temperature.

    • Add 2-3 drops of quinaldine red indicator solution. The solution will turn red.

    • Titrate with 0.1 N perchloric acid to a colorless endpoint.

  • Blank Determination: Perform a blank titration with 75 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

4.2.4. Calculation The percentage of sodium gluconate in the sample is calculated as follows:

% Sodium Gluconate = ((V_sample - V_blank) × N × 21.81) / W

Where:

  • V_sample is the volume of perchloric acid consumed by the sample (mL).

  • V_blank is the volume of perchloric acid consumed by the blank (mL).

  • N is the normality of the perchloric acid solution (N).

  • 21.81 is the milliequivalent weight of sodium gluconate.

  • W is the weight of the sample (mg).

Method 3: Enzymatic Assay

This method is highly specific for D-gluconic acid and is suitable for samples where high selectivity is required.

4.3.1. Principle The assay is based on the phosphorylation of D-gluconate to 6-phosphogluconate by the enzyme gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (ATP). The 6-phosphogluconate is then oxidized to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase (6-PGDH), with the concomitant reduction of nicotinamide-adenine dinucleotide phosphate (NADP⁺) to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid in the sample.

4.3.2. Equipment and Reagents

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes (1 cm path length).

  • Micropipettes.

  • Water bath or incubator set to 25 °C.

  • D-Gluconic Acid Assay Kit (containing buffer, NADP⁺, ATP, gluconate kinase, and 6-phosphogluconate dehydrogenase).

  • Sodium gluconate reference standard (≥99% purity).

  • Deionized water.

4.3.3. Protocol

  • Reagent Preparation: Prepare the reagents according to the instructions provided with the D-Gluconic Acid Assay Kit.

  • Standard Solution Preparation:

    • Prepare a stock solution of sodium gluconate (e.g., 1 g/L) in deionized water.

    • Prepare a series of standards with concentrations ranging from approximately 0.08 g/L to 0.5 g/L.

  • Sample Preparation:

    • Dilute the industrial sodium gluconate solution with deionized water to obtain a concentration within the assay's linear range (typically between 0.08 and 0.5 g/L of D-gluconic acid).

  • Assay Procedure (example based on a typical kit):

    • Pipette 2.00 mL of deionized water, 0.20 mL of buffer solution, and 0.10 mL of the sample (or standard/blank) into a cuvette.

    • Mix and incubate at 25 °C for 3 minutes.

    • Read the initial absorbance (A₁) at 340 nm.

    • Start the reaction by adding 0.05 mL of the enzyme suspension (containing GK and 6-PGDH).

    • Mix and incubate at 25 °C for approximately 10 minutes, or until the reaction is complete.

    • Read the final absorbance (A₂) at 340 nm.

    • Determine the absorbance difference (ΔA = A₂ - A₁) for the blank, standards, and samples.

    • Subtract the absorbance difference of the blank from the absorbance differences of the standards and samples.

4.3.4. Calculation The concentration of sodium gluconate in the sample is determined by comparing the absorbance change of the sample to that of the standards. A calibration curve of absorbance versus concentration can be plotted to determine the concentration in the diluted sample. The final concentration in the original industrial solution is then calculated by multiplying by the dilution factor.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sodium Gluconate Dosage in Cementitious Systems

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium gluconate as a cement retarder. It offers troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium gluconate as a cement retarder. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise when using sodium gluconate, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Excessive Retardation (Over-retardation) High dosage of sodium gluconate.[1] Low ambient or curing temperature.[2] Interaction with other admixtures, such as certain superplasticizers.[3]Reduce the dosage of sodium gluconate in subsequent trials.[1] Conduct trial mixes at various temperatures to establish dosage-temperature relationships. Increase curing temperature if project specifications allow. Perform compatibility tests with all admixtures before use.[4]
Insufficient Retardation (Under-retardation) Low dosage of sodium gluconate. High ambient or curing temperature. Incompatibility with the cement type.Incrementally increase the sodium gluconate dosage, conducting setting time tests at each step. Adjust dosage upwards for high-temperature applications. Evaluate the performance of sodium gluconate with the specific cement being used; some cements may require higher dosages.
Reduced Compressive Strength Excessive dosage of sodium gluconate can negatively impact early strength development. Very high water-to-cement ratio.Optimize the dosage to achieve the desired retardation without significantly compromising strength. While sodium gluconate acts as a water reducer, ensure the overall water-to-cement ratio is not excessively high.
Inconsistent Setting Times Improper or uneven mixing of sodium gluconate into the cement paste. Fluctuation in ambient temperature during the experiment.Ensure sodium gluconate is thoroughly and uniformly dispersed in the mix water before adding it to the cement and aggregates. Maintain a controlled temperature environment during mixing and curing to ensure consistent results.
Flash Set or Quick Set Incompatibility with certain types of cement or other admixtures.Although sodium gluconate is a retarder, unexpected interactions can occur. Cease use and investigate the chemical composition of the cement and other admixtures for potential incompatibilities.

Frequently Asked Questions (FAQs)

General Questions

1. What is the primary mechanism by which sodium gluconate retards cement hydration?

Sodium gluconate primarily works through two mechanisms:

  • Adsorption: It adsorbs onto the surface of cement particles, forming a protective layer that hinders the hydration process.

  • Chelation: It chelates calcium ions (Ca²⁺) in the pore solution, reducing their availability for the formation of hydration products like calcium silicate hydrate (C-S-H) and calcium hydroxide (CH). This delays the nucleation and growth of these strength-giving compounds.

2. What is a typical dosage range for sodium gluconate?

Typical dosage rates for sodium gluconate range from 0.02% to 1.0% by weight of cement. However, the optimal dosage is highly dependent on the desired setting time, ambient temperature, cement type, and the presence of other admixtures. It is crucial to conduct preliminary tests to determine the appropriate dosage for specific project requirements.

3. How does temperature influence the effectiveness of sodium gluconate?

Higher temperatures accelerate the cement hydration process. Consequently, a higher dosage of sodium gluconate may be required to achieve the same level of retardation in hot weather conditions compared to cooler environments. Conversely, at lower temperatures, the retarding effect of a given dosage will be more pronounced.

Experimental and Performance-Related Questions

4. Will using sodium gluconate affect the final compressive strength of the concrete?

When used at an optimal dosage, sodium gluconate can improve long-term compressive strength. By acting as a water reducer, it allows for a lower water-to-cement ratio, which leads to a denser and stronger hardened concrete. However, excessive dosages can lead to a significant delay in early strength development and may even reduce the final strength.

5. Can sodium gluconate be used with other admixtures?

Yes, sodium gluconate is often used in conjunction with other admixtures like superplasticizers and air-entraining agents. However, compatibility testing is essential as interactions can affect the overall performance of the concrete mix.

6. How can I accurately measure the setting time of my cement paste?

The setting time of hydraulic cement is typically determined using the Vicat needle test, as per ASTM C191. This standard method involves monitoring the penetration of a weighted needle into a cement paste sample over time to determine the initial and final set.

Quantitative Data on Sodium Gluconate Performance

The following tables summarize the effect of sodium gluconate dosage on the setting time and compressive strength of cementitious materials. The values presented are indicative and can vary based on the specific materials and conditions of the experiment.

Table 1: Effect of Sodium Gluconate Dosage on Setting Time of Portland Cement

Sodium Gluconate Dosage (% by weight of cement) Initial Setting Time (hours) Final Setting Time (hours)
0.00 (Control)3.55.0
0.035.07.0
0.068.210.3
0.0912.015.5
0.1216.520.0
0.15> 24> 30

Data is synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Sodium Gluconate Dosage on Compressive Strength of Concrete

Sodium Gluconate Dosage (% by weight of cement) 3-Day Compressive Strength (MPa) 7-Day Compressive Strength (MPa) 28-Day Compressive Strength (MPa)
0.00 (Control)202840
0.03182742
0.06152543
0.09122241
0.1291838
0.1561535

Data is synthesized from multiple sources for illustrative purposes and shows a general trend.

Experimental Protocols

Determination of Setting Time using Vicat Needle (ASTM C191)

Objective: To determine the initial and final setting times of hydraulic cement paste.

Apparatus:

  • Vicat apparatus with a plunger and needle

  • Vicat mold and glass plate

  • Trowel

  • Graduated cylinder

  • Balance

Procedure:

  • Prepare Cement Paste: Mix a predetermined quantity of cement with a specific amount of water to achieve normal consistency, as outlined in ASTM C187.

  • Mold the Specimen: Fill the Vicat mold with the cement paste, strike off the excess, and place it under the Vicat apparatus.

  • Initial Set Determination: Lower the 1 mm needle gently onto the surface of the paste. Allow it to penetrate for 30 seconds. Repeat this process every 15 minutes until the needle penetrates to a depth of 25 mm. The time elapsed from the initial mixing of water and cement to this point is the initial setting time.

  • Final Set Determination: After the initial set, replace the needle with the annular attachment. The final set is reached when the needle no longer leaves a complete circular impression on the paste's surface. Record the total elapsed time.

Compressive Strength of Cylindrical Concrete Specimens (ASTM C39)

Objective: To determine the compressive strength of cylindrical concrete specimens.

Apparatus:

  • Compression testing machine

  • Cylindrical molds (e.g., 100 mm x 200 mm or 150 mm x 300 mm)

  • Tamping rod or vibrator

  • Calipers

Procedure:

  • Prepare Concrete Mix: Batch and mix the concrete ingredients, including the desired dosage of sodium gluconate, according to standard procedures.

  • Mold Specimens: Place the fresh concrete into the cylindrical molds in layers, tamping or vibrating each layer to ensure proper consolidation.

  • Curing: Cure the specimens in a controlled environment (e.g., a moist curing room or water bath) for the specified duration (e.g., 3, 7, or 28 days).

  • Testing: After curing, remove the cylinder and measure its dimensions. Place the specimen in the compression testing machine and apply a compressive load at a constant rate until failure.

  • Calculation: Calculate the compressive strength by dividing the maximum load sustained by the specimen by the average cross-sectional area.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Excessive Retardation Problem Excessive Retardation Observed CheckDosage Verify Sodium Gluconate Dosage Problem->CheckDosage CheckTemp Check Ambient and Curing Temperature Problem->CheckTemp CheckAdmixtures Review Other Admixtures for Interactions Problem->CheckAdmixtures ReduceDosage Reduce Dosage CheckDosage->ReduceDosage If too high AdjustForTemp Adjust Dosage for Temperature CheckTemp->AdjustForTemp If too low CompatibilityTest Perform Compatibility Tests CheckAdmixtures->CompatibilityTest If interaction is suspected

Caption: Troubleshooting workflow for addressing excessive retardation in cement mixes.

cluster_Mechanism Mechanism of Action for Sodium Gluconate SG Sodium Gluconate (SG) in Mix Water Adsorption Adsorption on Cement Surface SG->Adsorption Chelation Chelation of Calcium Ions (Ca2+) SG->Chelation Cement Cement Particles (C3S, C3A) Hydration Hydration (Reaction with Water) Cement->Hydration Products Hydration Products (C-S-H, CH) Hydration->Products Delayed Formation Set Setting and Hardening Products->Set Adsorption->Cement Adsorption->Hydration Forms barrier Chelation->Hydration Reduces Ca2+ availability

Caption: Simplified signaling pathway of sodium gluconate's retarding effect on cement hydration.

References

Optimization

Preventing caking of sodium gluconate wet crystals during drying

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the caking of sodium gluconate wet c...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the caking of sodium gluconate wet crystals during the drying process.

Troubleshooting Guide

Issue 1: Significant Caking and Lump Formation in the Dried Product

Question: My dried sodium gluconate is forming hard cakes and lumps. What are the potential causes and how can I resolve this?

Answer: Caking of sodium gluconate during drying is primarily caused by moisture migration, improper temperature control, and excessive pressure. Here’s a step-by-step guide to troubleshoot this issue:

  • Evaluate Moisture Content: Sodium gluconate is hygroscopic, meaning it readily absorbs moisture from the environment.[1] High initial moisture content in the wet crystals (typically above 3-4%) can lead to the dissolution and subsequent recrystallization of the crystal surface, forming strong interparticle bridges upon drying.

    • Solution: Ensure the wet crystals are adequately centrifuged to reduce the initial moisture content. Aim for a moisture level below 3.2% before drying.[2]

  • Optimize Drying Temperature: Excessively high initial drying temperatures can cause rapid surface evaporation, leading to the formation of a hardened outer layer on the crystal agglomerates. This traps moisture within, resulting in a product that is outwardly dry but internally moist, which is prone to caking upon cooling and storage.[2]

    • Solution: Employ a segmented drying approach with controlled temperature zones. A patented method suggests a three-stage process in a fluidized bed dryer for optimal results.[2]

  • Control Humidity: The relative humidity of the drying air and the post-drying environment is critical. High humidity can lead to moisture reabsorption by the dried powder, initiating the caking process.[1]

    • Solution: Use dehumidified air for drying, especially in the final cooling stage. Store the dried product in airtight, moisture-resistant containers with desiccants.

Issue 2: Poor Flowability of the Dried Powder

Question: The dried sodium gluconate powder has poor flowability, even if it is not forming hard cakes. How can I improve this?

Answer: Poor flowability can be a precursor to caking and is often related to particle size, shape, and surface moisture.

  • Particle Size and Shape: Finer particles have a larger surface area, which increases their susceptibility to moisture absorption and interlocking, leading to poor flow.

    • Solution: If possible, control the crystallization process to obtain larger, more uniform crystals. Sieving the dried product to remove fines can also improve flowability.

  • Consider Anti-Caking Agents: These agents work by coating the host powder particles, reducing particle-to-particle contact and absorbing excess moisture.

    • Solution: Food-grade anti-caking agents such as silicon dioxide or tricalcium phosphate can be effective. It is recommended to start with low concentrations (e.g., 0.5% to 2% w/w) and optimize based on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sodium gluconate caking?

A1: The primary mechanism is moisture-induced caking. Being hygroscopic, sodium gluconate crystals adsorb moisture from the surrounding environment, especially at elevated temperatures and humidity. This moisture dissolves the surface of the crystals, creating a saturated solution. Upon subsequent drying or a decrease in humidity, this solution recrystallizes, forming solid bridges between adjacent particles, which results in the formation of lumps and cakes.

Q2: What is the optimal final moisture content for dried sodium gluconate to prevent caking?

A2: To effectively prevent caking during storage, the final moisture content of the dried sodium gluconate should be reduced to a range of 0.3% to 0.5%.

Q3: Can the drying method itself contribute to caking?

A3: Yes, the drying method plays a crucial role. A non-optimized drying process, such as using a constant high temperature, can promote caking. Fluidized bed drying with segmented temperature control is a highly effective method for preventing caking as it ensures even moisture removal and minimizes agglomeration.

Q4: Are there any recommended anti-caking agents for food-grade or pharmaceutical-grade sodium gluconate?

A4: For food and pharmaceutical applications, common and effective anti-caking agents include silicon dioxide (SiO₂) and tricalcium phosphate (TCP). These are generally recognized as safe (GRAS) by regulatory bodies like the FDA. The optimal concentration will depend on your specific product and process conditions and should be determined experimentally. A starting range of 0.5% to 2.0% (w/w) is typically recommended for many powdered food products.

Q5: How can I measure the degree of caking in my sodium gluconate powder in the lab?

A5: Several laboratory methods can be used to quantify the caking tendency of powders:

  • Powder Rheometry: This technique measures the energy required to move a blade through a powder bed. A significant increase in flow energy after storage under controlled temperature and humidity indicates a higher degree of caking.

  • Shear Cell Testing: This method determines the unconfined yield strength of a powder, which is the strength of the caked material. A higher unconfined yield strength corresponds to more severe caking.

  • Sieve Analysis: A simpler method involves storing the powder under conditions that promote caking, followed by gentle sieving. The percentage of the material that remains on the sieve as lumps is a measure of the degree of caking.

Data Presentation

Table 1: Recommended Parameters for Segmented Fluidized Bed Drying of Sodium Gluconate Wet Crystals

Drying StageTemperatureAirflow VelocityDurationTarget Moisture Content
Initial Feeding 35-45°C25-30 m/s2-3 minutesPreliminary drying and dispersion
Main Drying 75-85°C20-25 m/s4-5 minutesSignificant moisture reduction
Cooling & Final Drying 15-25°C30-35 m/s2-3 minutes0.3-0.5%

Source: Adapted from patent data describing a method for preventing sodium gluconate caking.

Table 2: Common Anti-Caking Agents for Food and Pharmaceutical Powders

Anti-Caking AgentTypical Concentration Range (w/w)Mechanism of ActionRegulatory Status (FDA)
**Silicon Dioxide (SiO₂) **0.5% - 2.0%Adsorbs moisture and coats particles to prevent adhesion.Generally Recognized as Safe (GRAS)
Tricalcium Phosphate (TCP) 0.5% - 2.0%Prevents clumping and improves fluidity by coating particles.Generally Recognized as Safe (GRAS)

Experimental Protocols

Protocol 1: Laboratory-Scale Evaluation of Anti-Caking Agent Efficacy

Objective: To determine the optimal concentration of an anti-caking agent (e.g., silicon dioxide) for preventing the caking of sodium gluconate.

Methodology:

  • Sample Preparation:

    • Prepare several 100g batches of dried sodium gluconate powder with a consistent initial moisture content (e.g., <0.5%).

    • To each batch, add a specific concentration of the anti-caking agent (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w).

    • Homogenize each mixture thoroughly in a sealed container using a laboratory blender or tumbler.

  • Caking Induction:

    • Place a 50g sample of each mixture into an open dish within a desiccator containing a saturated salt solution to maintain a constant high relative humidity (e.g., 75% RH using a saturated NaCl solution).

    • Store the desiccator in an oven at a constant elevated temperature (e.g., 40°C) for a set period (e.g., 48 hours) to induce caking.

  • Caking Assessment (Sieve Method):

    • After the incubation period, carefully remove the samples and allow them to equilibrate to ambient conditions for 2 hours.

    • Gently place the entire 50g sample onto a sieve with a specific mesh size (e.g., 1mm).

    • Sieve the powder for a fixed duration (e.g., 1 minute) using a mechanical sieve shaker at a consistent amplitude.

    • Weigh the mass of the caked material remaining on the sieve.

  • Calculation:

    • Calculate the Caking Index (%) = (Mass of material on sieve / Initial sample mass) x 100.

  • Analysis:

    • Compare the Caking Index across the different concentrations of the anti-caking agent to identify the most effective concentration for reducing caking.

Mandatory Visualizations

Caking_Mechanism cluster_0 Initial State cluster_1 Drying Process cluster_2 Caking Formation A Sodium Gluconate Wet Crystals B Drying (Heat Application) A->B Drying Initiated C Moisture Evaporation B->C Water Removal D Surface Dissolution (Residual Moisture) C->D Incomplete Drying E Liquid Bridge Formation D->E Particle Contact F Recrystallization (Solid Bridge Formation) E->F Cooling/Moisture Migration G Caked Product F->G Hardening

Caption: Mechanism of moisture-induced caking in sodium gluconate.

Troubleshooting_Workflow Start Problem: Caked Sodium Gluconate Q1 Is initial moisture content > 3.2%? Start->Q1 A1 Optimize centrifugation to reduce moisture. Q1->A1 Yes Q2 Is drying temperature profile optimized? Q1->Q2 No A1->Q2 A2 Implement segmented drying protocol. Q2->A2 No Q3 Is relative humidity controlled? Q2->Q3 Yes A2->Q3 A3 Use dehumidified air and proper storage. Q3->A3 No Q4 Is particle size distribution very fine? Q3->Q4 Yes A3->Q4 A4 Control crystallization and/or sieve product. Q4->A4 Yes A5 Consider adding anti-caking agents. Q4->A5 No A4->A5 End Product is Free-Flowing A5->End

Caption: Troubleshooting workflow for caking of sodium gluconate.

Experimental_Workflow Start Start: Evaluate Anti-Caking Agent Prep Prepare Sodium Gluconate Batches with Varying Agent Concentrations Start->Prep Induce Induce Caking: Controlled High Temp & High Humidity Prep->Induce Assess Assess Caking (e.g., Sieve Method) Induce->Assess Calc Calculate Caking Index (%) Assess->Calc Analyze Analyze Results and Determine Optimal Concentration Calc->Analyze End End: Optimized Formulation Analyze->End

References

Troubleshooting

Technical Support Center: Sodium Gluconate Chelation Efficiency

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solution pH on the chelation efficiency of sodium gluconate. Frequently Asked Questions (F...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solution pH on the chelation efficiency of sodium gluconate.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally alter the chelation mechanism of sodium gluconate?

A1: The chelation mechanism of sodium gluconate is highly dependent on the pH of the solution because of its molecular structure, which contains multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group.[1] At different pH levels, these groups can be protonated or deprotonated, which alters their ability to bind with metal ions. In acidic to neutral conditions, chelation primarily occurs through the carboxylate group and the α-hydroxyl group.[2] However, as the pH becomes strongly alkaline, protons are removed from the other hydroxyl groups, creating additional negatively charged oxygen atoms.[2] These anionic centers significantly enhance the molecule's ability to form stable complexes with polyvalent metal ions.[1][2]

Q2: What is the optimal pH range for sodium gluconate's chelation efficiency?

A2: While sodium gluconate functions as a chelating agent over a wide pH range, its effectiveness and the stability of the metal complexes it forms are greatest in alkaline and concentrated alkaline solutions. For chelating divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), a strongly alkaline environment is required for optimal performance. In contrast, it can chelate some trivalent ions, like iron (Fe³⁺), effectively even under neutral conditions.

Q3: Why is a strongly alkaline pH necessary for the efficient chelation of calcium ions (Ca²⁺)?

A3: The efficient chelation of bivalent metallic ions like calcium requires a strongly alkaline pH because high pH levels are essential to disengage protons from the hydroxyl groups along the gluconate molecule's carbon chain. This deprotonation creates multiple anionic centers, which are known to bind metals strongly, leading to the formation of a more stable chelate complex. In neutral or acidic conditions, these hydroxyl groups remain protonated, limiting the binding sites and resulting in weaker chelation of calcium.

Q4: How does sodium gluconate's chelation performance compare to EDTA across different pH levels?

A4: EDTA is known for its strong chelation capabilities across a very broad pH range, from acidic to highly alkaline environments. Sodium gluconate is also effective over a wide range but its performance profile is different. In acidic conditions, EDTA is generally a more effective chelator. However, as the pH increases, the chelating ability of sodium gluconate rises significantly. In highly alkaline environments, its chelating power becomes comparable to, and in some cases surpasses, that of EDTA, particularly for preventing the precipitation of metal hydroxides.

Troubleshooting Guide

Q1: I am using sodium gluconate to chelate calcium in a neutral pH solution (pH ≈ 7), but I am still observing precipitation. Why is it not working effectively?

A1: This is a common issue. The chelation of calcium ions by sodium gluconate is significantly more efficient at a high alkaline pH. At a neutral pH, the hydroxyl groups on the gluconate molecule are not sufficiently deprotonated to form a stable complex with calcium, leading to precipitation. Solution: Increase the pH of your solution to an alkaline range (e.g., pH 9 or higher) to enhance the chelation efficiency.

Q2: My experiment involves iron ions, and I'm seeing iron precipitation when the pH rises above 2. Can sodium gluconate prevent this?

A2: Yes, sodium gluconate is an effective chelating agent for iron and can prevent its precipitation over a wide range of pH values. In the absence of a chelating agent, iron (III) will precipitate as iron hydroxide when the pH rises. Solution: The addition of sodium gluconate, even at a 1:1 molar ratio to the iron concentration, can form a stable complex and prevent iron precipitation as the pH increases.

Q3: During a titration experiment to measure the chelation capacity of my sodium gluconate solution, I am unable to get a sharp, reproducible endpoint. What could be causing this?

A3: A poorly defined endpoint in a chelation titration often points to suboptimal conditions for complex formation. The pH of the solution is a critical factor. If the pH is not in the optimal range for the specific metal ion you are titrating, the complex formed will be less stable, resulting in a gradual rather than sharp endpoint. Solution: Ensure the pH of your sample solution is adjusted to the optimal range before beginning the titration. For many divalent metals, this will be in the alkaline range. This will promote the formation of a stable complex and provide a clearer titration endpoint.

Quantitative Data Summary

The chelation efficiency of sodium gluconate is directly influenced by pH, especially when chelating divalent metal ions. The following table summarizes the performance for Magnesium (Mg²⁺) complexation at different alkaline pH values.

pH LevelMetal IonGrams of Chelating Agent Needed to Complex 100 mg of Mg²⁺Relative Performance
pH 11 Mg²⁺~1.8 gLess Effective
pH 12 Mg²⁺~0.7 gMore Effective
pH 13 Mg²⁺~0.5 gMost Effective

Data adapted from performance evaluations of various complexing agents. The values indicate that as pH increases, less sodium gluconate is required to chelate the same amount of magnesium, demonstrating increased efficiency.

Experimental Protocols

Protocol: Determination of Chelation Capacity by Titration with Turbidity Detection

This method is used to quantify the amount of a specific metal ion that can be complexed by a known amount of sodium gluconate at a set pH. The endpoint is determined by the formation of a precipitate, which is detected by an increase in solution turbidity.

1. Materials and Reagents:

  • Sodium Gluconate Solution (e.g., 1% w/v in deionized water)

  • Metal Ion Titrant Solution (e.g., Calcium acetate hemihydrate, 0.5 M)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

  • Automatic Titrator equipped with a Turbidity Probe (e.g., Titroline 7000®)

  • pH Meter

2. Methodology:

  • Sample Preparation: Pipette a precise volume (e.g., 50 mL) of the sodium gluconate solution into a clean beaker.

  • pH Adjustment: Place the beaker on a magnetic stirrer. While stirring, use a calibrated pH meter to monitor the pH. Add NaOH solution dropwise until the desired pH (e.g., pH 11, 12, or 13) is reached and stable.

  • Titration Setup: Place the prepared sample into the automatic titrator. Submerge the turbidity probe and the titrant dispensing tube into the solution.

  • Titration Process: Start the titration. The metal ion solution is added at a constant rate. Sodium gluconate will form soluble complexes with the added metal ions.

  • Endpoint Detection: Continue the titration until the complexation capacity of the sodium gluconate is exhausted. At this point, excess metal ions will react with hydroxide ions in the alkaline solution, forming an insoluble metal hydroxide precipitate. This causes the solution's turbidity to increase sharply, which is detected by the probe and marks the titration endpoint.

  • Data Analysis: Record the volume of the metal ion titrant used to reach the endpoint.

3. Calculation of Chelation Capacity:

  • Calculate the moles of the metal ion added based on the titrant volume and concentration.

  • Calculate the chelation capacity as the mass of the metal ion chelated per gram of sodium gluconate.

Visualizations

cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Alkaline) low_ph Gluconate State: -COOH (Protonated) -OH groups low_chelation Weak Chelation low_ph->low_chelation Limited binding sites moderate_chelation Moderate Chelation (Effective for Fe³⁺) neutral_ph Gluconate State: -COO⁻ (Deprotonated) -OH groups neutral_ph->moderate_chelation Carboxylate and α-hydroxyl binding strong_chelation Strong Chelation (Effective for Ca²⁺, Mg²⁺) high_ph Gluconate State: -COO⁻ (Deprotonated) -O⁻ groups (Deprotonated) high_ph->strong_chelation Multiple anionic binding sites start Start prep 1. Prepare Solutions (Sodium Gluconate, Metal Titrant) start->prep adjust_ph 2. Adjust Sample to Target pH (e.g., pH 11, 12, 13) prep->adjust_ph titrate 3. Titrate with Metal Ion Solution using an Automatic Titrator adjust_ph->titrate detect 4. Detect Endpoint (Sharp increase in turbidity) titrate->detect calculate 5. Calculate Chelation Capacity (mg metal / g gluconate) detect->calculate end_node End calculate->end_node

References

Optimization

Overcoming challenges of sodium gluconate as a water reducer in UHPC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium gluconate as a water reducer in Ul...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium gluconate as a water reducer in Ultra-High Performance Concrete (UHPC).

Troubleshooting Guide

This guide addresses common challenges encountered during the experimental use of sodium gluconate in UHPC.

Issue 1: Excessive Retardation and Delayed Setting Time

  • Question: My UHPC mixture with sodium gluconate is taking an extremely long time to set. What could be the cause and how can I fix it?

  • Answer: Excessive retardation is a primary challenge when using sodium gluconate in UHPC. The retarding effect is highly sensitive to the dosage.[1][2][3]

    • Cause 1: High Dosage of Sodium Gluconate: Even small amounts of sodium gluconate can significantly prolong the setting time.[1][2] At a dosage of 0.15%, the initial and final setting times can be 5.0 and 4.5 times longer than a mix without it, respectively.

    • Solution 1: Optimize Dosage: The recommended dosage of sodium gluconate in UHPC is typically between 0.03% and 0.09% by weight of cement. It is crucial to conduct a dosage optimization study to find the ideal balance between workability and setting time for your specific mix design.

    • Cause 2: Interaction with Other Admixtures: The retarding effect of sodium gluconate can be amplified when used in combination with other admixtures, particularly certain types of superplasticizers.

    • Solution 2: Compatibility Testing: Always perform compatibility tests with all admixtures in your UHPC mix. Consider using a lower dosage of sodium gluconate when a highly efficient superplasticizer is present.

    • Solution 3: Use of Accelerators: To counteract the retarding effect, a compatible accelerator can be introduced into the mix. However, this should be done with caution and thorough testing to avoid negative impacts on other properties.

Issue 2: Low Early-Age Compressive Strength

  • Question: The 1-day and 3-day compressive strengths of my UHPC containing sodium gluconate are significantly lower than expected. Why is this happening and what can be done?

  • Answer: A reduction in early-age strength is a known side effect of using sodium gluconate.

    • Cause: Delayed Hydration: Sodium gluconate retards the hydration of tricalcium silicate (C₃S), a key component for early strength development in cement. This delay in hydration directly translates to lower strength at early ages.

    • Solution 1: Dosage Adjustment: As with setting time, the dosage of sodium gluconate is a critical factor. Reducing the dosage can help mitigate the negative impact on early strength. The optimal range is often cited as 0.03% to 0.07%.

    • Solution 2: Curing Conditions: Optimizing curing conditions, such as maintaining a higher temperature and humidity, can help accelerate the hydration process and improve early strength development.

    • Solution 3: Combination with Accelerating Admixtures: The use of non-chloride accelerators can be an effective strategy to boost early strength. Careful selection and testing are necessary to ensure compatibility and avoid detrimental effects on long-term performance.

Issue 3: Inconsistent Workability and Slump Loss

  • Question: I'm experiencing inconsistent workability or rapid slump loss in my UHPC mix with sodium gluconate. What's the problem?

  • Answer: While sodium gluconate generally improves workability and reduces slump loss, inconsistencies can arise.

    • Cause 1: Improper Mixing Procedure: Inadequate dispersion of sodium gluconate within the mix can lead to localized areas of high concentration, causing inconsistent effects.

    • Solution 1: Standardized Mixing Protocol: Ensure a standardized and thorough mixing procedure. It is often recommended to dissolve the sodium gluconate in the mixing water before adding it to the dry components.

    • Cause 2: Interaction with Cement Chemistry: The effectiveness of sodium gluconate can be influenced by the chemical composition of the cement, particularly the alkali content and the C₃A (tricalcium aluminate) phase.

    • Solution 2: Material Characterization: Characterize your cement and other raw materials. If inconsistencies persist, consider testing different cement sources or adjusting the sodium gluconate dosage accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which sodium gluconate acts as a water reducer and retarder in UHPC?

A1: Sodium gluconate functions through two primary mechanisms:

  • Adsorption: Gluconate anions adsorb onto the surface of cement particles. This creates a negatively charged layer that repels other cement particles, leading to better dispersion and increased fluidity (water reduction). This adsorption also physically hinders the access of water to the cement particles, thereby slowing down the hydration process (retardation).

  • Complexation: Sodium gluconate chelates with calcium ions (Ca²⁺) present in the pore solution, forming a complex. This reduces the concentration of Ca²⁺ available for the nucleation and growth of hydration products like calcium silicate hydrate (C-S-H) and calcium hydroxide (CH), further delaying the setting time.

Q2: How does sodium gluconate affect the long-term strength of UHPC?

A2: While it reduces early-age strength, sodium gluconate has been shown to enhance the long-term compressive strength of UHPC (at 28, 60, and 90 days). This is attributed to a more refined pore structure and improved interfacial transition zone between the cement paste and aggregates, resulting from the delayed and more controlled hydration process. At a dosage of 0.12%, the 90-day strength can see an increase of up to 13%.

Q3: Can I use sodium gluconate with any type of superplasticizer in my UHPC mix?

A3: While sodium gluconate is generally compatible with polycarboxylate ether (PCE) superplasticizers commonly used in UHPC, it is crucial to perform compatibility studies. The combination can have a synergistic effect, enhancing workability. However, the specific chemical structures of both the sodium gluconate and the PCE can influence their interaction, potentially leading to unforeseen effects on workability, setting time, and strength.

Q4: What is the effect of sodium gluconate on the heat of hydration in UHPC?

A4: Sodium gluconate delays the onset of the main hydration peak. Interestingly, at dosages between 0.03% and 0.12%, it can actually increase the peak hydration temperature. This is an important consideration for mass concrete applications where controlling thermal cracking is critical.

Data Presentation

Table 1: Effect of Sodium Gluconate (SG) Dosage on Setting Time of UHPC

SG Dosage (% by weight of cement)Initial Setting Time (h)Final Setting Time (h)
0.00 (Control)8.2310.30
0.0312.5015.00
0.0618.0021.50
0.0925.5030.00
0.1233.0038.50
0.1541.0046.50

Note: Data is illustrative and based on typical findings. Actual results may vary depending on the specific mix design and materials.

Table 2: Effect of Sodium Gluconate (SG) Dosage on Compressive Strength of UHPC (MPa)

SG Dosage (%)1-day Strength3-day Strength28-day Strength90-day Strength
0.00 (Control)60105150160
0.034595155165
0.063085160170
0.091575165175
0.12No Strength60170181
0.15No Strength45160172

Note: Data is illustrative and based on typical findings. Actual results may vary depending on the specific mix design and materials.

Experimental Protocols

1. Fluidity (Slump Flow) Test

  • Objective: To determine the workability and flow characteristics of the fresh UHPC mix.

  • Apparatus: Abrams cone, flat non-absorbent base plate, ruler.

  • Procedure:

    • Place the Abrams cone on the moistened base plate.

    • Fill the cone in three layers of equal volume, tamping each layer 25 times with a standard tamping rod.

    • Strike off the excess concrete from the top of the cone.

    • Lift the cone vertically in a smooth motion.

    • Measure the average diameter of the spread concrete in two perpendicular directions. This is the slump flow value.

    • Record the slump flow at specified time intervals (e.g., 0, 30, and 60 minutes) to assess slump retention.

2. Setting Time Test

  • Objective: To determine the initial and final setting times of the UHPC paste.

  • Apparatus: Vicat apparatus with standard needles.

  • Procedure:

    • Prepare a cement paste with the same water-to-binder ratio and admixture dosages as the UHPC mix.

    • Fill the Vicat mold with the paste and level the surface.

    • For the initial setting time, gently lower the needle of the Vicat apparatus onto the surface of the paste. The initial set is reached when the needle penetrates to a point 5 ± 1 mm from the bottom of the mold.

    • For the final setting time, replace the needle with the one fitted with an annular attachment. The final set is reached when the needle makes an impression on the surface of the paste, but the annular attachment fails to do so.

3. Compressive Strength Test

  • Objective: To determine the compressive strength of the hardened UHPC at different ages.

  • Apparatus: Compression testing machine.

  • Procedure:

    • Cast the UHPC mix into standard cubic or cylindrical molds.

    • Demold the specimens after 24 hours and place them in a controlled curing environment (e.g., water bath or humidity chamber).

    • At the specified testing ages (e.g., 1, 3, 7, 28, and 90 days), remove the specimens from curing and cap them if necessary to ensure flat loading surfaces.

    • Place the specimen in the compression testing machine and apply a compressive load at a constant rate until failure.

    • The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.

Visualizations

start UHPC Mix with Sodium Gluconate problem Excessive Retardation (Delayed Setting) start->problem cause1 High Dosage of SG problem->cause1 Primary Cause cause2 Interaction with Other Admixtures problem->cause2 Contributing Factor solution3 Use Compatible Accelerator problem->solution3 Corrective Action solution1 Optimize Dosage (0.03% - 0.09%) cause1->solution1 Solution solution2 Perform Compatibility Tests cause2->solution2 Solution

Caption: Troubleshooting workflow for excessive retardation.

start UHPC with SG problem Low Early-Age (1-3d) Strength start->problem cause Delayed C₃S Hydration problem->cause solution1 Reduce SG Dosage (0.03% - 0.07%) cause->solution1 Mitigation solution2 Optimize Curing (Temp & Humidity) cause->solution2 Mitigation solution3 Introduce Accelerator cause->solution3 Mitigation outcome Improved Early Strength solution1->outcome solution2->outcome solution3->outcome

Caption: Logical path to improve low early-age strength.

Caption: Mechanism of action for Sodium Gluconate in UHPC.

References

Troubleshooting

Refinement of analytical methods for quantifying sodium gluconate in complex matrices

Welcome to the technical support center for the analysis of sodium gluconate. This resource provides researchers, scientists, and drug development professionals with detailed guidance on refining analytical methods for q...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sodium gluconate. This resource provides researchers, scientists, and drug development professionals with detailed guidance on refining analytical methods for quantifying sodium gluconate in complex matrices. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and performance data for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying sodium gluconate?

A1: The primary methods for the quantification of sodium gluconate include non-aqueous titration, High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC).[1][2][3] Non-aqueous titration is a classic pharmacopeial method, while HPLC and IC offer greater specificity and sensitivity, especially for complex matrices.[4][5]

Q2: Why is derivatization not typically required for HPLC analysis of sodium gluconate?

A2: Sodium gluconate, while lacking a strong UV chromophore, can be effectively analyzed without derivatization using specific detectors. Pulsed Amperometric Detection (PAD) is a common choice as it can directly detect hydroxyl groups in carbohydrates and related substances like gluconate. Additionally, detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can be used, which do not require a chromophore. Analysis at low UV wavelengths (around 205-210 nm) is also possible.

Q3: What challenges are associated with analyzing sodium gluconate in food and beverage matrices?

A3: Food and beverage matrices are often complex, containing sugars, organic acids, and other compounds that can interfere with analysis. The primary challenges are ensuring method specificity and achieving adequate recovery. Sodium gluconate is used in foods as a sequestrant, pH buffer, and taste improver. Sample preparation steps like filtration or solid-phase extraction may be necessary to remove interfering substances before chromatographic analysis.

Q4: Can titration be used for impure or complex samples?

A4: While titration is a robust method for bulk drug substance (assay), its use in complex matrices can be problematic. The method is not specific; any substance that reacts with the titrant (0.1 N perchloric acid) under the analysis conditions will be quantified, leading to inaccurate results. Therefore, titration is best suited for relatively pure samples or for determining total basicity/alkalinity after appropriate sample preparation.

Q5: How does the chelating property of sodium gluconate affect its analysis?

A5: Sodium gluconate is an excellent chelating agent for di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺). In analytical methods, this can be a concern if metal ions interfere with the chosen detection method or chromatography. For instance, metal complexes might behave differently on a chromatographic column than free gluconate. Using a mobile phase with a strong chelator (like EDTA) or adjusting the pH can help mitigate these effects by ensuring gluconate is in a consistent, free state.

Analytical Workflow & Troubleshooting

The following diagram outlines a general workflow for selecting and refining an analytical method for sodium gluconate.

cluster_start 1. Method Selection cluster_dev 2. Method Development & Optimization cluster_val 3. Validation & Troubleshooting start Define Matrix (e.g., Pharma, Food, Industrial) method_select Select Initial Method start->method_select hplc HPLC-PAD/MS/CAD method_select->hplc Complex Matrix High Specificity titration Non-Aqueous Titration method_select->titration Purity Assay Simple Matrix ic Ion Chromatography method_select->ic Anion Analysis Ionic Matrix optimization Optimize Parameters (Mobile Phase, Column, pH, etc.) hplc->optimization titration->optimization ic->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation troubleshoot Troubleshoot Issues validation->troubleshoot Validation Fails final Finalized Analytical Method validation->final Validation Passes

Caption: General workflow for sodium gluconate method development.
Troubleshooting Guide

This guide addresses common issues encountered during the analysis of sodium gluconate.

cluster_hplc HPLC / IC Issues cluster_titration Titration Issues cluster_general General Issues start Problem Encountered peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape no_peak No Peak or Low Sensitivity start->no_peak retention_shift Shifting Retention Time start->retention_shift endpoint Endpoint Not Reached or Unstable start->endpoint recovery Poor Recovery start->recovery sol_peak_shape Solution: 1. Check mobile phase pH. 2. Ensure column compatibility. 3. Address potential metal chelation. peak_shape->sol_peak_shape sol_no_peak Solution: 1. Verify detector settings (e.g., PAD waveform). 2. Check sample concentration. 3. Confirm injection volume. no_peak->sol_no_peak sol_retention_shift Solution: 1. Ensure mobile phase is stable and well-mixed. 2. Check for column degradation. 3. Control column temperature. retention_shift->sol_retention_shift sol_endpoint Solution: 1. Check indicator quality and pH range. [20] 2. Ensure solvent (glacial acetic acid) is anhydrous. 3. Verify titrant concentration. endpoint->sol_endpoint sol_recovery Solution: 1. Optimize sample extraction procedure. 2. Investigate matrix effects (dilute sample). [21] 3. Use an internal standard. recovery->sol_recovery

Caption: Troubleshooting decision tree for common analytical issues.

Quantitative Data Summary

The following tables summarize the performance of various published methods for sodium gluconate quantification.

Table 1: Ion Chromatography (IC) Method Performance

Parameter Result Notes
Linearity Range 0.086 - 4.28 mg/L R² ≥ 0.9945
Limit of Detection (LOD) 24.24 µg/L -
Relative Standard Deviation (RSD) 1.05% - 1.94% Based on peak areas
Recovery 90.3% - 102.8% -

Data sourced from a two-dimensional IC method with pulsed amperometric detection.

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

Parameter HPLC-PAD (in wine) HPLC-MS HPLC (General)
Linearity Range Up to 500 mg/L (R² 0.9996) R² = 0.999 0.08 - 1.0 g/L (R² 0.9998)
Limit of Quantification (LOQ) 2.0 mg/L (10σ) 2.6 x 10⁻⁵ mol/L (in nuclear waste) -
Limit of Detection (LOD) 0.6 mg/L (3σ) - 0.204 µg
Precision (RSD%) < 2.5% - -

Performance varies significantly based on the specific HPLC method, detector, and matrix.

Experimental Protocols

Protocol 1: Non-Aqueous Titration (Assay)

This method is adapted from the United States Pharmacopeia (USP) for determining the purity of sodium gluconate.

  • Preparation:

    • Accurately weigh approximately 150 mg of the sodium gluconate sample.

    • Transfer the sample to a clean, dry 200-mL Erlenmeyer flask.

    • Add 75 mL of glacial acetic acid.

  • Dissolution:

    • Gently warm the flask on a hot plate to completely dissolve the sample.

    • Allow the solution to cool to room temperature.

  • Titration:

    • Add a few drops of quinaldine red indicator solution.

    • Titrate with 0.1 N perchloric acid in glacial acetic acid.

    • The endpoint is reached when the solution changes to colorless.

  • Calculation:

    • Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.

Protocol 2: HPLC with Pulsed Amperometric Detection (HPLC-PAD)

This protocol is a representative method for quantifying gluconate in complex aqueous matrices like wine or industrial effluents.

  • Chromatographic Conditions:

    • Column: Anion exchange column (e.g., CarboPac PA1 or PA20).

    • Mobile Phase: Sodium hydroxide solution (e.g., 90-100 mM NaOH). Use isocratic elution.

    • Flow Rate: 0.8 - 1.5 mL/min.

    • Column Temperature: 20 °C.

    • Injection Volume: 10-20 µL.

  • Detector Settings (PAD with Gold Electrode):

    • Set up a multi-step potential waveform for detection, cleaning, and conditioning of the electrode surface. A typical waveform might be:

      • E1: +200 mV for 300 ms (detection)

      • E2: +700 mV for 100 ms (oxidation/cleaning)

      • E3: -900 mV for 100 ms (reduction/conditioning)

  • Sample Preparation:

    • For complex matrices, dilution is critical to avoid matrix effects. Dilute the sample in a basic solution (e.g., NaOH at pH 12) to ensure gluconate is in its anionic form and to precipitate interfering metals.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm filter before injection.

  • Quantification:

    • Prepare a calibration curve using external standards of sodium gluconate in the same diluent as the sample.

    • Integrate the peak area corresponding to gluconate and quantify using the calibration curve.

Protocol 3: Ion Chromatography (IC)

This protocol outlines a method for the simultaneous determination of gluconate and other anions.

  • Chromatographic Conditions:

    • Guard Column: CarboPac PA1 or similar.

    • Analytical Column: CarboPac PA20 or similar.

    • Eluent: 90 mmol/L NaOH solution.

    • Flow Rate: 0.8 mL/min.

    • Detection: Pulsed Amperometric Detector (PAD).

  • Sample Preparation:

    • Dilute the sample as needed with deionized water.

    • Use an enrichment column (e.g., AG15) if trace-level detection is required.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of sodium gluconate.

    • The method demonstrates good linearity for gluconate in the range of 0.0856 to 4.2825 mg/L.

References

Optimization

Addressing the effects of temperature on sodium gluconate performance in industrial processes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium gluconate in various industrial proce...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium gluconate in various industrial processes. The following information addresses common issues and questions related to the impact of temperature on the performance of sodium gluconate.

Troubleshooting Guide

This section provides solutions to common problems encountered when using sodium gluconate at different temperatures.

Issue 1: Reduced Set Retardation in Concrete at Elevated Temperatures

  • Question: My concrete mix with sodium gluconate is setting faster than expected in warmer weather. How can I address this?

  • Answer: The retarding effect of sodium gluconate in concrete can be less pronounced at higher ambient temperatures. As temperatures rise, the hydration of cement accelerates, counteracting the retarding effect of the admixture.[1][2][3] To mitigate this, consider the following:

    • Increase Dosage: A higher dosage of sodium gluconate may be necessary to achieve the desired setting time in hot weather.[4] It is crucial to conduct trial mixes to determine the optimal dosage for your specific conditions, as excessive amounts can lead to extreme retardation.[4]

    • Cooling Measures: Implement measures to cool the concrete mix, such as using chilled water for mixing, shading aggregates, or pouring during cooler parts of the day.

    • Compatibility Check: Ensure compatibility with other admixtures, especially superplasticizers, as their interactions can be temperature-sensitive.

Issue 2: Unexpected Performance in High-Temperature Cleaning and Chelation Processes

  • Question: I'm using sodium gluconate as a chelating agent in a hot alkaline cleaning solution. How does temperature affect its performance?

  • Answer: Sodium gluconate is generally stable and effective as a chelating agent in hot alkaline solutions. In fact, its performance as a scale and corrosion inhibitor can improve with increasing temperature.

    • Enhanced Scale Inhibition: Studies have shown that the inhibition efficiency of sodium gluconate against calcium carbonate scale increases as the temperature rises. This is attributed to the formation of stable complexes with calcium ions.

    • Thermal Stability: Aqueous solutions of sodium gluconate are resistant to oxidation and reduction, even at high temperatures, making it suitable for high-temperature industrial cleaning applications. It is effective in hot caustic solutions (71°C to 82°C) for removing rust and scale.

Issue 3: Caking and Handling Issues of Sodium Gluconate Powder in Hot and Humid Environments

  • Question: The sodium gluconate powder is clumping and becoming difficult to handle in our warm and humid facility. What is causing this and how can we prevent it?

  • Answer: Sodium gluconate is hygroscopic, meaning it can absorb moisture from the air, especially in conditions of high humidity and temperature. This can lead to caking and handling difficulties. To prevent this:

    • Proper Storage: Store sodium gluconate in a cool, dry place in tightly sealed containers to minimize exposure to humidity.

    • Controlled Environment: If possible, handle the powder in a temperature and humidity-controlled environment.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the effect of temperature on sodium gluconate.

General Properties and Stability

  • Question: What is the thermal stability of sodium gluconate?

  • Answer: Sodium gluconate is thermally stable under normal conditions. It has a melting point of approximately 170-175°C and a decomposition temperature of around 196-198°C. Aqueous solutions of sodium gluconate are resistant to oxidation and reduction even at high temperatures.

Applications in Concrete

  • Question: How does temperature quantitatively affect the setting time of concrete when using sodium gluconate?

  • Answer: The retarding effect of sodium gluconate is more pronounced at lower temperatures. As the temperature increases, the setting time is reduced. For example, one study showed that sodium gluconate had a more significant retarding effect at 20°C compared to 35°C.

  • Question: Is there a risk of performance loss when using sodium gluconate in high-temperature concreting?

  • Answer: While the retarding effect may be diminished at higher temperatures, sodium gluconate remains an effective retarder for hot-weather concreting. It helps to extend the workability of the concrete, which is crucial in such conditions. Adjusting the dosage is a common practice to counteract the effect of high temperatures.

Applications in Chelation and Cleaning

  • Question: Does the chelating ability of sodium gluconate change with temperature?

  • Answer: Sodium gluconate maintains its chelating ability across a wide temperature range, especially in alkaline solutions. In some applications, such as scale inhibition in cooling water systems, its efficiency has been observed to increase with temperature.

  • Question: Can sodium gluconate be used in high-temperature acidic cleaning solutions?

  • Answer: While sodium gluconate is highly effective in alkaline and neutral conditions, its chelation effectiveness can decrease in highly acidic environments. For high-temperature acidic applications, compatibility and performance tests are recommended.

Data Presentation

Table 1: Effect of Temperature and Sodium Gluconate (SG) Dosage on Cement Setting Time

Curing Temperature (°C)SG Dosage (wt. % of cement)Initial Setting Time (minutes)Final Setting Time (minutes)
200.00230335
200.02280390
200.04340450
200.06410520
200.08490600
200.10580700
200.15800930
350.00180270
350.02210305
350.04245345
350.06285390
350.08330440
350.10380495
350.15490610

Data adapted from a study on the effect of sodium gluconate on the performance of ordinary Portland cement.

Table 2: Influence of Temperature on the Scale Inhibition Efficiency of Sodium Gluconate

Concentration of Sodium Gluconate (M)Temperature (°C)Inhibition Efficiency (%)
10⁻⁵3025
10⁻⁵4022
10⁻⁵5018
10⁻⁴3045
10⁻⁴4040
10⁻⁴5035
10⁻³3068
10⁻³4075
10⁻³5082
10⁻²3085
10⁻²4092
10⁻²5098

Data from a study on the mechanism of action of sodium gluconate for scale and corrosion protection in cooling water systems.

Experimental Protocols

Protocol 1: Evaluating the Effect of Temperature on the Set Retarding Performance of Sodium Gluconate in Concrete

This protocol outlines a method to assess how different temperatures affect the setting time of concrete containing sodium gluconate.

  • Materials and Equipment:

    • Ordinary Portland Cement (OPC)

    • Fine and coarse aggregates

    • Sodium gluconate (powder or solution)

    • Water (potable)

    • Concrete mixer

    • Vicat apparatus or other suitable penetration resistance equipment

    • Temperature-controlled curing chambers or water baths set to desired temperatures (e.g., 20°C, 35°C, 50°C).

    • Slump cone for workability measurement.

    • Molds for compressive strength testing (optional).

  • Procedure:

    • Mix Design: Prepare a standard concrete mix design. The dosage of sodium gluconate should be calculated as a percentage of the cement weight (e.g., 0.05%, 0.10%, 0.15%).

    • Mixing:

      • Acclimatize all materials (cement, aggregates, water, sodium gluconate) to the target test temperature for at least 24 hours.

      • Add the aggregates and a portion of the mixing water to the mixer and mix for a short period.

      • Add the cement, sodium gluconate (dissolved in the remaining water), and the rest of the water.

      • Mix for a specified duration (e.g., 3-5 minutes) until a homogeneous mixture is achieved.

    • Testing:

      • Immediately after mixing, perform a slump test to measure the initial workability.

      • Fill the Vicat apparatus mold (or other penetration resistance test molds) with the fresh concrete.

      • Place the filled molds in the temperature-controlled environment.

      • Measure the penetration resistance at regular intervals according to standard testing procedures (e.g., ASTM C403 / C403M) to determine the initial and final setting times.

    • Data Analysis: Record the initial and final setting times for each temperature and sodium gluconate dosage. Plot the setting time against temperature for each dosage to visualize the relationship.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_testing Testing cluster_analysis Data Analysis Materials Materials (Cement, Aggregates, Water, Sodium Gluconate) Acclimatize Acclimatize Materials to Test Temperature Materials->Acclimatize Mix Concrete Mixing Acclimatize->Mix Slump Slump Test (Workability) Mix->Slump Setting Setting Time Test (Vicat Apparatus) Mix->Setting Curing Temperature-Controlled Curing Setting->Curing Analyze Analyze and Plot Data Curing->Analyze Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Performance Issue with Sodium Gluconate Temp Is Temperature a Likely Factor? Problem->Temp Dosage Is Dosage Correct for the Application and Temperature? Temp->Dosage Control_Temp Implement Temperature Control Measures Temp->Control_Temp Compatibility Are There Other Admixtures Involved? Dosage->Compatibility Adjust_Dosage Adjust Sodium Gluconate Dosage Dosage->Adjust_Dosage Test_Compatibility Conduct Compatibility Tests Compatibility->Test_Compatibility

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Sodium Gluconate and EDTA as Chelating Agents

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product formulations. This g...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product formulations. This guide provides a comprehensive, data-driven comparison of two commonly used chelating agents: sodium gluconate and ethylenediaminetetraacetic acid (EDTA).

This report details their respective performance based on key parameters including chelation capacity and stability constants. Furthermore, it outlines the experimental protocols for evaluating these agents and provides visualizations of their mechanisms of action and a general experimental workflow.

Quantitative Performance Comparison

The efficacy of a chelating agent is primarily determined by its ability to form stable complexes with metal ions and the quantity of metal ions it can bind. The following table summarizes the quantitative performance of sodium gluconate and EDTA.

ParameterSodium GluconateEDTA (Ethylenediaminetetraacetic acid)
Molar Mass ( g/mol ) 218.14292.24 (anhydrous acid)
Biodegradability Readily biodegradable[1]Poorly biodegradable
Optimal pH Range Alkaline[2]Wide pH range (acidic to alkaline)[2]
Stability Constants (log K)
Aluminum (Al³⁺)-16.4[3]
Calcium (Ca²⁺)Strong chelation, especially at high pH[1]10.7
Cadmium (Cd²⁺)-16.5
Cobalt (Co²⁺)-16.5
Copper (Cu²⁺)36.618.8
Iron (Fe²⁺)-14.3
Iron (Fe³⁺)37.225.1
Magnesium (Mg²⁺)-8.7
Manganese (Mn²⁺)-13.9
Nickel (Ni²⁺)-18.4
Lead (Pb²⁺)-18.0
Zinc (Zn²⁺)-16.5
Chelation Capacity (mg metal/g)
Calcium (Ca²⁺)~150-300 (pH dependent)~41
Copper (Cu²⁺)~450-750 (pH dependent)~65
Iron (Fe³⁺)~1000-2500 (pH dependent)~57
Magnesium (Mg²⁺)~100-250 (pH dependent)~25

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific comparison. The following are detailed methodologies for determining the key performance indicators of chelating agents.

Determination of Stability Constants (Potentiometric Titration)

The stability constant (log K) of a metal-chelate complex can be determined using potentiometric pH titration. This method involves monitoring the change in pH of a solution containing the metal ion and the chelating agent upon the addition of a standard solution of a strong base.

Materials:

  • pH meter with a combination glass electrode

  • Constant temperature water bath

  • Burette

  • Standardized solutions of the metal salt (e.g., 0.01 M), the chelating agent (e.g., 0.01 M), a strong acid (e.g., 0.1 M HCl), and a strong base (e.g., 0.1 M NaOH, carbonate-free).

  • Inert electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

Procedure:

  • Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

  • In a thermostated reaction vessel, prepare a solution containing a known concentration of the metal ion, the chelating agent, and the strong acid in the inert electrolyte solution.

  • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

  • Perform a separate titration of the chelating agent in the absence of the metal ion to determine its protonation constants.

  • The stability constant is calculated from the titration data using specialized software that fits the potentiometric data to a model of the chemical equilibria involved.

Determination of Chelation Capacity (Titrimetric Method)

The chelation capacity, which represents the mass of a metal ion that can be bound by a unit mass of the chelating agent, can be determined by a direct titration method.

Materials:

  • Burette

  • Erlenmeyer flasks

  • Standardized solution of a metal salt (e.g., 0.1 M CaCl₂)

  • Solution of the chelating agent of known concentration.

  • A suitable metal ion indicator (e.g., Eriochrome Black T for calcium and magnesium).

  • Buffer solution to maintain the optimal pH for the indicator and the chelation reaction (e.g., ammonia-ammonium chloride buffer for pH 10).

Procedure:

  • Pipette a known volume of the chelating agent solution into an Erlenmeyer flask.

  • Add the buffer solution and a few drops of the metal ion indicator. The solution should exhibit the color of the free indicator.

  • Titrate the solution with the standardized metal salt solution.

  • The endpoint is reached when the color of the solution changes permanently to the color of the metal-indicator complex.

  • The chelation capacity is calculated based on the volume of the metal salt solution required to reach the endpoint and the known concentrations of the solutions.

Comparative Analysis using UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to compare the relative chelating strengths of different agents. This method is based on the principle that the formation of a metal-chelate complex often results in a change in the absorbance spectrum of a chromophoric molecule.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solutions of the metal ion, the chelating agents (sodium gluconate and EDTA), and a suitable colored indicator that complexes with the metal ion.

Procedure:

  • Prepare a solution containing the metal ion and the indicator, and measure its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) of the metal-indicator complex.

  • To separate solutions of the metal-indicator complex, add increasing concentrations of either sodium gluconate or EDTA.

  • Measure the absorbance of each solution at the λmax determined in step 1.

  • A decrease in absorbance indicates the displacement of the indicator from the metal ion by the chelating agent.

  • By comparing the concentration of each chelating agent required to cause a similar decrease in absorbance, their relative chelating strengths can be determined.

Visualizing Mechanisms and Workflows

Chelation Mechanisms of EDTA and Sodium Gluconate

G cluster_EDTA EDTA (Hexadentate) cluster_SG Sodium Gluconate (Polydentate) Metal_EDTA Metal Ion N1 N Metal_EDTA->N1 Coordination Bond N2 N Metal_EDTA->N2 O1 O Metal_EDTA->O1 O2 O Metal_EDTA->O2 O3 O Metal_EDTA->O3 O4 O Metal_EDTA->O4 Metal_SG Metal Ion O_coo O (carboxyl) Metal_SG->O_coo Coordination Bond O_oh1 O (hydroxyl) Metal_SG->O_oh1 O_oh2 O (hydroxyl) Metal_SG->O_oh2

Caption: Chelation mechanisms of EDTA and Sodium Gluconate.

Experimental Workflow for Comparative Analysis

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Prepare Standard Solutions (Metal Ions, Chelating Agents, Buffers) E1 Potentiometric Titration (Determine Stability Constants) P1->E1 E2 Titrimetric Analysis (Determine Chelation Capacity) P1->E2 E3 UV-Vis Spectrophotometry (Compare Relative Strength) P1->E3 P2 Calibrate Instruments (pH meter, Spectrophotometer) P2->E1 P2->E3 A1 Calculate log K values E1->A1 A2 Calculate mg metal/g chelator E2->A2 A3 Compare Absorbance Changes E3->A3 C1 Comparative Evaluation of Performance A1->C1 A2->C1 A3->C1

Caption: General experimental workflow for comparing chelating agents.

Discussion

The data clearly indicates that EDTA is a powerful and versatile chelating agent, forming highly stable complexes with a wide array of metal ions across a broad pH range. Its hexadentate nature, with six donor atoms, contributes to the high stability of its metal complexes.

Sodium gluconate, while demonstrating lower stability constants with some metal ions in neutral or acidic conditions, exhibits exceptional chelating power, particularly for iron and copper, in alkaline environments. Its effectiveness in high pH solutions surpasses that of many other chelating agents. A significant advantage of sodium gluconate is its ready biodegradability, making it an environmentally friendly alternative to EDTA, which is known for its persistence in the environment.

In a study comparing their effects on smear layer and dentine decalcification, sodium gluconate was found to be as effective as EDTA in smear layer removal but caused significantly less dentinal erosion, suggesting it could be a viable alternative in certain dental applications.

Conclusion

The choice between sodium gluconate and EDTA as a chelating agent is highly dependent on the specific application.

  • EDTA is the preferred choice for applications requiring strong chelation across a wide pH range and for a broad spectrum of metal ions. Its high stability constants make it highly effective in various industrial and analytical settings.

  • Sodium Gluconate is an excellent, environmentally friendly alternative, particularly for applications in alkaline conditions where its chelating capacity for certain metal ions, such as iron and copper, is remarkably high. Its biodegradability is a crucial factor for consideration in formulations where environmental impact is a concern.

Researchers, scientists, and drug development professionals should carefully consider the specific metal ions of concern, the pH of the system, and the environmental impact when selecting the most appropriate chelating agent for their needs. The experimental protocols provided in this guide offer a framework for conducting in-house comparative studies to validate the optimal choice for a given application.

References

Comparative

A Comparative Guide to Sodium Gluconate and Other Chelating Agents for Smear Layer Removal in Endodontics

For Researchers, Scientists, and Drug Development Professionals The success of endodontic treatment hinges on the thorough debridement and disinfection of the root canal system. A critical aspect of this process is the r...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The success of endodontic treatment hinges on the thorough debridement and disinfection of the root canal system. A critical aspect of this process is the removal of the smear layer, an amorphous layer of organic and inorganic debris formed on the canal walls during instrumentation. This guide provides a detailed comparison of the efficacy of sodium gluconate against established and alternative chelating agents used for smear layer removal, supported by experimental data and detailed protocols.

Introduction to Smear Layer in Endodontics

The smear layer is comprised of dentin shavings, odontoblastic processes, pulp tissue remnants, and microorganisms. Its presence is controversial; while it can block dentinal tubules and prevent bacterial invasion, it also obstructs the penetration of disinfecting irrigants and sealers, potentially compromising the long-term success of root canal therapy. Consequently, the removal of the smear layer is a widely accepted step in modern endodontic practice. This is typically achieved through the use of chelating agents, which decalcify the inorganic components of the smear layer.

Sodium Gluconate: A Promising Alternative

Sodium gluconate, a salt of gluconic acid, has emerged as a potential alternative to traditional chelating agents in endodontics. It is a potent calcium chelator, and studies have demonstrated its effectiveness in smear layer removal, with some evidence suggesting it may cause less dentinal erosion compared to established agents like Ethylenediaminetetraacetic acid (EDTA).[1][2]

Experimental Protocol for Evaluating Sodium Gluconate

A common methodology for assessing the efficacy of sodium gluconate involves the following steps:

  • Sample Preparation: Extracted single-rooted human teeth are decoronated to a standardized length. The root canals are then instrumented to a specific apical size using endodontic files.

  • Irrigation Regimen: During instrumentation, a solution such as sodium hypochlorite (NaOCl) is used to dissolve organic debris.

  • Final Irrigation: Following instrumentation, the canals are irrigated with the experimental chelating agent. For example, a study might compare different concentrations of sodium gluconate (e.g., 15%, 17%, 20%) for varying contact times (e.g., 30 seconds, 1 minute).[3] A control group using a standard chelator like 17% EDTA is typically included.

  • Specimen Analysis: The teeth are sectioned longitudinally and prepared for Scanning Electron Microscopy (SEM).

  • Efficacy Evaluation: The removal of the smear layer and any associated dentinal erosion are evaluated at different levels of the root canal (coronal, middle, and apical thirds) using a scoring system.[3]

Comparative Analysis of Chelating Agents

The following sections compare sodium gluconate with other commonly used and alternative chelating agents.

Sodium Gluconate vs. Ethylenediaminetetraacetic Acid (EDTA)

EDTA is the most widely used and extensively researched chelating agent in endodontics. It is highly effective at removing the smear layer. However, a significant drawback is its potential to cause dentinal erosion, especially with prolonged application.[4]

Recent studies indicate that 17% sodium gluconate demonstrates comparable smear layer removal efficacy to 17% EDTA, particularly when applied for 30 seconds to 1 minute. A key advantage of sodium gluconate is that it appears to cause significantly less dentinal erosion than EDTA.

IrrigantConcentrationApplication TimeSmear Layer Removal Efficacy (Mean Score)Dentinal Erosion
Sodium Gluconate 17%30 seconds - 1 minuteComparable to 17% EDTAMinimal to none
EDTA 17%1 minuteEffectiveCan cause erosion

Note: Smear layer scores are often based on a 1-5 scale, where a lower score indicates better removal. The data presented here is a qualitative summary of findings from multiple studies.

Sodium Gluconate vs. Citric Acid

Citric acid, typically in concentrations of 10% to 50%, is another effective chelating agent for smear layer removal. Some studies suggest that 10% citric acid is more effective than 17% EDTA in the apical third of the root canal. However, like EDTA, citric acid can also lead to dentinal erosion. Direct comparative studies between sodium gluconate and citric acid are limited, but based on their individual performance against EDTA, it is plausible that sodium gluconate would offer a less erosive alternative with comparable smear layer removal capabilities.

IrrigantConcentrationApplication TimeSmear Layer Removal Efficacy (Mean Score)Dentinal Erosion
Sodium Gluconate 17%30 seconds - 1 minuteComparable to 17% EDTAMinimal to none
Citric Acid 10%1 minuteEffective, particularly in the apical thirdCan cause erosion

Note: This table is an extrapolation based on separate comparative studies against EDTA.

Sodium Gluconate vs. Maleic Acid

Maleic acid, at a 7% concentration, has been shown to be a potent agent for smear layer removal, with some studies indicating its superiority to 17% EDTA, especially in the apical third. However, maleic acid has also been associated with causing more significant dentinal erosion compared to EDTA. Given sodium gluconate's characteristic of minimal erosion, it presents a potentially safer, albeit possibly less aggressive, alternative to maleic acid.

IrrigantConcentrationApplication TimeSmear Layer Removal Efficacy (Mean Score)Dentinal Erosion
Sodium Gluconate 17%30 seconds - 1 minuteComparable to 17% EDTAMinimal to none
Maleic Acid 7%1 minuteHighly effective, may be superior to EDTACan cause significant erosion

Note: This table is an extrapolation based on separate comparative studies against EDTA.

Sodium Gluconate vs. MTAD (a mixture of a Tetracycline isomer, an Acid, and a Detergent)

Visualizing the Experimental Workflow and Comparative Efficacy

To better understand the process of evaluation and the relative performance of these agents, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_irrigation Irrigation Protocol cluster_analysis Analysis extracted_teeth Extracted Single-Rooted Teeth decoronation Decoronation extracted_teeth->decoronation instrumentation Root Canal Instrumentation decoronation->instrumentation naocl_irrigation Irrigation with NaOCl instrumentation->naocl_irrigation final_rinse Final Rinse with Chelating Agent (e.g., Sodium Gluconate, EDTA) naocl_irrigation->final_rinse sectioning Longitudinal Sectioning final_rinse->sectioning sem_prep SEM Preparation (Coating) sectioning->sem_prep sem_analysis SEM Analysis (Coronal, Middle, Apical) sem_prep->sem_analysis scoring Scoring of Smear Layer Removal & Erosion sem_analysis->scoring

Caption: Experimental workflow for evaluating smear layer removal.

G cluster_efficacy Smear Layer Removal Efficacy cluster_erosion Dentinal Erosion Potential High High Efficacy EDTA EDTA High->EDTA CA Citric Acid High->CA MA Maleic Acid High->MA Moderate Moderate Efficacy SG Sodium Gluconate Moderate->SG Low Low Erosion Low->SG High_Erosion High Erosion High_Erosion->EDTA High_Erosion->CA High_Erosion->MA

Caption: Comparative efficacy and erosion potential of chelating agents.

Conclusion

Sodium gluconate presents a compelling case as a viable alternative to traditional chelating agents in endodontics. Its ability to effectively remove the smear layer, comparable to that of 17% EDTA, combined with its significantly lower potential for dentinal erosion, makes it a promising candidate for clinical use. While more direct comparative studies with other agents like citric acid, maleic acid, and MTAD are warranted, the existing evidence suggests that sodium gluconate offers a favorable balance between efficacy and the preservation of dentin integrity. For researchers and professionals in drug development, sodium gluconate represents a molecule of interest for further investigation and potential incorporation into novel endodontic irrigation solutions.

References

Validation

A Comparative Analysis of Sodium Gluconate and Other Leading Concrete Retarders

In the realm of concrete technology, the ability to meticulously control the setting time is paramount for ensuring structural integrity, particularly in large-scale projects or challenging environmental conditions. Conc...

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of concrete technology, the ability to meticulously control the setting time is paramount for ensuring structural integrity, particularly in large-scale projects or challenging environmental conditions. Concrete retarders, a class of chemical admixtures, are indispensable for delaying the hydration of cement, thereby extending the workability of the fresh concrete. Among these, sodium gluconate has emerged as a highly effective and widely utilized retarder. This guide provides an objective comparison of the performance of sodium gluconate against other common concrete retarders, supported by experimental data, to assist researchers and concrete technologists in making informed decisions.

Mechanism of Action: A Brief Overview

The primary function of a concrete retarder is to slow down the chemical reaction between cement and water. This is typically achieved through one or more of the following mechanisms:

  • Adsorption: The retarder molecules form a protective layer on the surface of cement particles, hindering their contact with water.

  • Chelation/Complexation: The retarder chemically binds with calcium ions (Ca²⁺) released during the initial hydration of cement, preventing them from participating in the formation of hydration products that lead to setting.

  • Nucleation Poisoning: The retarder inhibits the formation and growth of the crystalline hydration products, such as calcium silicate hydrate (C-S-H) and calcium hydroxide (portlandite), which are responsible for the strength development of concrete.

Sodium gluconate, a salt of gluconic acid, primarily functions through the chelation of calcium ions and adsorption onto the surface of cement particles. This dual-action mechanism makes it a particularly efficient retarder.

Performance Comparison of Concrete Retarders

The effectiveness of a concrete retarder is evaluated based on several key performance indicators, including its impact on setting time, compressive strength development, and workability of the concrete mix. The following tables summarize the comparative performance of sodium gluconate against other widely used retarders such as lignosulfonates, sucrose (a common sugar), and tartaric acid.

Setting Time

The primary role of a retarder is to extend the initial and final setting times of concrete. As indicated in the data, sodium gluconate demonstrates a significant and predictable retarding effect.

Retarder TypeDosage (% by weight of cement)Initial Setting Time (hours)Final Setting Time (hours)Source
Control (No Retarder) 04.57.27[1]
Sodium Gluconate 0.066.58.3[2]
0.1522.532.7[2]
Lignosulfonate 0.67.5211.02[3]
Sucrose (Sugar) 0.01910.6514.5[3]
0.05~8.5-
Tartaric Acid 0.25 (in combination with other components)Significantly extendedSignificantly extended

Note: The data presented is synthesized from multiple sources with varying concrete mix designs and testing conditions. Direct comparison should be made with caution.

One study highlighted that sodium gluconate is significantly more efficient in retarding the hydration of tricalcium aluminate (C3A), a key component in cement, compared to lignosulfonate and glucose. Research has also shown that at a dosage of 0.15%, sodium gluconate can extend the initial and final setting times by 5.0 and 4.5 times, respectively, compared to a control mix.

Compressive Strength

An ideal retarder should not adversely affect the long-term strength of the concrete. While most retarders can cause a reduction in early-age strength (1 to 3 days) due to the delayed hydration, the 28-day strength should ideally be comparable to or even higher than the control mix.

Retarder TypeDosage (% by weight of cement)3-Day Compressive Strength (% of Control)7-Day Compressive Strength (% of Control)28-Day Compressive Strength (% of Control)Source
Sodium Gluconate 0.06Lower~100%>100%,
0.12Significantly LowerLower113%
Lignosulfonate >1.0LowerLowerCan be reduced
Sucrose (Sugar) 0.019LowerLower75-90%
Molasses (contains sugar) 0.2 - 1.0ComparableComparableComparable

Note: The data presented is synthesized from multiple sources with varying concrete mix designs and testing conditions. Direct comparison should be made with caution.

Sodium gluconate has been shown to contribute to higher long-term strength. For instance, at a dosage of 0.12%, while the 1-day and 3-day strengths were significantly reduced, the 90-day strength showed an increase of 13%. In contrast, higher dosages of sucrose can lead to a notable reduction in the 28-day compressive strength.

Workability

Workability, often measured by the slump test, is a crucial property of fresh concrete. Retarders, particularly those with water-reducing properties, can improve workability.

Retarder TypeDosage (% by weight of cement)Effect on Workability (Slump)Source
Sodium Gluconate 0.05 - 0.15Increased slump and improved slump retention,
Lignosulfonate 0.2 - 0.6Increased slump
Sucrose (Sugar) 0.01 - 0.05Generally improves workability
Hydroxycarboxylic Acids (general class including gluconates) VariesGenerally provides higher slump compared to lignosulfonates at the same dosage

Sodium gluconate also acts as a water reducer, which means it can increase the slump of the concrete without the need for additional water. This leads to a denser and less permeable hardened concrete.

Experimental Protocols

The performance evaluation of concrete retarders is typically conducted following standardized test methods to ensure consistency and comparability of results. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for these evaluations.

Key Experimental Tests:
  • Standard Specification for Chemical Admixtures for Concrete (ASTM C494/C494M): This is the primary standard that classifies concrete admixtures and specifies the test methods and requirements for their evaluation. Retarders fall under Type B (Retarding) and Type D (Water-Reducing and Retarding) admixtures.

  • Setting Time of Concrete Mixtures by Penetration Resistance (ASTM C403/C403M): This test is used to determine the initial and final setting times of concrete. It involves monitoring the penetration resistance of a standard needle into a mortar sample sieved from the concrete mix over time.

  • Slump of Hydraulic-Cement Concrete (ASTM C143/C143M): This test measures the consistency and workability of fresh concrete. The slump is the subsidence of a cone-shaped sample of concrete after the cone is lifted.

  • Compressive Strength of Cylindrical Concrete Specimens (ASTM C39/C39M): This test is used to determine the compressive strength of hardened concrete. Cylindrical specimens are cast from the concrete mix and tested at various ages (e.g., 3, 7, and 28 days) to assess strength development.

A typical experimental workflow for comparing concrete retarders would involve preparing a control concrete mix and several test mixes, each containing a different retarder or a different dosage of the same retarder. All other components of the concrete mix (cement, aggregates, water content) are kept constant. The fresh concrete is then tested for slump, and specimens are cast for setting time and compressive strength testing.

Visualizing the Process

To better understand the chemical interactions and experimental procedures, the following diagrams are provided.

G cluster_0 Cement Hydration without Retarder Cement Cement Particles (C3S, C2S, C3A) Hydration Hydration Products (C-S-H, Ca(OH)2) Cement->Hydration reacts with Water Water Water (H2O) Water->Hydration Setting Setting & Hardening Hydration->Setting G cluster_1 Mechanism of Sodium Gluconate as a Retarder SG Sodium Gluconate Adsorption Adsorption on Cement Surface SG->Adsorption Chelation Chelation of Ca²⁺ SG->Chelation Cement Cement Particles Cement->Adsorption Ca_ions Calcium Ions (Ca²⁺) Ca_ions->Chelation Delayed_Hydration Delayed Hydration Adsorption->Delayed_Hydration inhibits Chelation->Delayed_Hydration inhibits G cluster_2 Experimental Workflow for Retarder Comparison Mix_Prep Prepare Concrete Mixes (Control & with Retarders) Fresh_Tests Fresh Concrete Testing Mix_Prep->Fresh_Tests Casting Cast Specimens Mix_Prep->Casting Slump Slump Test (ASTM C143) Fresh_Tests->Slump Setting_Time Setting Time Test (ASTM C403) Casting->Setting_Time Comp_Strength Compressive Strength Test (ASTM C39) Casting->Comp_Strength Hardened_Tests Hardened Concrete Testing Data_Analysis Data Analysis & Comparison Slump->Data_Analysis Setting_Time->Data_Analysis Comp_Strength->Data_Analysis

References

Comparative

Efficacy of sodium gluconate versus other inhibitors for corrosion and scale protection

An objective analysis of the performance of sodium gluconate against other common inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals. In the critical realms of ind...

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance of sodium gluconate against other common inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

In the critical realms of industrial water treatment, construction, and even pharmaceutical manufacturing, the mitigation of corrosion and scale formation is paramount to ensuring the longevity and efficiency of equipment and infrastructure. Sodium gluconate, a biodegradable and non-toxic salt of gluconic acid, has emerged as a versatile inhibitor. This guide provides a comprehensive comparison of the efficacy of sodium gluconate against other widely used corrosion and scale inhibitors, presenting available experimental data, detailing testing methodologies, and visualizing key mechanisms and workflows.

Performance Data: A Comparative Overview

The following tables summarize quantitative data on the performance of sodium gluconate and other inhibitors. It is important to note that the data is compiled from various studies, and direct comparison is limited due to differing experimental conditions.

Corrosion Inhibition Efficiency

Table 1: Corrosion Inhibition Efficiency of Various Inhibitors for Mild Steel

Inhibitor/SystemConcentrationTest MethodInhibition Efficiency (%)Reference
Sodium Gluconate 10⁻¹ MPotentiodynamic Polarization>90%[1]
Ternary System (PAA, Ni²⁺, Sodium Gluconate )200 ppm PAA, 50 ppm Ni²⁺, 600 ppm SGWeight Loss89%[2][3]
Composite (HPMA, Sodium Gluconate , Zn²⁺)40 mg/LWeight Loss>94%[4][5]
Phosphonate Derivatives (Pho2)10⁻³ MTafel Polarization87.9%
Zinc-Phosphonate & Sodium Molybdate50 ppm Zn-Phosphonate, 300 ppm Na₂MoO₄Potentiodynamic96%

Table 2: Corrosion Inhibition Efficiency of Benzotriazole for Copper

InhibitorConcentrationTest MethodInhibition Efficiency (%)Reference
Benzotriazole (BTA) 1 mMElectrochemical99.78% - 99.83%
Benzotriazole (BTA) 1.0 g/LImmersion96% - 99% (in various acids)
Scale Inhibition Efficiency

Experimental Protocols

The evaluation of corrosion and scale inhibitors relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Corrosion Inhibition Testing

1. Weight Loss Method (Gravimetric)

  • Principle: This method determines the average corrosion rate by measuring the mass loss of a metal coupon exposed to a corrosive environment with and without an inhibitor over a specific period.

  • Procedure:

    • Clean and weigh pre-sized metal coupons.

    • Immerse the coupons in the corrosive solution, with and without the inhibitor, for a predetermined time and at a controlled temperature.

    • After the exposure period, remove the coupons, clean them to remove corrosion products, and reweigh them.

    • The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.

  • Inhibition Efficiency (IE) Calculation: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss without inhibitor and Wᵢ is the weight loss with inhibitor.

2. Potentiodynamic Polarization

  • Principle: This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current. It provides information on the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).

  • Procedure:

    • A three-electrode system is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode, all immersed in the test solution.

    • The potential of the working electrode is scanned over a range, and the resulting current is measured.

    • Corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting Tafel plots.

  • Inhibition Efficiency (IE) Calculation: IE (%) = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inhibitor) is the corrosion current density with inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Principle: EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. It is used to study the formation of protective inhibitor films on the metal surface.

  • Procedure:

    • A small amplitude AC signal is applied to the electrode over a range of frequencies.

    • The impedance of the system is measured at each frequency.

    • The data is often represented as Nyquist or Bode plots and can be fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct).

  • Inhibition Efficiency (IE) Calculation: IE (%) = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 Where R_ct(blank) is the charge transfer resistance without inhibitor and R_ct(inhibitor) is the charge transfer resistance with inhibitor.

Scale Inhibition Testing

1. Static Scale Inhibition Test (Jar Test)

  • Principle: This method evaluates the ability of an inhibitor to prevent the precipitation of scale-forming salts from a supersaturated solution under static conditions.

  • Procedure:

    • Prepare a supersaturated solution of the scale-forming mineral (e.g., calcium carbonate) in a series of beakers.

    • Add varying concentrations of the scale inhibitor to each beaker, leaving one as a blank.

    • Maintain the beakers at a constant temperature for a specified period (e.g., 24 hours).

    • After incubation, filter the solutions and analyze the concentration of the scaling ions (e.g., Ca²⁺) remaining in the filtrate.

  • Inhibition Efficiency (IE) Calculation: IE (%) = [(C_f - C_b) / (C_i - C_b)] x 100 Where C_f is the concentration of the scaling ion in the presence of the inhibitor, C_b is the concentration in the blank, and C_i is the initial concentration.

2. Dynamic Tube Blocking Test

  • Principle: This test simulates the formation of scale under flowing conditions, which is more representative of industrial systems.

  • Procedure:

    • A supersaturated solution is pumped through a capillary tube maintained at a specific temperature.

    • The differential pressure across the tube is monitored. As scale forms and deposits, the tube becomes blocked, leading to an increase in pressure.

    • The time taken for the pressure to reach a certain threshold is measured. Longer times indicate better inhibitor performance.

Visualizing Mechanisms and Workflows

Mechanism of Sodium Gluconate Inhibition

Sodium gluconate employs a dual mechanism for corrosion and scale protection. As a chelating agent, it sequesters metal ions, preventing them from precipitating as scale. It also forms a protective film on metal surfaces, inhibiting the corrosion process.

G cluster_corrosion Corrosion Inhibition cluster_scale Scale Inhibition Metal Metal Surface (e.g., Steel) Film Protective Gluconate Film Metal->Film Adsorption Film->Metal Blocks O₂ and Corrosive Agents Ca Calcium Ions (Ca²⁺) Complex Soluble Ca-Gluconate Complex Ca->Complex SG Sodium Gluconate SG->Complex Complex->Ca Prevents Precipitation

Mechanism of Sodium Gluconate Action

Experimental Workflow for Inhibitor Comparison

The selection of an appropriate corrosion and scale inhibitor involves a systematic evaluation process, from initial screening to performance validation under simulated field conditions.

G start Define Problem: Corrosion and/or Scale inhibitor_selection Select Candidate Inhibitors (e.g., Sodium Gluconate, Phosphonates, PAA) start->inhibitor_selection screening Preliminary Screening (e.g., Static Bottle Test) inhibitor_selection->screening performance_testing Performance Evaluation screening->performance_testing corrosion_tests Corrosion Tests (Weight Loss, Polarization, EIS) performance_testing->corrosion_tests Corrosion scale_tests Scale Tests (Dynamic Tube Blocking) performance_testing->scale_tests Scale data_analysis Data Analysis and Comparison corrosion_tests->data_analysis scale_tests->data_analysis final_selection Select Optimal Inhibitor data_analysis->final_selection

Inhibitor Comparison Workflow

Conclusion

Sodium gluconate demonstrates significant efficacy as both a corrosion and scale inhibitor, particularly for mild steel in aqueous environments. Its performance is often enhanced when used in synergistic combination with other compounds like polyacrylates and metal ions. While direct, comprehensive comparative studies against all classes of inhibitors under identical conditions are limited, the available data suggests that sodium gluconate and its formulations are competitive with traditional inhibitors like phosphonates. A key advantage of sodium gluconate is its environmentally friendly profile, being non-toxic and biodegradable. The choice of an optimal inhibitor will ultimately depend on the specific operating conditions, metallurgical composition of the system, and environmental regulations. The experimental protocols and workflows outlined in this guide provide a framework for conducting objective evaluations to inform this critical decision-making process.

References

Validation

Benchmarking the performance of sodium gluconate in different water treatment applications

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sodium Gluconate's Performance Against Common Alternatives in Water Treatment. Sodium gluconate, the sodium salt of gluconic acid,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sodium Gluconate's Performance Against Common Alternatives in Water Treatment.

Sodium gluconate, the sodium salt of gluconic acid, is a widely utilized chelating agent and corrosion inhibitor in various water treatment applications. Its biodegradability and non-toxic nature make it an attractive alternative to traditional treatments. This guide provides a comprehensive comparison of sodium gluconate's performance against other common agents like EDTA, phosphonates, and polyacrylates, supported by experimental data and detailed methodologies.

Executive Summary

Sodium gluconate demonstrates effective performance as both a scale and corrosion inhibitor, particularly in alkaline conditions. While it may not always exhibit the strongest chelating power across all pH ranges compared to synthetic alternatives like EDTA, its environmental profile and efficacy in specific applications make it a compelling choice. This guide will delve into the quantitative performance data, experimental protocols for evaluation, and the mechanisms of action for sodium gluconate and its competitors.

Performance Benchmark: Sodium Gluconate vs. Alternatives

The following tables summarize the performance of sodium gluconate in comparison to other widely used water treatment chemicals. It is important to note that the experimental conditions in the cited studies may vary; therefore, direct comparison requires careful consideration of the testing parameters.

Table 1: Calcium Carbonate (CaCO₃) Scale Inhibition Efficiency
InhibitorConcentration (ppm)Temperature (°C)pHInhibition Efficiency (%)Test Method
Sodium Gluconate 22 (10⁻⁴ M)309.045.3Static Bottle Test[1]
218 (10⁻³ M)309.078.5Static Bottle Test[1]
2180 (10⁻² M)309.098.2Static Bottle Test[1]
22 (10⁻⁴ M)509.052.1Static Bottle Test[1]
218 (10⁻³ M)509.085.4Static Bottle Test[1]
2180 (10⁻² M)509.099.1Static Bottle Test
Phosphonate (HEDP) 10709.0~90Static Bottle Test
Phosphonate (ATMP) 10709.0~85Static Bottle Test
Polyacrylate (PAA) 340-85Dynamic Test
Polyamino polyether methylene phosphonate (PAPEMP) 2.540-95Dynamic Test

Note: Data for EDTA was not available in a directly comparable format for scale inhibition efficiency.

Table 2: Corrosion Inhibition Performance on Mild Steel
Inhibitor/FormulationConcentration (ppm)EnvironmentCorrosion Rate (mm/year)Inhibition Efficiency (%)Test Method
Control (No Inhibitor) 03.5% NaCl0.204-Weight Loss
Ferrous Gluconate + Zinc Gluconate 1500 + 15003.5% NaCl0.07464Weight Loss
Sodium Gluconate + HPMA + Zn²⁺ + Sulfamic Acid 40Simulated Cooling Water->94Weight Loss
Control (No Inhibitor) 0Simulated Cooling Water~0.3-Weight Loss
Zinc Phosphonate 20Simulated Cooling Water-75Potentiodynamic Polarization
Sodium Molybdate + Zinc Phosphonate 300 + 50Simulated Cooling Water-96Potentiodynamic Polarization

Experimental Protocols

A variety of standardized methods are employed to evaluate the performance of scale and corrosion inhibitors. Below are detailed methodologies for key experiments.

Static Scale Inhibition Test (Based on NACE TM0374)

This method is used to assess the ability of an inhibitor to prevent the precipitation of scale-forming salts from a solution under static conditions.

Apparatus:

  • Constant-temperature water bath or oven.

  • Glass test cells with caps.

  • Filtration apparatus (0.45 µm filter).

  • Analytical balance.

  • Apparatus for determining calcium ion concentration (e.g., titration, ICP-OES).

Procedure:

  • Brine Preparation: Prepare separate synthetic brine solutions containing the scale-forming cations (e.g., Ca²⁺) and anions (e.g., CO₃²⁻, SO₄²⁻) at concentrations that will induce scaling at the test temperature.

  • Inhibitor Addition: Add the desired concentration of the scale inhibitor to one of the brine solutions (typically the anion brine). A blank sample with no inhibitor is also prepared.

  • Mixing and Incubation: Combine the cation and anion brines in the glass test cells, cap immediately, and agitate to ensure thorough mixing. Place the test cells in the constant-temperature bath for a specified period (e.g., 24 hours).

  • Filtration and Analysis: After incubation, filter the solutions to remove any precipitated scale.

  • Calcium Determination: Determine the calcium ion concentration in the filtrate.

  • Calculation of Inhibition Efficiency: The scale inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(C_f - C_b) / (C_i - C_b)] * 100

    Where:

    • C_f = Concentration of Ca²⁺ in the filtrate of the inhibited sample.

    • C_b = Concentration of Ca²⁺ in the filtrate of the blank sample.

    • C_i = Initial concentration of Ca²⁺ in the solution before incubation.

Weight Loss Corrosion Test (Based on ASTM G31 and D2688)

This gravimetric method determines the average corrosion rate of a metal specimen exposed to a specific environment.

Apparatus:

  • Test beakers or flasks with reflux condensers.

  • Constant-temperature bath.

  • Metal coupons (e.g., mild steel) of known surface area.

  • Analytical balance.

  • Desiccator.

  • Chemical cleaning reagents.

Procedure:

  • Specimen Preparation: Clean the metal coupons to remove any surface contaminants, dry them, and weigh them accurately.

  • Exposure: Immerse the prepared coupons in the test solution (with and without the corrosion inhibitor) in the test vessels.

  • Test Conditions: Maintain the test solution at a constant temperature and for a specified duration (e.g., 7 days). The solution can be aerated or deaerated depending on the desired test conditions.

  • Specimen Cleaning: After the exposure period, remove the coupons and clean them to remove all corrosion products according to standard procedures (e.g., using inhibited acid).

  • Final Weighing: Dry the cleaned coupons and re-weigh them accurately.

  • Corrosion Rate Calculation: The corrosion rate (CR) in millimeters per year (mm/year) is calculated using the following formula:

    CR (mm/year) = (K * W) / (A * T * D)

    Where:

    • K = a constant (8.76 x 10⁴)

    • W = Mass loss in grams

    • A = Surface area of the coupon in cm²

    • T = Exposure time in hours

    • D = Density of the metal in g/cm³

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion rate and understand the mechanism of corrosion inhibition.

Apparatus:

  • Potentiostat.

  • Electrochemical cell with a three-electrode setup:

    • Working electrode (the metal specimen).

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE).

    • Counter electrode (e.g., platinum or graphite).

  • Computer with appropriate software.

Procedure:

  • Cell Setup: Assemble the electrochemical cell with the three electrodes immersed in the test solution (with and without inhibitor).

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP until it reaches a steady state.

  • Polarization Scan: Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow, constant scan rate.

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Tafel Analysis: Plot the data on a semi-logarithmic scale (log |current density| vs. potential). The linear portions of the anodic and cathodic curves are the Tafel regions. Extrapolate the Tafel slopes to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Corrosion Rate Calculation: The corrosion rate is directly proportional to the corrosion current density.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides information about the corrosion process and the protective properties of inhibitor films.

Apparatus:

  • Potentiostat with a frequency response analyzer.

  • Electrochemical cell with a three-electrode setup (as in potentiodynamic polarization).

Procedure:

  • Cell Setup and Stabilization: Set up the electrochemical cell and allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Acquisition: Measure the resulting AC current response, which will have a phase shift and a different amplitude compared to the applied potential.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. This data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). An increase in Rp and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film and a reduction in the corrosion rate.

Mechanisms and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows discussed in this guide.

ScaleInhibition cluster_0 Scale Formation (Without Inhibitor) cluster_1 Scale Inhibition by Sodium Gluconate Ca_ion Ca²⁺ (in solution) CaCO3_precipitate CaCO₃ (Scale Precipitate) Ca_ion->CaCO3_precipitate CO3_ion CO₃²⁻ (in solution) CO3_ion->CaCO3_precipitate SG Sodium Gluconate Ca_SG_complex [Ca-Gluconate]²⁺ Complex (Soluble) SG->Ca_SG_complex Ca_ion_2 Ca²⁺ (in solution) Ca_ion_2->Ca_SG_complex CO3_ion_2 CO₃²⁻ (in solution)

Caption: Mechanism of calcium carbonate scale inhibition by sodium gluconate.

CorrosionInhibition cluster_0 Corrosion Process cluster_1 Corrosion Inhibition by Sodium Gluconate Anode Anodic Site (Fe → Fe²⁺ + 2e⁻) Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Anode->Cathode Electron Flow (in metal) Metal Metal Surface SG_mol Gluconate Molecules Protective_film Protective Film (Fe-Gluconate Complex) SG_mol->Protective_film Fe_ions Fe²⁺ ions Fe_ions->Protective_film Metal_surface Metal Surface Protective_film->Metal_surface Adsorption

Caption: Mechanism of corrosion inhibition by sodium gluconate.

ExperimentalWorkflow start Start: Inhibitor Evaluation prep Prepare Test Solutions (with and without inhibitor) start->prep scale_test Scale Inhibition Test (e.g., Static Bottle Test) prep->scale_test corrosion_test Corrosion Inhibition Test (e.g., Weight Loss, Electrochemical) prep->corrosion_test analysis Analyze Results (IE%, Corrosion Rate) scale_test->analysis corrosion_test->analysis comparison Compare Performance of Different Inhibitors analysis->comparison end End: Select Optimal Inhibitor comparison->end

Caption: General experimental workflow for evaluating water treatment inhibitors.

Conclusion

Sodium gluconate presents a viable and environmentally conscious option for water treatment, particularly as a scale and corrosion inhibitor in alkaline environments. While synthetic chelators like EDTA may offer superior performance across a broader pH range, the biodegradability and low toxicity of sodium gluconate are significant advantages, especially in applications with stringent environmental regulations. The choice of the optimal water treatment agent will ultimately depend on the specific operating conditions, performance requirements, and environmental considerations of the system . This guide provides the foundational data and methodologies to aid researchers and professionals in making informed decisions.

References

Comparative

Restoring the Sense of Smell: A Comparative Analysis of Sodium Gluconate and Other Therapies for Post-COVID-19 Olfactory Dysfunction

For Immediate Release A recent clinical trial has brought to light the potential of intranasal sodium gluconate as a novel therapeutic approach for olfactory dysfunction, a lingering symptom for many who have recovered f...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent clinical trial has brought to light the potential of intranasal sodium gluconate as a novel therapeutic approach for olfactory dysfunction, a lingering symptom for many who have recovered from COVID-19. This comparison guide provides an objective analysis of sodium gluconate's performance against other established and emerging treatments, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

The Emerging Role of Sodium Gluconate

Recent research suggests that elevated calcium levels in nasal secretions may contribute to olfactory dysfunction by creating negative feedback on the olfaction transmission process. Sodium gluconate, a well-known chelating agent, is proposed to improve olfactory function by binding to these excess calcium ions, thereby restoring the normal ionic environment of the olfactory epithelium.[1][2][3]

A prospective, randomized, blinded, controlled clinical trial investigated the efficacy of a 1% sodium gluconate nasal spray compared to a 0.9% sodium chloride placebo in 50 patients with persistent olfactory dysfunction for more than 90 days post-COVID-19 infection.[1][2] The study's findings indicate that intranasal sodium gluconate was associated with a clinical improvement in olfactory function, with patients transitioning from anosmia (complete loss of smell) to hyposmia (reduced sense of smell). Furthermore, a significant decrease in nasal calcium concentration was observed in the sodium gluconate group.

Comparative Efficacy of Olfactory Therapies

While sodium gluconate presents a promising new avenue, several other treatments have been investigated for post-COVID-19 olfactory dysfunction. The following table summarizes the quantitative data from various studies on these alternatives.

TreatmentKey FindingsStudy Type
Sodium Gluconate (1%) Clinical improvement from anosmia to hyposmia; significant decrease in nasal calcium concentration.Prospective, randomized, blinded, controlled clinical trial
Olfactory Training (OT) Recommended as a first-line treatment. A 30-day protocol showed significant improvement in self-reported olfactory function. One study showed up to 90% of patients recovered when starting OT within six weeks of symptom onset.Case series, clinical trials
Corticosteroids (Nasal/Oral) Evidence is conflicting. Some experts advise against use due to potential side effects and lack of strong evidence. However, a meta-analysis suggests high-dose nasal corticosteroids for over 2 weeks may be effective. Oral corticosteroids did not show improvement in one study.Systematic reviews, meta-analyses, clinical trials
Theophylline (Nasal Irrigation) A phase 2 clinical trial showed inconclusive results, though subjective assessments suggested clinically meaningful benefits. 59% of the theophylline group reported at least slight improvement compared to 43% in the placebo group.Phase 2 randomized clinical trial
Vitamin A (Nasal Drops) A clinical trial ("Apollo trial") is underway to evaluate its efficacy. One study suggests that oral vitamin A combined with a nasal steroid spray may reduce the duration of post-COVID-19 anosmia/hyposmia.Ongoing clinical trial, randomized controlled trial

Experimental Protocols

Sodium Gluconate Clinical Trial
  • Objective: To evaluate the impact of intranasal sodium gluconate on olfactory function and nasal calcium concentration in patients with post-COVID-19 olfactory dysfunction.

  • Study Design: A prospective, randomized, blinded, controlled clinical trial.

  • Participants: 50 patients with confirmed COVID-19 history and olfactory dysfunction persisting for more than 90 days after a negative SARS-CoV-2 test.

  • Intervention: Patients were divided into two equal groups. One group received a 1% sodium gluconate nasal spray, and the control group received a 0.9% sodium chloride nasal spray.

  • Assessment: Olfactory function was assessed at baseline and after one month of treatment using the Sniffin' Sticks test. Quantitative analysis of nasal calcium concentration was also performed at baseline and after one month.

Olfactory Training (Representative Protocol)
  • Objective: To improve olfactory function through repeated exposure to a set of distinct odors.

  • Materials: A set of four essential oils (e.g., rose, lemon, cloves, eucalyptus).

  • Procedure: Patients are instructed to sniff each of the four different odors twice a day for a specified period, often for several months. The process involves actively concentrating on the memory of what the substance should smell like.

  • Assessment: Olfactory function can be assessed using validated tests like the University of Pennsylvania Smell Identification Test (UPSIT) or self-reported scales.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for sodium gluconate and the workflow of the clinical trial.

cluster_0 Proposed Mechanism of Sodium Gluconate COVID19 COVID-19 Infection EpithelialDamage Olfactory Epithelial Damage & Changes in Nasal Secretions COVID19->EpithelialDamage ElevatedCa Elevated Nasal Calcium (Ca2+) EpithelialDamage->ElevatedCa NegativeFeedback Negative Feedback on Olfactory Signal Transduction ElevatedCa->NegativeFeedback Chelation Chelation of Excess Ca2+ ElevatedCa->Chelation OlfactoryDysfunction Olfactory Dysfunction (Anosmia/Hyposmia) NegativeFeedback->OlfactoryDysfunction SodiumGluconate Intranasal Sodium Gluconate SodiumGluconate->Chelation Acts as a chelating agent Restoration Restoration of Normal Ionic Environment Chelation->Restoration Improvement Improved Olfactory Function Restoration->Improvement

Caption: Proposed mechanism of sodium gluconate in post-COVID-19 olfactory dysfunction.

cluster_1 Sodium Gluconate Clinical Trial Workflow PatientRecruitment Patient Recruitment (n=50, Post-COVID-19 OD >90 days) BaselineAssessment Baseline Assessment - Sniffin' Sticks Test - Nasal Calcium Measurement PatientRecruitment->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization GroupA Group A (n=25) 1% Sodium Gluconate Nasal Spray Randomization->GroupA GroupB Group B (n=25) 0.9% Sodium Chloride (Placebo) Randomization->GroupB Treatment 1-Month Treatment Period GroupA->Treatment GroupB->Treatment FollowUp 1-Month Follow-Up Assessment - Sniffin' Sticks Test - Nasal Calcium Measurement Treatment->FollowUp DataAnalysis Data Analysis and Comparison FollowUp->DataAnalysis

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Sodium Gluconate: A Guide for Laboratory Professionals

Providing essential safety and logistical information for the proper handling and disposal of sodium gluconate, this guide offers procedural steps to ensure safe and compliant laboratory operations. Sodium gluconate, a w...

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of sodium gluconate, this guide offers procedural steps to ensure safe and compliant laboratory operations.

Sodium gluconate, a widely used chelating agent, is not classified as a hazardous substance.[1] However, proper disposal is crucial to maintain environmental safety and adhere to regulatory standards. This document outlines the recommended procedures for the disposal of sodium gluconate in a laboratory setting.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and eye protection.[1] In the case of handling the solid form, take measures to avoid dust formation.[1][2] If dust is generated, ensure adequate ventilation.

Step-by-Step Disposal Procedures

The primary principle for the disposal of sodium gluconate is to act in accordance with local, regional, national, and international regulations.

  • Solid Waste:

    • Collect unused or waste sodium gluconate in a suitable, clearly labeled, and tightly closed container for disposal.

    • Do not mix with other waste materials.

    • Offer the surplus and non-recyclable solution to a licensed disposal company.

  • Spills:

    • For spills, mechanically sweep or vacuum the solid material to collect it. Avoid creating dust.

    • Place the collected material into an appropriate container for disposal.

    • After the solid has been removed, the affected area can be cleaned.

  • Contaminated Packaging:

    • Handle contaminated packages in the same manner as the substance itself.

    • Completely emptied packages can be recycled. Do not re-use empty containers for other purposes.

Drain Disposal Advisory

Multiple safety data sheets explicitly state "Do not empty into drains" or "Do not let product enter drains." It is crucial to prevent the release of sodium gluconate into sewers, surface water, and ground water. One source suggests that after collecting the bulk of a spill, the remainder may be flushed into normal drainage with copious amounts of water; however, this should be considered an exception for trace amounts rather than a standard disposal method.

Quantitative Disposal Data

The reviewed safety data sheets do not provide specific quantitative limits for the disposal of sodium gluconate. The consistent guideline is adherence to local and national waste disposal regulations.

ParameterGuidelinePrimary Reference
Disposal Method Dispose of in accordance with local, regional, and national regulations.
Drain Disposal Generally not recommended. Avoid release to drains and waterways.
Container Disposal Handle as the product itself; recycle if completely empty.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of sodium gluconate in a laboratory setting.

start Start: Sodium Gluconate for Disposal is_contaminated Is the material a spill or uncontaminated waste? start->is_contaminated spill Spill is_contaminated->spill Spill uncontaminated Uncontaminated Waste is_contaminated->uncontaminated Uncontaminated collect_spill Mechanically collect spill. Avoid creating dust. spill->collect_spill is_container Is it an empty container? uncontaminated->is_container package_waste Place in a suitable, labeled, closed container. collect_spill->package_waste licensed_disposal Arrange for disposal with a licensed waste disposal company. package_waste->licensed_disposal empty_container Empty Container is_container->empty_container Yes product_waste Product Waste is_container->product_waste No clean_container Ensure container is completely empty. empty_container->clean_container product_waste->package_waste recycle Recycle container. clean_container->recycle end End: Compliant Disposal licensed_disposal->end

Sodium Gluconate Disposal Decision Flowchart

References

Handling

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Sodium Gluconate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Glucona...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Gluconate, a widely used chelating agent. Adherence to these procedural steps will minimize risk and ensure safe operational conduct and disposal.

Sodium Gluconate is generally not classified as a hazardous substance.[1][2] However, as with any chemical, proper handling and the use of personal protective equipment (PPE) are crucial to maintain a safe working environment. Dust generation is a key consideration, as inhalation may cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For Sodium Gluconate, the following PPE is recommended to prevent direct contact and inhalation of dust particles.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[3][4]Protects against airborne dust particles and potential splashes.
Hand Protection Protective gloves (e.g., rubber or plastic).Prevents skin contact.
Respiratory Protection An approved dust mask or a particulate filter respirator (e.g., P1 or P2) is recommended if dust is generated.Minimizes inhalation of airborne particles.
Body Protection Laboratory coat or other suitable protective clothing.Protects skin and personal clothing from contamination.
Operational Plan for Handling Sodium Gluconate

Following a systematic operational plan ensures that Sodium Gluconate is handled safely from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect containers for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed to prevent moisture absorption and dust release.

2. Handling and Use:

  • Handle in a well-ventilated area. Use local exhaust ventilation if operations are likely to generate dust.

  • Avoid creating dust. If scooping or weighing, do so gently.

  • Wear the appropriate PPE as outlined in the table above.

  • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.

3. Accidental Spills:

  • For minor spills, sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • For major spills, evacuate the area and ensure adequate ventilation.

  • Avoid allowing the substance to enter drains or waterways.

4. Disposal Plan:

  • Dispose of waste Sodium Gluconate and contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain unless permitted by local regulations.

  • Empty containers may retain product residue and should be handled appropriately.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If discomfort continues, seek medical attention.
Skin Contact Wash the affected area with soap and plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.
Ingestion Rinse mouth with water. Do not induce vomiting. Give plenty of water to drink.

Visualizing the Workflow

To further clarify the procedural steps for safely handling Sodium Gluconate, the following diagram illustrates the logical workflow from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_area Ensure Well-Ventilated Area prep_ppe->prep_area emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure handle_retrieve Retrieve Sodium Gluconate from Storage prep_area->handle_retrieve handle_use Weighing and Application (Minimize Dust) handle_retrieve->handle_use handle_return Return Unused Material to Storage handle_use->handle_return cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate emergency_spill Spill Response handle_use->emergency_spill handle_return->cleanup_decontaminate cleanup_dispose Dispose of Waste (per regulations) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose/Clean PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Workflow for Safe Handling of Sodium Gluconate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Gluconate
Reactant of Route 2
Sodium Gluconate
© Copyright 2026 BenchChem. All Rights Reserved.